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4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Documentation Hub

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  • Product: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
  • CAS: 4627-10-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Executive Summary 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane stands out as a highly valuable and versatile vinylboronate ester for applications in modern organic synthesis. Its growing prominence, particularly in pallad...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane stands out as a highly valuable and versatile vinylboronate ester for applications in modern organic synthesis. Its growing prominence, particularly in palladium-catalyzed cross-coupling reactions, is attributed to its exceptional stability and efficiency as a two-carbon building block. Unlike its pinacol-derived counterpart, which is prone to slow polymerization upon storage, this derivative, formed with 2-methyl-2,4-pentanediol, offers superior shelf-life without compromising reactivity.[1] This guide provides an in-depth exploration of a field-proven synthetic protocol, a comprehensive characterization workflow, and critical insights into the practical application of this reagent for professionals in pharmaceutical and materials science research.

Introduction: The Strategic Advantage of a Stabilized Vinylboronate Ester

In the landscape of C-C bond formation, the Suzuki-Miyaura coupling is a cornerstone methodology.[2] The choice of the organoboron reagent is paramount, directly influencing reaction efficiency, scope, and practicality. Vinylboronate esters are particularly powerful synthons, serving as vinyl anion equivalents for the synthesis of complex styrenes and dienes.[1]

For years, the vinylboronate pinacol ester was the default choice. However, its inherent limitation lies in its propensity for gradual polymerization, creating inconsistencies in reagent purity and performance over time.[1] The development of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, utilizing 2-methyl-2,4-pentanediol (also known as hexylene glycol) as a protecting group, directly addresses this stability issue.[1] The resulting six-membered dioxaborinane ring structure imparts enhanced stability, making it a more reliable and robust reagent for both academic and industrial laboratories.[3] This guide focuses on the preferred Grignard-based synthesis and rigorous characterization required to qualify this reagent for high-stakes applications like drug development.

Synthesis: A Robust and Scalable Protocol

The most reliable and widely adopted method for preparing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane involves the reaction of a suitable boronic ester precursor with a vinyl Grignard reagent.[3] This approach is favored over transesterification methods, which can be complicated by the instability of the starting vinylboronates.[3]

Rationale of the Grignard-Based Approach

The core of this synthesis is a nucleophilic substitution at the electron-deficient boron center. The precursor, 2-alkoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (e.g., the 2-n-butoxy derivative), provides the stable dioxaborinane framework. The vinylmagnesium halide acts as the source of the vinyl nucleophile, displacing the alkoxy group to form the target C-B bond.

Causality Behind Experimental Choices:

  • Precursor Choice: The 2-n-butoxy derivative is an excellent substrate due to its stability and the fact that the butoxy group is a competent leaving group upon formation of the intermediate borate complex.

  • Grignard Reagent Quality: The yield of this reaction is highly sensitive to the quality of the vinylmagnesium chloride solution. Aged Grignard reagents are known to decrease product yield significantly, underscoring the need for freshly prepared or properly titrated solutions.[3]

  • Solvent: Tetrahydrofuran (THF) is the solvent of choice as it effectively solvates the Grignard reagent and the boronic ester substrate.

  • Purification: The final product is typically a liquid that can be purified by vacuum distillation, which effectively removes non-volatile impurities.[4]

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by qualified personnel using appropriate safety measures in a controlled laboratory environment.

Materials:

  • 2-n-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Vinylmagnesium chloride (1 M solution in THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to an argon/nitrogen inlet is charged with 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane (1.0 equiv). Anhydrous THF is added to dissolve the substrate.

  • Grignard Addition: The flask is cooled to 0 °C using an ice bath. Vinylmagnesium chloride solution (1.1 equiv) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours to ensure complete conversion.

  • Workup: The reaction is cooled again to 0 °C and cautiously quenched with saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x volumes).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified by vacuum distillation (b.p. 69-70 °C at 35 Torr) to yield 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a colorless liquid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 2-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane - Vinylmagnesium Chloride in THF setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup addition Slow Addition of Grignard Reagent setup->addition stir Stir at RT (12-16 h) addition->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Et2O quench->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill product Final Product: 4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane distill->product

Caption: Workflow for the Grignard-based synthesis of the target vinylboronate ester.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. The following techniques constitute a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The molecule possesses several distinct features that are readily identifiable in both ¹H and ¹³C NMR spectra.

¹H NMR Data (Typical, CDCl₃) ¹³C NMR Data (Typical, CDCl₃)
Chemical Shift (δ, ppm) Assignment
5.80 - 6.20 (m, 3H)-CH=CH₂ (ABC system)
4.15 (m, 1H)-O-CH(CH₃)-
1.75 (m, 2H)-CH₂-
1.35 (s, 6H)-C(CH₃)₂ (gem-dimethyl)
1.25 (d, 3H)-CH(CH₃)-

Insight: The geminal methyl groups on the C4 carbon are diastereotopic due to the chiral center at C6, and thus may appear as two distinct singlets or a slightly broadened singlet in the ¹H NMR spectrum, and will show two distinct signals in the ¹³C NMR spectrum. The vinyl protons typically present as a complex multiplet (an ABC spin system).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify key functional groups present in the molecule.

| Key FT-IR Absorptions (Typical) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | Assignment | | ~3080 | C-H Stretch | Vinyl C-H | | 2980-2850 | C-H Stretch | Aliphatic C-H | | ~1630 | C=C Stretch | Vinyl C=C | | ~1320 | B-O Stretch | Boron-Oxygen Bond | | ~1150 | C-O Stretch | Carbon-Oxygen Bond |

Insight: The presence of a distinct C=C stretching band around 1630 cm⁻¹ is a strong indicator of the vinyl group's presence. The strong B-O stretch is characteristic of the dioxaborinane ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to assess purity and confirm the molecular weight of the compound.

  • GC: A single major peak indicates high purity. The retention time is specific to the analytical conditions.

  • MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight.

    • Molecular Formula: C₈H₁₅BO₂[5]

    • Molecular Weight: 154.02 g/mol [5]

    • Exact Mass: 154.117 g/mol [5]

Characterization Workflow Diagram

Characterization_Workflow cluster_analysis Analytical Techniques cluster_results Data Interpretation start Purified Product (from Synthesis) nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ftir FT-IR Spectroscopy start->ftir gcms GC-MS Analysis start->gcms struct_confirm Structure Confirmation (Functional Groups, Connectivity) nmr->struct_confirm ftir->struct_confirm purity_confirm Purity Assessment (>95% desirable) gcms->purity_confirm mw_confirm Molecular Weight Verification gcms->mw_confirm final Qualified Reagent struct_confirm->final purity_confirm->final mw_confirm->final

Caption: A logical workflow for the analytical characterization of the final product.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is as a superior coupling partner in Suzuki-Miyaura reactions. It efficiently couples with a wide range of aryl and vinyl halides/triflates to produce functionalized styrenes and dienes, respectively.[1][6]

A typical, highly efficient catalytic system involves:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][6]

  • Base: Potassium tert-butoxide (t-BuOK) or another suitable base[6]

  • Solvent: Tetrahydrofuran (THF)[6]

  • Temperature: Reflux (e.g., 67 °C)[6]

This simple and robust procedure demonstrates the reagent's effectiveness and convenience, making it a powerful tool for constructing complex molecular architectures.[1]

Handling and Storage

While significantly more stable than its pinacol analog, proper handling ensures maximum shelf-life and performance.

  • Storage: Store in a cool, dry place under an inert atmosphere (Argon or Nitrogen) to protect from moisture and air.[7] Refrigeration (2-8 °C) is recommended.[4]

  • Handling: As with all organoboron reagents, it should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. It is sensitive to hydrolysis, so exposure to atmospheric moisture should be minimized.

Conclusion

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a strategically important reagent that overcomes the stability limitations of traditional vinylboronate esters. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and qualification. Its proven efficacy in Suzuki-Miyaura cross-coupling reactions cements its role as an indispensable building block for researchers, scientists, and drug development professionals aiming to construct complex olefinic structures with high efficiency and reliability.

References

  • Lightfoot, A. P., Twiddle, S. J. R., & Whiting, A. (2005). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki-Miyaura Coupling Reactions. Synlett, 2005(03), 529-531. [Link]

  • Ataman Kimya. 2-METHYL-2,4-PENTANEDIOL. Ataman Kimya. [Link]

  • Oakwood Chemical. 4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane. Oakwood Chemical. [Link]

  • D. M. S. Wheeler, D. M. S. (1964). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry, 29(6), 1616–1619. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107310, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. PubChem. [Link]

  • Wheeler, D. M. S. (1964). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

  • D'Ambra, C. (2022). Assessing the stability and reactivity of a new generation of boronic esters. ACS Fall 2022. [Link]

  • PubChem. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. PubChem. [Link]

  • MySkinRecipes. 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane. MySkinRecipes. [Link]

  • MySkinRecipes. 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane. MySkinRecipes. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Exploratory

physical and chemical properties of vinylboronic acid 2-methyl-2,4-pentanediol ester

An In-Depth Technical Guide to Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester: Properties, Applications, and Protocols Introduction: A Versatile and Stabilized Vinylating Agent In the landscape of modern organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester: Properties, Applications, and Protocols

Introduction: A Versatile and Stabilized Vinylating Agent

In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, organoboron reagents have become indispensable tools. Among these, vinylboronic acids are of paramount importance for introducing vinyl groups, a common motif in natural products and pharmaceutical agents. However, free vinylboronic acid is notoriously unstable and prone to polymerization, limiting its practical application.[1] To overcome this challenge, chemists have developed various "masked" reagents or pro-reagents that offer enhanced stability while retaining the desired reactivity.[2]

Vinylboronic acid 2-methyl-2,4-pentanediol ester, also known as 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, stands out as a robust and highly effective vinylating agent. The use of 2-methyl-2,4-pentanediol (also known as hexylene glycol) as a protecting group confers significant stability, making the reagent air- and chromatography-stable, easy to handle, and suitable for a wide range of applications without the need for cryogenic temperatures.[3][4] This guide provides a comprehensive overview of its physical and chemical properties, core synthetic applications, and detailed experimental protocols tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Physicochemical Properties

The structural and physical characteristics of a reagent are fundamental to its application, dictating solubility, reactivity, and handling requirements. The 2-methyl-2,4-pentanediol ester forms a six-membered dioxaborinane ring, which provides steric bulk and electronic stabilization to the boron center.

Below is a summary of its key properties, compiled from various chemical suppliers and databases.[5][6][7]

PropertyValue
IUPAC Name 2-ethenyl-4,4,6-trimethyl-1,3,2-dioxaborinane[6]
Synonyms 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
CAS Number 4627-10-5[5]
Molecular Formula C₈H₁₅BO₂[5][6]
Molecular Weight 154.01 g/mol [5]
Appearance Colorless Liquid
Density 0.893 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.429[5]
Flash Point 40 °C (104 °F)[5]
Storage Temperature 2-8°C[5]

Synthesis and Intrinsic Stability

The utility of this reagent is rooted in its synthesis and stability. While various methods exist for creating vinylboronates, a common industrial approach involves the reaction of a vinyl Grignard reagent (like vinylmagnesium chloride) with a suitable borate ester, followed by esterification with 2-methyl-2,4-pentanediol.[8] Alternative modern methods include the hydroboration of alkynes and boron-Wittig reactions, which offer high stereoselectivity.[3][9][10]

The key to its stability lies in the formation of the cyclic boronic ester. Boronic acids are Lewis acids, and their vacant p-orbital on the sp²-hybridized boron atom makes them susceptible to decomposition pathways.[11][12] By reacting vinylboronic acid with a diol like 2-methyl-2,4-pentanediol, a more sterically hindered and electronically stable cyclic ester is formed. This ester linkage protects the boron center, preventing the polymerization that plagues the free acid and increasing its shelf-life.[2][13] For commercial preparations, a stabilizer such as phenothiazine is often added to further inhibit polymerization during long-term storage.[5][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for vinylboronic acid 2-methyl-2,4-pentanediol ester is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds and is widely used to synthesize styrenes, conjugated dienes, and other vinylated aromatic and heteroaromatic compounds.[2][14][15]

Mechanism of Action

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The use of a base is crucial for activating the boronic ester to facilitate the transmetalation step.[14][15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation product R¹-R² tm_complex->product Reductive Elimination product->pd0 Catalyst Regeneration start R¹-X (Aryl/Vinyl Halide) start->pd0 Oxidative Addition boron R²-B(OR)₂ (Vinylboronic Ester) boron->oa_complex base Base (e.g., K₂CO₃, CsF) base->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Synthesis of a Vinylated Arene

This protocol provides a reliable, self-validating methodology for the vinylation of an aryl bromide. The choice of palladium source, ligand, base, and solvent are critical for achieving high yield and minimizing side reactions like protodeboronation.[16]

Objective: To synthesize 4-vinyltoluene from 4-bromotoluene using vinylboronic acid 2-methyl-2,4-pentanediol ester.

Materials:

  • 4-Bromotoluene

  • Vinylboronic acid 2-methyl-2,4-pentanediol ester (1.1 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely ground

  • Toluene (solvent)

  • Water (co-solvent)

Workflow Diagram:

Caption: General workflow for a Suzuki-Miyaura vinylation experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromotoluene (1.0 mmol), vinylboronic acid 2-methyl-2,4-pentanediol ester (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL) and water (0.5 mL).

  • Degassing: Seal the flask with a septum and purge with dry nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-vinyltoluene product.

Safety, Handling, and Storage

Proper handling is essential for both safety and maintaining the integrity of the reagent. While more stable than its parent acid, the ester is still a flammable liquid and can cause skin sensitization.[5]

Hazard InformationDetails
Signal Word Warning[5]
Hazard Statements H226: Flammable liquid and vapor[5][7]H317: May cause an allergic skin reaction[5][7]H412: Harmful to aquatic life with long lasting effects[5]
Precautionary Codes P210, P273, P280, P303+P361+P353[5]
Storage Class 3 - Flammable Liquids[5]
Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle in a well-ventilated chemical fume hood.[17] Ensure a safety shower and eye wash station are readily accessible.[17]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[17]

  • Dispensing: As a flammable liquid, keep away from ignition sources (open flames, hot surfaces, sparks).[18] Use ground and bond containers when transferring large quantities to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, at the recommended temperature of 2-8°C.[5][17]

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Comparative Context: Pinacol and MIDA Esters

While the 2-methyl-2,4-pentanediol ester is highly effective, other protecting groups are also common. The pinacol ester (forming a five-membered dioxaborolane ring) and the MIDA ester (N-methyliminodiacetic acid ester) are two prevalent alternatives.[19]

  • Pinacol Esters: Like the 2-methyl-2,4-pentanediol ester, pinacol esters are widely used due to their stability. Kinetic studies have shown that the rate of transmetalation can differ depending on the diol used, with six-membered rings (from hexylene glycol) sometimes exhibiting different reactivity profiles than five-membered rings (from pinacol).[2]

  • MIDA Esters: MIDA boronates are exceptionally stable, often crystalline solids that are compatible with a wide array of synthetic reagents, including strong oxidizers and organometallics.[19] They are considered "slow-release" forms of boronic acids, requiring a basic aqueous workup to deprotect before or during the cross-coupling reaction. This makes them ideal for multi-step syntheses where the boronic acid moiety must be preserved through various reaction conditions.[19][20]

The choice between these reagents depends on the specific requirements of the synthesis, including desired reactivity, stability towards other reagents in the synthetic sequence, and purification considerations.

Conclusion

Vinylboronic acid 2-methyl-2,4-pentanediol ester is a cornerstone reagent for modern synthetic chemistry. By effectively stabilizing the otherwise labile vinylboronic acid, it provides a safe, reliable, and versatile tool for introducing vinyl groups, most notably via the Suzuki-Miyaura cross-coupling. Its favorable physical properties and straightforward application in established protocols make it an invaluable asset for researchers in academia and industry, accelerating the discovery and development of novel chemical entities.

References

  • AB349709 | CAS 4627-10-5 . abcr Gute Chemie. [Link]

  • Vinylboronic acid or boronate synthesis . Organic Chemistry Portal. [Link]

  • Vinylboronic acid . PubChem, National Institutes of Health. [Link]

  • Safety Data Sheet . INDOFINE Chemical Company, Inc. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations . National Institutes of Health. [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction . National Institutes of Health. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide . Organic Syntheses Procedure. [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH. [Link]

  • Method for synthetizing vinyl boronic acid ester.
  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • 2,2'-Oxybis(4,4,6-trimethyl-1,3,2-dioxaborinane) . PubChem, National Institutes of Health. [Link]

  • 2-METHYL-2,4-PENTANEDIOL . Ataman Kimya. [Link]

  • Chemistry Of Boronic Esters . AstaTech. [Link]

  • Synthesis of vinyl boronic esters by boron‐Wittig reaction . ResearchGate. [Link]

  • 2-Methyl-2,4-pentanediol . American Chemical Society. [Link]

  • Examination of pinanediol - boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters . ResearchGate. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . MDPI. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides . RSC Publishing. [Link]

Sources

Exploratory

solubility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in organic solvents

An In-depth Technical Guide to the Solubility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a versatile reagent in modern organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and overall process efficiency, this document synthesizes theoretical principles with actionable experimental protocols. While extensive quantitative solubility data for this specific compound is not widely published, this guide leverages established principles of physical organic chemistry and data from analogous boronic esters to provide researchers, scientists, and drug development professionals with a robust framework for its use. A detailed, self-validating experimental protocol for determining solubility is provided to empower users to generate precise data for their specific applications.

Introduction to 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is an organoboron compound featuring a vinyl group attached to a boronic acid protected by 2-methyl-2,4-pentanediol (hexylene glycol). Its chemical structure is presented in Figure 1.

Figure 1. Chemical Structure of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Caption: Molecular formula of the topic compound.

With a molecular weight of 154.01 g/mol , this compound serves as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] The vinyl functionality allows for the introduction of a two-carbon unit, making it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]

A thorough understanding of its solubility in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring all reactants are in the same phase for optimal reaction rates.

  • Process Development: Designing efficient and scalable synthetic routes.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: In the context of drug development, understanding solubility is critical for formulation studies.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules. The intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules dictate the extent of dissolution.

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane can be characterized as a moderately polar molecule. The key structural features influencing its solubility are:

  • The Boronate Ester Group: The B-O bonds are polarized, and the oxygen atoms have lone pairs of electrons, making this region of the molecule capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

  • The Alkyl Groups: The trimethyl and the hydrocarbon backbone of the dioxaborinane ring are nonpolar, contributing to van der Waals forces.

  • The Vinyl Group: This is a relatively nonpolar functional group.

Based on these features, we can predict its general solubility behavior in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Acetone): These solvents can engage in dipole-dipole interactions with the boronate ester group. Therefore, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is expected to exhibit good solubility in these solvents. Studies on similar boronic esters, such as phenylboronic acid pinacol ester, have shown high solubility in solvents like chloroform and acetone.[2][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): While the compound can accept hydrogen bonds, it lacks a hydrogen bond donor. Its solubility in alcohols will depend on the balance between favorable interactions with the hydroxyl group and the disruption of the solvent's hydrogen-bonding network. Moderate solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Methylcyclohexane): The nonpolar alkyl groups of the dioxaborinane ring will interact favorably with nonpolar solvents through van der Waals forces. However, the polar boronate ester will be less well-solvated. Consequently, solubility is expected to be lower in nonpolar solvents compared to polar aprotic solvents. Research on phenylboronic acid esters has indicated very low solubility in hydrocarbons like methylcyclohexane.[2][3]

  • Water: Due to the significant nonpolar hydrocarbon character and the hydrolytic instability of the boronate ester, the compound is expected to be insoluble in water.[4]

Qualitative and Quantitative Solubility Data

As of the writing of this guide, specific, publicly available quantitative solubility data for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane across a range of organic solvents is limited. However, its widespread use in organic synthesis suggests it is qualitatively soluble in common reaction solvents. For instance, a closely related compound, vinylboronic acid pinacol ester, is described as being soluble in organic solvents.[4]

To facilitate systematic research, the following table is provided for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Solvent ClassSolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Notes
Polar Aprotic Tetrahydrofuran (THF)
Dichloromethane (CH₂Cl₂)
Acetone
Dimethylformamide (DMF)
Acetonitrile (MeCN)
Polar Protic Ethanol
Isopropanol
Nonpolar Toluene
Hexanes
Diethyl Ether

Experimental Protocol for Solubility Determination: The Dynamic Method

The following protocol describes a reliable dynamic (or synthetic) method for determining the equilibrium solubility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in an organic solvent. This method involves visually or instrumentally observing the dissolution of the solid in the liquid upon controlled heating.[5][6]

Materials and Equipment
  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

  • High-purity organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating bath with precise temperature control

  • Calibrated digital thermometer (± 0.1 °C)

  • Analytical balance (± 0.0001 g)

  • Luminance probe or a laser-based turbidity meter (optional, for higher precision)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring:

    • Begin vigorous stirring to ensure the mixture is homogeneous.

    • Heat the sample at a slow, constant rate (e.g., 0.1–0.3 K/min) using the circulating bath. A slow heating rate is crucial to maintain thermal equilibrium between the liquid and solid phases.

  • Equilibrium Temperature Determination:

    • Carefully observe the solution as the temperature increases. The equilibrium solubility temperature is the point at which the last solid particles dissolve, resulting in a clear, single-phase solution.

    • For higher accuracy, a luminance probe can be used to monitor the turbidity of the solution. The equilibrium point is identified by a sharp increase in the measured light intensity passing through the solution.[6]

  • Data Collection:

    • Record the temperature at which complete dissolution occurs. This temperature corresponds to the saturation point for the specific composition prepared in step 1.

  • Constructing the Solubility Curve:

    • Repeat the procedure for a range of different compositions (solute-to-solvent ratios) to obtain a series of data points.

    • Plot the mole fraction (or another concentration unit) of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane against the corresponding equilibrium temperature to construct a solubility curve.

Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep1 Weigh Solute & Solvent prep2 Prepare Biphasic Sample prep1->prep2 meas1 Heat at Constant Rate prep2->meas1 meas3 Monitor Turbidity meas1->meas3 meas2 Vigorous Stirring meas2->meas3 meas4 Record T at Dissolution meas3->meas4 an1 Repeat for New Composition meas4->an1 an2 Construct Solubility Curve an1->an2

Caption: Workflow for the dynamic determination of solubility.

Conclusion

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is essential for its effective application. This guide has outlined the theoretical principles governing its solubility, drawing parallels with structurally similar boronic esters. While quantitative data remains sparse in the literature, the provided experimental protocol offers a robust and reliable method for researchers to determine the solubility of this compound in various organic solvents, thereby enabling the optimization of synthetic procedures and the advancement of chemical research.

References

  • MySkinRecipes. 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • PubChem. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. [Link]

  • Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4605–4612. [Link]

  • ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]

Sources

Foundational

Foreword: The Strategic Importance of Vinylboronic Acid Esters in Modern Synthesis

An In-Depth Technical Guide to the Synthesis of Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester Vinylboronic acids and their esters are foundational pillars in contemporary organic synthesis. Their remarkable versatilit...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Vinylboronic Acid 2-Methyl-2,4-Pentanediol Ester

Vinylboronic acids and their esters are foundational pillars in contemporary organic synthesis. Their remarkable versatility stems from a stable, yet reactive, carbon-boron bond that serves as a linchpin in a multitude of transformative chemical reactions. Among these, the Suzuki-Miyaura cross-coupling reaction stands paramount, offering a powerful method for constructing carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2] The utility of these reagents extends to other significant transformations, including Chan-Lam couplings, Petasis reactions, and conjugate additions, making them indispensable tools for medicinal chemists and materials scientists.[1]

The inherent instability of free boronic acids, which are prone to dehydration to form boroxines and other decomposition pathways, necessitates their protection as esters.[3] While pinacol is a common diol used for this purpose, 2-methyl-2,4-pentanediol (also known as hexylene glycol) offers distinct advantages. The resulting six-membered dioxaborinane ring often imparts enhanced stability against hydrolysis and deboronation, facilitating easier handling, purification by chromatography, and long-term storage.[3][4]

This guide provides an in-depth exploration of the primary synthetic methodologies for preparing vinylboronic acid 2-methyl-2,4-pentanediol ester. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic rationale to empower effective and informed synthesis.

Part 1: The Grignard-Based Approach: A Foundational Method

The reaction of a vinyl Grignard reagent with an electrophilic boron source is a classic and widely employed strategy for the synthesis of vinylboronic acids. This method is valued for its use of readily available starting materials and its straightforward, scalable nature.

Mechanistic Principle

The synthesis begins with the formation of vinylmagnesium halide from a corresponding vinyl halide (typically bromide or chloride) and magnesium metal. This highly nucleophilic organometallic species then undergoes an addition reaction with a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate complex is subsequently hydrolyzed under acidic conditions to yield the transient vinylboronic acid. To ensure stability, the crude boronic acid is immediately esterified with 2-methyl-2,4-pentanediol, driving the equilibrium towards the formation of the stable cyclic ester.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Materials:

  • Vinyl bromide (1.0 M solution in THF)

  • Magnesium turnings

  • Triisopropyl borate

  • 2-Methyl-2,4-pentanediol

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Toluene

  • Phenothiazine (stabilizer)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (Argon or Nitrogen), charge an oven-dried three-neck flask equipped with a reflux condenser and a dropping funnel with magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

    • Add a portion of the vinyl bromide solution in anhydrous THF. Once the exothermic reaction initiates (observed by bubbling or heat), add the remaining vinyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.[5][6]

  • Borylation:

    • In a separate oven-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Transfer the freshly prepared vinylmagnesium bromide solution to the dropping funnel and add it dropwise to the cold triisopropyl borate solution, maintaining the internal temperature below -70 °C.

    • After the addition, allow the reaction mixture to stir at -78 °C for 2-3 hours before gradually warming to room temperature overnight.

  • Hydrolysis and Esterification:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and concentrate under reduced pressure. Caution: Do not heat excessively, as free vinylboronic acid is unstable.

    • To the crude residue, add 2-methyl-2,4-pentanediol (1.05 equivalents), a small amount of phenothiazine as a polymerization inhibitor, and toluene.[7]

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture to azeotropically remove water. Monitor the reaction by TLC or GC until the starting diol is consumed.

  • Purification:

    • Cool the reaction mixture and remove the toluene under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to obtain vinylboronic acid 2-methyl-2,4-pentanediol ester as a colorless liquid.[7]

Causality and Field Insights
  • Anhydrous Conditions: The necessity of stringent anhydrous conditions cannot be overstated. Grignard reagents are potent bases and will be quenched by protic sources like water, halting the desired reaction.[8]

  • Low-Temperature Addition: The addition of the Grignard reagent to the trialkyl borate is performed at -78 °C to prevent over-addition. At higher temperatures, the initially formed boronate ester can be attacked by a second equivalent of the Grignard reagent, leading to the formation of unwanted borinate and borane side products.

  • Choice of Borate: Triisopropyl borate is often preferred over trimethyl borate as its bulkier isopropoxy groups can help mitigate the risk of double addition.

  • Stabilizer: The vinyl group is susceptible to radical polymerization, especially during distillation. The addition of a stabilizer like phenothiazine or 2,6-di-tert-butyl-4-methylphenol is crucial for achieving a good yield and ensuring product stability.[7]

Part 2: Palladium-Catalyzed Borylation: A Modern Approach

The Miyaura borylation reaction is a powerful alternative that leverages palladium catalysis to couple a vinyl halide or triflate with a diboron reagent. This method offers superior functional group tolerance compared to the Grignard route, making it suitable for more complex substrates.

Mechanistic Principle

The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The cycle is initiated by the oxidative addition of the vinyl halide to the Pd(0) complex. This is followed by transmetalation with the diboron reagent, where a boryl group is transferred to the palladium center. The final step is reductive elimination, which releases the desired vinylboronic acid ester and regenerates the Pd(0) catalyst. A base is required to facilitate the transmetalation step.

Catalytic Cycle: Miyaura Borylation

Miyaura_Borylation Pd(0)L_n Pd(0)L_n Vinyl-Pd(II)-X Vinyl-Pd(II)(L_n)-X Pd(0)L_n->Vinyl-Pd(II)-X Oxidative Addition (Vinyl-X) Vinyl-Pd(II)-B(OR)2 Vinyl-Pd(II)(L_n)-B(OR)₂ Vinyl-Pd(II)-X->Vinyl-Pd(II)-B(OR)2 Transmetalation (Base, B₂(OR)₄) Vinyl-Pd(II)-B(OR)2->Pd(0)L_n Reductive Elimination Product Vinyl-B(OR)₂ Vinyl-Pd(II)-B(OR)2->Product

Sources

Exploratory

The Suzuki-Miyaura Coupling with Vinylboronate Esters: A Mechanistic and Practical Guide

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This guide provides an in-depth exploration of the reaction mechanism, with a specific focus on the use of vinylboronate esters—a class of reagents prized for their stability and versatility. We will dissect the catalytic cycle, elucidate the critical roles of catalysts, ligands, and bases, and offer field-proven protocols and troubleshooting insights for researchers, scientists, and professionals in drug development.

Introduction: The Power of Palladium-Catalyzed C(sp²)-C(sp²) Bond Formation

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool for constructing carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its impact was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction's broad adoption stems from its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-based reagents.[1]

Vinylboronate esters, such as the commonly used pinacol esters, have emerged as highly valuable coupling partners. Compared to their corresponding boronic acids, these esters offer enhanced stability, preventing common side reactions like protodeboronation and simplifying purification and handling.[3] This guide will illuminate the mechanistic nuances that make these reagents so effective in the synthesis of complex molecules, including conjugated dienes, styrenes, and polyolefins.[2]

The Core Mechanism: A Palladium-Driven Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3] The cycle is comprised of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-PdII(X)-L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorganopd2 R¹-PdII(R²)-L₂ transmetalation->diorganopd2 reductive_elimination Reductive Elimination diorganopd2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product vinyl_halide R¹-X (Vinyl Halide) vinyl_halide->oxidative_addition boronate_ester R²-B(OR)₂ (Vinylboronate Ester) + Base boronate_ester->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Step 1: Oxidative Addition

The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen bond of the vinyl halide (or triflate). This is typically the rate-determining step of the reaction.[2] The palladium center is oxidized from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.

  • Causality: The reactivity of the organic halide is critical. The reaction rate follows the trend of bond strength: I > Br > OTf >> Cl.[2][4] While vinyl iodides and bromides are highly reactive, the use of specialized ligands is often necessary to activate the stronger C-Cl bond of less expensive vinyl chlorides.[5]

  • Stereochemistry: A key feature of the oxidative addition involving vinyl substrates is the retention of stereochemistry .[4] The geometric configuration (E/Z) of the double bond in the vinyl halide is preserved in the resulting Pd(II) complex.

Step 2: Transmetalation

Transmetalation is the pivotal step where the vinyl group is transferred from the boron atom to the palladium center, displacing the halide.[3] This step is critically dependent on the presence of a base.

Organoboron compounds are generally poor nucleophiles and do not readily transmetalate.[4] The base plays an essential role by activating the vinylboronate ester. It coordinates to the Lewis acidic boron center, forming a more nucleophilic, tetracoordinate "ate" complex (e.g., [R²-B(OR)₂(OH)]⁻).[6] This activation increases the polarization of the C-B bond, facilitating the transfer of the vinyl group to the electron-deficient Pd(II) center.[7]

Recent mechanistic studies have provided strong evidence that boronate esters can undergo direct transmetalation from this "ate" complex without prior hydrolysis to the corresponding boronic acid.[1][8][9] This is a significant advantage, as it avoids the formation of boronic acids, which are more prone to undesirable side reactions like protodeboronation.[9]

Two primary pathways for transmetalation are proposed:

  • Boronate Pathway (Path A): The activated "ate" complex directly attacks the L₂Pd(R¹)X complex to form the diorganopalladium(II) intermediate.

  • Oxo-Palladium Pathway (Path B): The base first reacts with the L₂Pd(R¹)X complex to form a palladium hydroxide species (L₂Pd(R¹)OH). This hydroxide complex then reacts with the neutral vinylboronate ester.[1]

The operative pathway can depend on the specific reaction conditions, but the formation of an activated boronate species is a common requirement.

  • Stereochemistry: Like oxidative addition, transmetalation proceeds with retention of configuration of the vinyl group being transferred from the boron reagent.[10][11]

Step 3: Reductive Elimination

In the final step, the two organic groups (R¹ and R²) on the diorganopalladium(II) complex couple and are expelled from the palladium coordination sphere. This concerted step forms the new C-C bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12]

  • Causality: For reductive elimination to occur, the organic ligands must be in a cis orientation to each other on the palladium center. If they are trans, a trans-cis isomerization must occur first.[12] The choice of ligand significantly influences this step. Bulky, electron-rich phosphine ligands promote reductive elimination, accelerating catalyst turnover.[13]

  • Stereochemistry: This step is also stereoretentive, meaning the geometry of both vinyl groups is preserved in the final coupled product. The combination of stereoretention in all three key steps makes the Suzuki-Miyaura coupling a powerful tool for stereospecific synthesis.[14]

Key Reagents and Experimental Choices: A Deeper Dive

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its components.

ComponentCommon ExamplesRole & Rationale
Palladium Precatalyst Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PEPPSI-iPrSource of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can sometimes be promoted by phosphine ligands or lead to homocoupling side products.[3]
Ligands PPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes the Pd catalyst, prevents aggregation, and modulates its reactivity. Bulky, electron-rich phosphines are preferred as they accelerate both oxidative addition (especially for chlorides) and the crucial reductive elimination step.[2][13]
Vinylboronate Esters Pinacol (Bpin), Neopentylglycol (Bneop)Stable, easy-to-handle source of the vinyl nucleophile. The ester group enhances stability against protodeboronation compared to boronic acids. Pinacol esters are the most common.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaOHActivates the boronate ester to form the reactive tetracoordinate "ate" complex, which is essential for transmetalation.[7] The choice of base and its strength can influence reaction rates and substrate compatibility.
Solvent Toluene, Dioxane, THF, DMFSolubilizes reactants and catalyst. Often run in a biphasic mixture with water (e.g., Toluene/H₂O) to dissolve the inorganic base, though anhydrous conditions are also common, particularly with certain boronate esters.[3]

Experimental Protocol: Suzuki-Miyaura Coupling of (E)-1-Bromostyrene with (E)-Styrylboronic Acid Pinacol Ester

This protocol provides a representative, self-validating methodology for a stereoretentive Suzuki-Miyaura coupling.

Suzuki_Protocol start Start setup 1. Reagent Setup - Add vinylboronate ester,  vinyl bromide, and base  to a Schlenk flask. start->setup degas 2. Degassing - Evacuate and backfill  with inert gas (Ar/N₂) 3x. setup->degas solvent 3. Add Solvent - Add degassed solvent(s)  (e.g., Toluene/H₂O). degas->solvent catalyst 4. Add Catalyst System - Add Pd precatalyst and  phosphine ligand. solvent->catalyst heat 5. Reaction - Heat mixture to desired  temperature (e.g., 90-110 °C)  with stirring. catalyst->heat monitor 6. Monitor Progress - Check via TLC or GC-MS  until starting material is consumed. heat->monitor workup 7. Workup - Cool, dilute with organic solvent,  wash with water/brine. monitor->workup purify 8. Purification - Dry organic layer, concentrate,  and purify via column chromatography. workup->purify end End purify->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • (E)-1-Bromostyrene (1.0 equiv)

  • (E)-Styrylboronic acid pinacol ester (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Schlenk flask or sealed vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (E)-1-bromostyrene, (E)-styrylboronic acid pinacol ester, and finely powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the catalyst and promote side reactions.[3]

  • Solvent Addition: Add degassed toluene and degassed water (e.g., in a 4:1 ratio by volume) via syringe.

  • Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand. Briefly flush the vial with inert gas before adding them to the reaction flask as a solid, or dissolve them in a small amount of degassed toluene and add via syringe. This step should be performed under a positive pressure of inert gas.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.

  • Monitoring: After 2-4 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the limiting reagent ((E)-1-bromostyrene). The reaction is typically complete within 12 hours.

  • Aqueous Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (E,E)-1,4-diphenyl-1,3-butadiene.

Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently strong base.3. Unreactive halide (e.g., chloride).1. Ensure thorough degassing of reagents and solvents. Use fresh, high-quality catalyst.2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.3. Use a more electron-rich, bulky ligand (e.g., SPhos, P(t-Bu)₃) and potentially higher temperatures.[2]
Protodeboronation Hydrolysis of the C-B bond, replacing it with a C-H bond. More common with boronic acids than esters.Use a boronate ester instead of a boronic acid.[9] Minimize water content if possible and avoid overly harsh basic conditions or prolonged reaction times.
Homocoupling Dimerization of the boronate ester (R²-R²) or the organic halide (R¹-R¹).Often caused by oxygen or the use of Pd(II) precatalysts without efficient reduction to Pd(0).[3] Ensure rigorous exclusion of air. Using a Pd(0) source like Pd(PPh₃)₄ can mitigate this.
β-Hydride Elimination A potential side reaction if the vinyl group has an adjacent C-H bond and can isomerize.This is less common with simple vinylboronates but can be suppressed by using ligands with large bite angles that disfavor the required geometry for elimination.[2]

Conclusion

The Suzuki-Miyaura coupling of vinylboronate esters is a powerful and reliable method for stereospecific C(sp²)-C(sp²) bond formation. By understanding the intricacies of the catalytic cycle—from the stereoretentive oxidative addition and transmetalation to the ligand-accelerated reductive elimination—researchers can harness its full potential. The superior stability of vinylboronate esters and the mechanistic understanding of their direct, base-mediated transmetalation allow for the design of highly efficient and clean reactions. This guide provides the foundational knowledge and practical insights necessary for drug development professionals and scientists to confidently apply this transformative reaction in their synthetic endeavors.

References

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C–C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Thomas, A. A.; et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(40), 13167–13175. Available at: [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Available at: [Link]

  • Cresswell, A. J.; et al. (2015). Stereospecificity in Suzuki–Miyaura cross-coupling with chiral secondary boronic esters. Chemical Communications, 51(50), 10163-10166. Available at: [Link]

  • Zhang, L.; et al. (2022). Highly Efficient Suzuki-Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Angewandte Chemie International Edition, 61(1). Available at: [Link]

  • Hu, X.; et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(3), 100949. Available at: [Link]

  • Zhang, L.; et al. (2021). Highly Efficient Suzuki-Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. Angewandte Chemie, 134(1). Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Princeton University. Available at: [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Reddy, K. S.; et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(8), 2693–2695. Available at: [Link]

  • Ciavolella, A.; et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(1), 219–222. Available at: [Link]

  • Chirik Group. (2022). Transmetalation of Boron reagents. Princeton University. Available at: [Link]

  • Martin, R.; Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in C-C Bond Formation

Introduction: A Superior Vinylating Reagent for Modern Synthesis In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology, prized for its functional...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Superior Vinylating Reagent for Modern Synthesis

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology, prized for its functional group tolerance and operational simplicity.[1] The choice of the organoboron reagent is critical to the success of these transformations, influencing stability, reactivity, and ultimately, the efficiency of the synthetic route. While vinylboronic acid pinacol ester (VBPE) has been a workhorse, its propensity for slow polymerization upon storage presents significant challenges for reproducibility and long-term use.[2] This guide introduces a superior alternative: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane , a hexylene glycol-derived vinylboronate ester that offers enhanced stability without compromising reactivity in palladium-catalyzed C-C bond formation.[2][3]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth insights into the application of this robust vinylating agent. We will explore its synthesis, unique properties, and its pivotal role in the Suzuki-Miyaura reaction, supported by detailed protocols and comparative data.

Physicochemical Properties and Structural Advantages

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, also known as vinylboronic acid 2-methyl-2,4-pentanediol ester, is a liquid at room temperature with the following key properties:

PropertyValueReference
CAS Number 4627-10-5[4]
Molecular Formula C₈H₁₅BO₂[4]
Molecular Weight 154.01 g/mol [4]
Boiling Point 69-70 °C (35 Torr)[5]
Density 0.893 g/mL at 25 °C
Refractive Index n20/D 1.429

The structural distinction of this reagent lies in the six-membered dioxaborinane ring derived from hexylene glycol. This specific cyclic ester configuration imparts notable stability, effectively preventing the polymerization that can plague other vinylboronic esters.[2][3] This enhanced stability translates to a longer shelf-life and more consistent reactivity, which are critical advantages in both academic research and industrial drug development.

Synthesis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

The preparation of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane can be achieved through several synthetic routes. A well-established method involves the reaction of a vinyl Grignard reagent with a suitable borate ester.

A preferred method is the Grignard synthesis utilizing vinylmagnesium chloride and 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.[6] The resulting complex is then pyrolyzed to yield the final product.[6] An alternative, though less attractive due to the instability of the starting material, is the transesterification of dimethyl ethyleneboronate with 2-methyl-2,4-pentanediol.[6]

Application in Suzuki-Miyaura Cross-Coupling

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has proven to be a highly efficient and selective reagent for the synthesis of functionalized styrenes and dienes via the Suzuki-Miyaura coupling.[2][7] This reaction facilitates the formation of a new C-C bond between the vinyl group of the boronate ester and an aryl or vinyl halide/triflate.

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the vinyl group is transferred from the boron atom of the 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species, facilitating this transfer.

  • Reductive Elimination: The two organic moieties on the palladium complex (the aryl/vinyl group from the electrophile and the vinyl group from the boronate ester) couple and are eliminated from the palladium, forming the final product and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate R-Pd(II)-X Ln oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation coupled_intermediate R-Pd(II)-Vinyl Ln transmetalation->coupled_intermediate vinyl_boronate Vinyl-B(OR)₂ (4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane) + Base vinyl_boronate->transmetalation reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Vinyl (Product) reductive_elimination->product Experimental_Workflow start Start: Oven-dried Schlenk tube under Argon add_reagents Add Pd(PPh₃)₄ and t-BuOK start->add_reagents add_solvent Add anhydrous THF add_reagents->add_solvent add_substrates Add Aryl Halide and 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane add_solvent->add_substrates heat Heat at 67°C for 24h add_substrates->heat cool_dilute Cool to RT and Dilute with Et₂O heat->cool_dilute filter Filter through Celite cool_dilute->filter analyze_purify Analyze (GC) and/or Purify (Column Chromatography) filter->analyze_purify end End: Purified Product analyze_purify->end

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Detailed Procedure for Heck Reaction Using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

For: Researchers, scientists, and drug development professionals. Introduction: Leveraging a Stable Vinylboronate Ester in Palladium-Catalyzed C-C Bond Formation The Mizoroki-Heck reaction stands as a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Leveraging a Stable Vinylboronate Ester in Palladium-Catalyzed C-C Bond Formation

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene.[1] This powerful transformation has been instrumental in the synthesis of complex molecules, including pharmaceuticals and natural products. The choice of the alkene component is critical to the success of the reaction, influencing yield, stereoselectivity, and functional group tolerance.

This document provides a detailed guide to the application of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a vinylating agent in the Heck reaction. This specific vinylboronate ester offers distinct advantages due to its stability and handling characteristics compared to other vinyl organometallics.[2] Its use allows for the efficient introduction of a vinyl group, leading to the synthesis of substituted alkenes that are valuable intermediates in drug discovery and development. We will delve into the mechanistic underpinnings of this reaction, provide a comprehensive experimental protocol, and offer insights into troubleshooting common challenges.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.[1][3] Understanding this mechanism is paramount for optimizing reaction conditions and predicting outcomes.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl or vinyl halide/triflate to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[3]

  • Olefin Coordination and Insertion: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane then coordinates to the Pd(II) center. This is followed by migratory insertion of the vinyl group into the Pd-C bond, forming a new carbon-carbon bond.[3][4]

  • β-Hydride Elimination: A crucial step for product formation is the β-hydride elimination, which generates the desired substituted alkene and a palladium-hydride species.[3] The regioselectivity of this step is a key consideration in Heck reactions.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the palladium-hydride complex, typically facilitated by a base, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

It is important to note that with vinyl boronates, a competitive Suzuki-Miyaura coupling can sometimes be observed.[5][6][7] The choice of reaction parameters, particularly the base and solvent, is critical in directing the reaction towards the desired Heck pathway.[5][6][7] Anhydrous conditions, nonpolar solvents, and organic bases tend to favor the Heck reaction over the Suzuki-Miyaura coupling.[5][6][7]

Heck_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)(Ar)XL2 Ar-Pd(II)-X Pd(0)L2->Pd(II)(Ar)XL2 Oxidative Addition Ar-X Ar-X / R-X Ar-X->Pd(II)(Ar)XL2 Intermediate Coordination Complex Pd(II)(Ar)XL2->Intermediate Olefin Coordination Vinylboronate 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Vinylboronate->Intermediate Insertion_Product Migratory Insertion Product Intermediate->Insertion_Product Migratory Insertion Product Substituted Alkene Insertion_Product->Product β-Hydride Elimination HPdXL2 H-Pd(II)-X Insertion_Product->HPdXL2 HPdXL2->Pd(0)L2 Reductive Elimination BHX [Base-H]+X- HPdXL2->BHX Base Base Base->Pd(0)L2 Base->BHX

Caption: The catalytic cycle of the Heck reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Heck coupling of an aryl halide with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Optimization may be required for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Aryl halide (e.g., Iodobenzene)ReagentSigma-AldrichEnsure purity; may require purification.
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane>95%Combi-BlocksStore under inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)CatalystStrem ChemicalsHandle in a fume hood.
Triphenylphosphine (PPh₃)LigandAcros OrganicsAir-sensitive; store under inert gas.
Triethylamine (Et₃N)BaseFisher ScientificAnhydrous grade recommended.
TolueneSolventAnhydrousDry over molecular sieves if necessary.
Schlenk flask--Or other suitable reaction vessel for inert atmosphere.
Magnetic stirrer and stir bar---
Inert gas (Argon or Nitrogen)High purity-For maintaining an inert atmosphere.
Reaction Setup and Procedure

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Dry Schlenk flask under vacuum and backfill with inert gas. B 2. Add aryl halide, Pd(OAc)₂, and PPh₃ to the flask. A->B C 3. Evacuate and backfill with inert gas three times. B->C D 4. Add anhydrous toluene via syringe. C->D E 5. Add 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane via syringe. D->E F 6. Add triethylamine via syringe. E->F G 7. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). F->G H 8. Monitor reaction progress by TLC or GC-MS. G->H I 9. Cool the reaction to room temperature. H->I J 10. Dilute with an organic solvent (e.g., ethyl acetate). I->J K 11. Wash with water and brine. J->K L 12. Dry the organic layer over anhydrous sodium sulfate. K->L M 13. Concentrate under reduced pressure. L->M N 14. Purify the crude product by column chromatography. M->N

Caption: A typical experimental workflow for the Heck reaction.

Detailed Steps:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is dried under high vacuum and then backfilled with an inert gas (argon or nitrogen). This process is repeated three times to ensure an inert atmosphere.

  • Addition of Reagents: To the flask, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inerting the System: The flask is again evacuated and backfilled with inert gas three times.

  • Addition of Solvent and Reactants: Anhydrous toluene (5 mL) is added via syringe. This is followed by the addition of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction Conditions: The reaction mixture is heated to 80-100 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is then diluted with ethyl acetate and washed sequentially with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider a pre-catalyst activation step.
Insufficient temperatureIncrease the reaction temperature in increments of 10 °C.
Poor quality reagentsEnsure all reagents, especially the solvent and base, are anhydrous.
Formation of Suzuki-Miyaura Byproduct Presence of waterUse rigorously dried solvents and reagents.
Incorrect base/solvent combinationSwitch to a nonpolar, aprotic solvent and an organic base.[5][6][7]
Low Yield of Desired Product Sub-optimal ligandScreen different phosphine ligands (e.g., tri(o-tolyl)phosphine, tricyclohexylphosphine).
Steric hindranceFor sterically demanding substrates, a more active catalyst system or higher temperatures may be necessary.
Decomposition of Starting Material Reaction temperature is too highLower the reaction temperature and monitor for longer reaction times.

Conclusion and Future Perspectives

The use of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane in the Heck reaction provides a reliable and efficient method for the synthesis of vinylated aromatic and heteroaromatic compounds. Its stability and ease of handling make it an attractive alternative to other vinylating agents. The protocol outlined in this document serves as a robust starting point for researchers. Further optimization of catalyst systems, ligands, and reaction conditions will undoubtedly expand the scope and utility of this valuable transformation in the synthesis of novel chemical entities for drug discovery and materials science.

References

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 26(36), 7723–7727. [Link]

  • Batsanov, A. S., Knowles, J. P., & Whiting, A. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. The Journal of Organic Chemistry, 72(7), 2525–2532. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(36), 7723-7727. [Link]

  • White, M. C., & Sigman, M. S. (2011). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC, 53(22), 9222-9225. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Bernechea, M., de Jesús, E., López-Mardomingo, C., & Terreros, P. (2009). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 28(17), 5219-5226. [Link]

  • Cravotto, G., & Cintas, P. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 23(9), 2248. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Organic Chemistry Lessons. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Oakwood Chemical. (n.d.). 4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane. [Link]

  • Dale, W. J., & Serres, C. (1966). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry, 31(10), 3431-3432. [Link]

  • Dale, W. J., & Serres, C. (1966). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Xiao, J., & Ruan, J. (2008). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 74(2), 803-809. [Link]

  • Knowles, R. (2004). The Intramolecular Heck Reaction. Macmillan Group. [Link]

  • Dale, W. J., & Serres, C. (1966). 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. II. Derivatives. The Journal of Organic Chemistry. [Link]

  • R Discovery. (2003). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: a superior 2-carbon building block for vinylboronate Heck couplings. [Link]

  • Snieckus, V., & Stradiotto, M. (2015). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates. PMC. [Link]

  • PubChem. (n.d.). 2,6,6-Trimethyl-2-vinyltetrahydropyran. [Link]

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Application

palladium catalysts for vinylboronate ester cross-coupling reactions

An Application Guide to Palladium-Catalyzed Cross-Coupling of Vinylboronate Esters For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a corner...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Vinylboronate Esters

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Among the various nucleophilic partners, vinylboronate esters, particularly vinylboronic acid pinacol ester (VBPE), have emerged as exceptionally versatile and robust building blocks.[3] Their inherent stability, ease of handling, and predictable reactivity make them indispensable for synthesizing complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[3][4]

This guide serves as a comprehensive technical resource, providing an in-depth exploration of palladium-catalyzed cross-coupling reactions involving vinylboronate esters. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts and reagents, and present detailed, validated protocols to empower scientists to achieve optimal results in their synthetic endeavors.

The Mechanism: A Look Inside the Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][5] Understanding this cycle is paramount to rational troubleshooting and optimization.

The three fundamental steps are:

  • Oxidative Addition: The cycle initiates with the insertion of the catalytically active Pd(0) species into the carbon-halide (or carbon-triflate) bond of the electrophile (e.g., an aryl bromide). This step forms a square-planar Pd(II) complex.[5][6]

  • Transmetalation: This is the crucial step where the organic moiety from the vinylboronate ester is transferred to the palladium center. The reaction requires activation by a base, which coordinates to the boron atom, forming a boronate "ate" complex.[7] This enhances the nucleophilicity of the vinyl group, facilitating its transfer to the Pd(II) center and displacing a halide.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is often unstable and rapidly undergoes reductive elimination. The two organic partners (the vinyl group and the aryl/vinyl group from the electrophile) couple to form the desired product via a new C-C bond, regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_oxidative->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_trans->product reagents_oa R¹-X (Aryl/Vinyl Halide) reagents_trans R²-B(OR)₂ + Base (Vinylboronate Ester) Experimental Workflow start Start prep 1. Reagent Prep (Weigh solids, measure liquids) start->prep setup 2. Reaction Setup (Add solids to oven-dried flask) prep->setup inert 3. Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) setup->inert solvents 4. Add Solvents (Degassed solvent, then vinylboronate ester) inert->solvents heat 5. Heat & Stir (Heat to desired temp with vigorous stirring) solvents->heat monitor 6. Monitor Reaction (TLC, LC-MS, GC-MS) heat->monitor workup 7. Workup & Purification (Quench, extract, purify via chromatography) monitor->workup end End workup->end

Figure 2. General workflow for vinylboronate ester cross-coupling.

Protocol 1: Standard Coupling of an Aryl Bromide with PdCl₂(dppf)

This protocol is a robust starting point for coupling vinylboronate pinacol ester with a standard aryl bromide. [8] Reaction: Coupling of 4-Bromoacetophenone with Vinylboronic Acid Pinacol Ester.

ComponentMolar Eq.Amount (for 1 mmol scale)Notes
4-Bromoacetophenone1.0199 mgThe limiting reagent.
Vinylboronic Acid Pinacol Ester1.2205 µLEnsure purity is >98%.
PdCl₂(dppf)0.02 (2 mol%)16.3 mgA reliable, air-stable Pd(II) precatalyst.
Potassium Carbonate (K₂CO₃)2.0276 mgMust be finely powdered and dry.
Solvent System
Dioxane-4 mLUse anhydrous, degassed solvent.
Water-1 mLUse deionized, degassed water.

Step-by-Step Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), PdCl₂(dppf) (16.3 mg, 0.02 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the vial with a septum cap and purge with nitrogen or argon for 10 minutes. This is typically done by evacuating the vial under vacuum and backfilling with inert gas, repeated three times.

  • Using a syringe, add degassed dioxane (4 mL) and degassed water (1 mL).

  • Add vinylboronic acid pinacol ester (205 µL, 1.2 mmol) via syringe.

  • Place the sealed vial in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired vinylarene. Expected Yield: >90%. [8]

Protocol 2: Advanced Coupling of a Heteroaryl Chloride with a Buchwald Catalyst

This protocol demonstrates the power of modern catalyst systems for engaging more challenging aryl chloride electrophiles. [9] Reaction: Coupling of a Heteroaryl Chloride with a Heteroaryl Boronic Acid (Vinylboronate ester coupling follows similar principles).

ComponentMolar Eq.Amount (for 1 mmol scale)Notes
Heteroaryl Chloride1.01 mmolThe limiting reagent.
Vinylboronic Acid Pinacol Ester1.51.5 mmolA slight excess is often beneficial.
Pd(OAc)₂0.02 (2 mol%)4.5 mgPalladium(II) acetate.
SPhos0.04 (4 mol%)16.4 mgBuchwald ligand, Pd:Ligand ratio of 1:2.
Cesium Fluoride (CsF)2.0304 mgUse a dry, finely powdered base.
Solvent
Isopropanol-5 mLUse anhydrous, degassed solvent.

Step-by-Step Procedure:

  • In a glovebox, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) to an oven-dried reaction vial. Add the heteroaryl chloride (1.0 mmol) and cesium fluoride (304 mg, 2.0 mmol).

  • Seal the vial, remove from the glovebox, and add anhydrous, degassed isopropanol (5 mL) followed by vinylboronic acid pinacol ester (1.5 mmol) via syringe.

  • Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.

  • Monitor the reaction by LC-MS. These reactions are often complete within 1-6 hours.

  • Follow the workup and purification procedure outlined in Protocol 1. Expected Yield: Good to excellent yields are typical. [9]

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

ProblemPotential Cause(s)Suggested Solutions & Insights
Low or No Conversion 1. Inactive Catalyst: The palladium source may be old or degraded. Phosphine ligands can oxidize. 2. Insufficiently Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. 3. Poor Reagent Quality: Wet solvents, impure boronic ester, or a poor quality base.1. Use a fresh bottle of catalyst and ligand. Consider a more active Buchwald-type precatalyst, which is often more robust. [10] 2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of N₂ or Ar. [10] 3. Use anhydrous solvents. Ensure the base is finely powdered and dry.
Protodeboronation 1. Harsh Conditions: The vinylboron C-B bond is cleaved and replaced by a C-H bond. This is often promoted by excess water, strong bases, or high temperatures.1. Use a milder base (e.g., K₃PO₄ or CsF instead of hydroxides). [10][11]Minimize water content if possible. Consider using more stable MIDA boronates, which release the boronic acid slowly. [11]Screen for lower reaction temperatures.
Homocoupling of Boronate 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic ester, mediated by palladium. 2. Inefficient Cross-Coupling: If the desired reaction is slow, side reactions become more prevalent.1. Rigorous degassing of the solvent and maintenance of an inert atmosphere is the best preventative measure. [1] 2. Optimize the catalyst system. Switching to a more active ligand (e.g., a Buchwald ligand) can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. [10]
Sluggish Reaction 1. Insufficiently Active Catalyst System: The chosen catalyst/ligand may not be suitable for a challenging substrate (e.g., electron-rich aryl halide or sterically hindered partner).1. Switch to a more active catalyst system. For electron-rich halides, a bulky, electron-rich ligand like SPhos or XPhos is often required. [10] 2. Increase the reaction temperature incrementally, but be mindful of potential protodeboronation.

Conclusion

The palladium-catalyzed cross-coupling of vinylboronate esters is a powerful and highly reliable transformation that has become a mainstay in modern organic synthesis. Its success in both academic research and industrial applications, particularly in drug discovery, is a testament to its broad functional group tolerance and versatility. [4]By understanding the underlying catalytic mechanism and the specific roles of each reaction component, researchers can move beyond simple recipe-following to intelligently design, optimize, and troubleshoot these critical reactions, accelerating the discovery and development of novel molecules that can address pressing scientific challenges.

References

  • A Comparative Analysis of Palladium Catalysts for Enhanced Vinylboronic Acid Coupling Reactions. Benchchem.
  • Vinylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

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  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1 - Books. [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. NIH.

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
  • Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. Royal Society of Chemistry. [Link]

  • Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Girona. [Link]

  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Handy Protocols using Vinyl Nosylates in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of California, San Diego. [Link]

  • Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters - ACS Publications. [Link]

  • Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. Organic Chemistry Portal. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure. [Link]

  • A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. PMC - NIH. [Link]

  • Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. PubMed. [Link]

  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. NIH. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. PMC - NIH. [Link]

  • Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC - NIH. [Link]

  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]

  • Technical Support Center: Palladium-Catalyzed Couplings with Boronic Acids. Benchchem.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

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Method

Strategic Selection of Base for Suzuki-Miyaura Reactions Utilizing 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

An Application Guide for Researchers and Development Scientists This guide provides a detailed analysis and practical protocols for selecting the optimal base in Suzuki-Miyaura cross-coupling reactions involving the ster...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Development Scientists

This guide provides a detailed analysis and practical protocols for selecting the optimal base in Suzuki-Miyaura cross-coupling reactions involving the sterically encumbered vinyl boronic ester, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. Designed for researchers in synthetic chemistry and drug development, this document elucidates the mechanistic role of the base and offers a systematic approach to overcoming challenges associated with sterically hindered substrates.

Introduction: The Challenge of Hindered Vinyl Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A key advantage of this reaction is the use of organoboron reagents, which are generally stable, non-toxic, and environmentally benign.[2] While boronic acids are common, boronic esters like 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane offer enhanced stability, reducing the incidence of competitive side reactions such as protodeboronation.[1][3]

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a derivative of hexylene glycol, provides a robust source of a vinyl group. However, its bulky dioxaborinane ring presents a significant steric challenge. This steric hindrance can impede the crucial transmetalation step of the catalytic cycle, making the choice of base not just a matter of convention, but a critical parameter for reaction success. This note will explore the rationale behind base selection and provide actionable protocols for this specific class of reagents.

The Pivotal Role of the Base in the Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The base is not a mere spectator but an essential activator in the transmetalation step.[5][6]

The primary functions of the base are:

  • Activation of the Boronic Ester: The base coordinates to the boron atom of the dioxaborinane. This interaction forms a more nucleophilic "ate" complex (a tetracoordinate boronate species).[7][8] This activation increases the electron density on the vinyl group, making it more readily transferable to the palladium center.

  • Facilitation of Transmetalation: The activated boronate species reacts with the Pd(II) complex formed after oxidative addition. The base can also play a role in generating a hydroxo-palladium complex (LₙPd(Ar)OH), which is highly reactive towards the boronic ester.[8] Some studies suggest a triple role for hydroxide ions, also accelerating the final reductive elimination step.[2]

The general catalytic cycle is depicted below, highlighting the critical intervention point of the base.

Suzuki_Miyaura_Cycle cluster_base Base Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Aryl/Vinyl Halide) pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product reagents_in boronate_in boronic_ester R²-B(OR)₂ (Dioxaborinane) ate_complex [R²-B(OR)₂(Base)]⁻ (Activated Boronate) boronic_ester->ate_complex base Base (e.g., OH⁻, PO₄³⁻) base->ate_complex ate_complex->transmetalation Key Step Base_Selection_Workflow start Start: Couple 4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane with R-X q1 What is the leaving group (X)? start->q1 iodide Iodide or Triflate (High Reactivity) q1->iodide I, OTf bromide Bromide (Moderate Reactivity) q1->bromide Br chloride Chloride (Low Reactivity) q1->chloride Cl q2 Are base-sensitive functional groups present? iodide->q2 rec_standard Recommendation: - Base: K₃PO₄ or Cs₂CO₃ - Solvent: Dioxane/H₂O or Toluene - Temp: 80-100 °C bromide->rec_standard rec_very_strong Recommendation: - Base: K₃PO₄ or NaOtBu - Ligand: Buchwald-type (e.g., RuPhos) - Solvent: Toluene - Temp: 100-110 °C chloride->rec_very_strong rec_mild Recommendation: - Base: CsF or K₂CO₃ - Solvent: Dioxane/H₂O or IPA - Temp: 60-80 °C q2->rec_mild Yes q2->rec_standard No rec_strong Recommendation: - Base: K₃PO₄ - Ligand: Buchwald-type (e.g., SPhos, XPhos) - Solvent: Toluene or Dioxane - Temp: 100-110 °C

Caption: Decision workflow for base selection.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents should be properly degassed to prevent catalyst oxidation.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane with a typical aryl bromide.

Reagents & Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(OAc)₂ (0.03 mmol, 3 mol%) with SPhos (0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Oven-dried Schlenk flask or microwave vial with a magnetic stir bar

  • Argon or Nitrogen line

Procedure:

  • To the Schlenk flask, add the aryl bromide (1.0 mmol), the palladium catalyst, the ligand (if used), and the K₃PO₄ (2.0 mmol).

  • Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times.

  • Through a syringe, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

  • Add the 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C.

  • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Coupling with Base-Sensitive Substrates using a Fluoride Base

This protocol is adapted for substrates containing base-labile functional groups, such as esters or amides.

Reagents & Materials:

  • Aryl halide/triflate (1.0 mmol, 1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.5 mmol, 1.5 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium fluoride (CsF) (3.0 mmol, 3.0 equiv)

  • Isopropanol (IPA) or THF (6 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Argon or Nitrogen line

Procedure:

  • Follow steps 1-2 from Protocol 1, using CsF as the base and the specified catalyst/ligand system.

  • Add degassed isopropanol (6 mL) via syringe.

  • Add the 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.5 mmol).

  • Heat the reaction mixture to 70-80 °C and stir for 6-18 hours, monitoring for completion.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Base is too weak for the substrate. 2. Catalyst deactivation (oxygen contamination). 3. Insufficient temperature.1. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄). 2. Ensure solvents are thoroughly degassed and maintain a positive inert gas pressure. 3. Increase reaction temperature in 10 °C increments.
Protodeboronation of Vinyl Boronate 1. Presence of excess water or protic sources. 2. Base is too strong/hydrolytic.1. Use anhydrous solvents and a less aqueous base system (e.g., K₃PO₄ in Toluene). 2. Switch to a non-hydroxide base like K₃PO₄ or CsF.
Formation of Homocoupled Byproducts 1. Catalyst system is not optimal. 2. Reaction conditions are too harsh.1. Screen different palladium ligands (e.g., Buchwald-type phosphines). 2. Reduce the reaction temperature or use a milder base.
Poor Reproducibility 1. Inconsistent quality of base (e.g., hydration of K₃PO₄). 2. Inconsistent degassing of solvents.1. Use a fresh bottle of base or dry it in an oven before use. 2. Standardize the degassing procedure (e.g., number of freeze-pump-thaw cycles).

Conclusion

The successful Suzuki-Miyaura coupling of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is highly contingent on the strategic selection of the base. While its steric bulk presents a challenge, this can be effectively overcome by employing stronger, non-nucleophilic bases such as potassium phosphate. By carefully considering the reactivity of the coupling partner and the presence of sensitive functional groups, researchers can tailor reaction conditions to achieve high yields and product purity. The protocols and workflows presented in this guide offer a validated framework for navigating these choices, enabling the efficient synthesis of complex vinylated molecules for applications in materials science and pharmaceutical development.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • Wright, S. W., Hageman, D. L., & McClure, L. D. (1997). A convenient Suzuki coupling for the synthesis of biaryls using potassium fluoride in anhydrous tetrahydrofuran. The Journal of Organic Chemistry, 62(11), 3592-3593. Available at: [Link]

  • News-Medical.Net. (2017). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Crudden, C. M., Imao, D., & Glasspoole, B. W. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024–5025. Available at: [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(13), 4793–4804. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. Available at: [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. Available at: [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Available at: [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5, 103983-103989. Available at: [Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (21), 2652-2653. Available at: [Link]

  • PubChem. (n.d.). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. Available at: [Link]

  • da Costa, M. F., Gariani, R. A., de Souza, R. O. M. A., & dos Santos, V. A. (2019). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction in Glycerol Using KOH as Base and Glycerol-Triethanolamine Deep Eutectic Solvent under Inorganic Base-Free Conditions. Journal of the Brazilian Chemical Society, 30, 1827-1835. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Available at: [Link]

  • Ayub, K., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5174. Available at: [Link]

  • Jaime-Figueroa, S., et al. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. Available at: [Link]

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Application

Application Notes and Protocols: Mastering Solvent Effects in the Heck Coupling of Vinylboronate Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Heck Reaction and the Unique Role of Vinylboronate Esters The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction and the Unique Role of Vinylboronate Esters

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has seen extensive application in the synthesis of complex molecules, including pharmaceuticals and materials.[3] Vinylboronate esters, as coupling partners in Heck-type reactions, offer a unique synthetic utility. The resulting vinylboronate products are versatile intermediates, amenable to a wide range of subsequent transformations such as Suzuki couplings, hydrogenations, and cycloadditions.[4]

However, the use of vinylboronate esters in palladium-catalyzed cross-coupling reactions introduces a critical chemoselectivity challenge: the competition between the desired Heck pathway and the often-competing Suzuki-Miyaura coupling. The solvent system employed is a pivotal parameter in directing the reaction towards the intended Heck product. This guide provides an in-depth exploration of solvent effects in the Heck coupling of vinylboronate esters, offering both a theoretical framework and practical, field-proven protocols to empower researchers in this domain.

The Dichotomy of Reactivity: Heck vs. Suzuki-Miyaura Coupling

A key consideration when utilizing vinylboronate esters is the potential for the reaction to proceed via a Suzuki-Miyaura pathway, particularly in the presence of water and certain bases. This is because water can hydrolyze the boronate ester to the corresponding boronic acid, which is a competent nucleophile for transmetalation in the Suzuki-Miyaura catalytic cycle.

Recent studies have elegantly demonstrated that the reaction outcome can be effectively steered by careful selection of the solvent and reaction conditions.[4][5][6] Anhydrous conditions and nonpolar solvents have been shown to significantly favor the Heck pathway, while the presence of water and the use of inorganic bases can promote the Suzuki-Miyaura coupling.[4][5] This solvent- and condition-dependent selectivity provides a powerful tool for chemists to control the reaction's course.

The Critical Role of the Solvent: A Mechanistic Perspective

The solvent in a palladium-catalyzed cross-coupling reaction is far from an inert medium; it plays a multifaceted role in influencing reaction rates, selectivity, and catalyst stability.[7] In the context of the Heck coupling of vinylboronate esters, the solvent's properties—polarity, coordinating ability, and proticity—are of paramount importance.

Solvent Polarity and its Impact on Chemoselectivity

Solvent polarity has a profound effect on the chemoselectivity between the Heck and Suzuki-Miyaura pathways.

  • Nonpolar Solvents: In nonpolar environments, the Heck pathway is generally favored.[4][5] This is attributed to the suppression of the hydrolysis of the vinylboronate ester, thereby minimizing the formation of the Suzuki-Miyaura-reactive boronic acid. Furthermore, nonpolar solvents may not effectively stabilize the charged intermediates involved in the transmetalation step of the Suzuki-Miyaura cycle.

  • Polar Aprotic Solvents: Highly polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly employed in Heck reactions due to their ability to dissolve a wide range of organic and inorganic compounds and to coordinate with and stabilize the palladium catalyst. However, in the context of vinylboronate esters, their use must be carefully considered. While they can facilitate the Heck reaction, they may also promote the competing Suzuki-Miyaura pathway if trace amounts of water are present.

  • Protic Solvents: Protic solvents, such as alcohols or water, can significantly promote the Suzuki-Miyaura coupling by facilitating the hydrolysis of the boronate ester.[7] Therefore, for selective Heck coupling of vinylboronate esters, protic solvents should generally be avoided or used with extreme caution and under rigorously anhydrous conditions.

The Coordinating Nature of Solvents

Solvents can also act as ligands, coordinating to the palladium center and influencing its reactivity. Coordinating solvents like DMF can stabilize the active Pd(0) species, which is crucial for the catalytic cycle. However, overly coordinating solvents might also inhibit the reaction by competing with the substrates for coordination sites on the palladium catalyst. The choice of solvent must therefore strike a balance between catalyst stabilization and reactivity.

Visualizing the Catalytic Cycles and Solvent Influence

To better understand the competing pathways, the following diagrams illustrate the Heck and Suzuki-Miyaura catalytic cycles and the pivotal role of the solvent.

Heck_vs_Suzuki cluster_Heck Heck Pathway (Favored in Nonpolar, Anhydrous Solvents) cluster_Suzuki Suzuki-Miyaura Pathway (Promoted by Water/Protic Solvents) Heck_Start Pd(0)L_n Heck_OA R-Pd(II)-X(L_n) Heck_Start->Heck_OA Oxidative Addition (R-X) Heck_Coord R-Pd(II)-X(L_n)(Olefin) Heck_OA->Heck_Coord Olefin Coordination Heck_MI R-CH2-CH(B(OR)2)-Pd(II)-X(L_n) Heck_Coord->Heck_MI Migratory Insertion Heck_Elim Product + H-Pd(II)-X(L_n) Heck_MI->Heck_Elim β-Hydride Elimination Heck_End Pd(0)L_n Heck_Elim->Heck_End Reductive Elimination (-HX) Suzuki_Start Pd(0)L_n Suzuki_OA R-Pd(II)-X(L_n) Suzuki_Start->Suzuki_OA Oxidative Addition (R-X) Suzuki_Trans R-Pd(II)-R'(L_n) Suzuki_OA->Suzuki_Trans Transmetalation (R'-B(OH)2) Suzuki_End Pd(0)L_n Suzuki_Trans->Suzuki_End Reductive Elimination Suzuki_Product R-R' Suzuki_Trans->Suzuki_Product Vinylboronate_Ester Vinylboronate Ester Vinylboronate_Ester->Heck_Coord Heck Substrate Vinylboronic_Acid Vinylboronic Acid Vinylboronate_Ester->Vinylboronic_Acid Hydrolysis Vinylboronic_Acid->Suzuki_Trans Suzuki Substrate Water H2O

Figure 1: Competing Heck and Suzuki-Miyaura pathways for vinylboronate esters.

Data-Driven Solvent Selection: A Comparative Overview

The choice of solvent can dramatically impact the yield and selectivity of the Heck coupling of vinylboronate esters. The following table summarizes typical observations for different solvent classes.

Solvent ClassRepresentative SolventsTypical Outcome for Heck Coupling of Vinylboronate EstersKey Considerations
Nonpolar Toluene, Dioxane, THFHigh selectivity for the Heck product. [4][5]Excellent for suppressing the Suzuki-Miyaura pathway. May require higher temperatures due to lower boiling points. Substrate solubility can be a concern.
Polar Aprotic DMF, DMAc, NMP, AcetonitrileGood yields for the Heck product, but risk of Suzuki-Miyaura side-product. Excellent solvent properties for dissolving reagents. Rigorously anhydrous conditions are crucial to maintain selectivity.
Protic Alcohols (e.g., isopropanol), WaterSignificant formation of the Suzuki-Miyaura product. [7]Generally not recommended for selective Heck coupling of vinylboronate esters unless the Suzuki-Miyaura product is desired.
Ethers THF, DioxaneGood selectivity for the Heck product. Often a good compromise between nonpolar and polar aprotic solvents.

Experimental Protocols

The following protocols provide a starting point for the Heck coupling of vinylboronate esters, with specific recommendations for solvent selection to favor the Heck pathway.

General Considerations:
  • Anhydrous Conditions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware to minimize the competing Suzuki-Miyaura reaction.[4][5]

  • Reagent Purity: The purity of the vinylboronate ester, aryl halide, palladium catalyst, and base is critical for reproducible results.

  • Ligand Selection: The choice of phosphine ligand can also influence the reaction outcome. For challenging substrates, ligand screening may be necessary.[8]

Protocol 1: Heck Coupling in a Nonpolar Solvent (Toluene)

This protocol is optimized for maximizing selectivity towards the Heck product.

Materials:

  • Aryl halide (1.0 mmol)

  • Vinylboronate ester (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and P(o-tolyl)₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl halide, vinylboronate ester, and anhydrous toluene via syringe.

  • Add triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling in a Polar Aprotic Solvent (DMF)

This protocol can be useful when substrate solubility is an issue, but requires stringent control of water content.

Materials:

  • Aryl halide (1.0 mmol)

  • Vinylboronate ester (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • PPh₃ (4 mol%)

  • Sodium acetate (NaOAc) (1.5 mmol)

  • Anhydrous DMF (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, PPh₃, and NaOAc.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the aryl halide and vinylboronate ester.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram outlines a general workflow for optimizing the Heck coupling of vinylboronate esters with a focus on solvent screening.

Workflow start Define Substrates (Aryl Halide & Vinylboronate Ester) setup Prepare Anhydrous Reagents & Glassware start->setup reaction_setup Assemble Reaction Under Inert Atmosphere setup->reaction_setup solvent_screen Solvent Screening (e.g., Toluene, Dioxane, DMF) reaction_setup->solvent_screen reaction_monitoring Monitor Reaction Progress (TLC, GC-MS) solvent_screen->reaction_monitoring Run Parallel Reactions workup Aqueous Workup & Extraction reaction_monitoring->workup purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) & Determine Yield/Selectivity purification->analysis optimization Further Optimization? (Temperature, Base, Ligand) analysis->optimization optimization->solvent_screen Yes end Final Protocol optimization->end No

Figure 2: General workflow for optimizing solvent conditions.

Conclusion and Future Outlook

The solvent system is a critical, and often tunable, parameter for achieving high selectivity in the Heck coupling of vinylboronate esters. By understanding the underlying mechanistic principles and the competing Suzuki-Miyaura pathway, researchers can rationally select solvent conditions to favor the desired Heck product. Nonpolar, anhydrous solvents are generally the preferred choice for maximizing selectivity. The protocols and workflows presented in this guide provide a solid foundation for researchers to successfully implement and optimize these important transformations in their own work. As the demand for more efficient and selective synthetic methods continues to grow, a deeper understanding of solvent effects will remain a key area of investigation in the field of palladium-catalyzed cross-coupling reactions.

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(40), 7723–7727. Retrieved from [Link]

  • Various Authors. (n.d.). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Synfacts. Retrieved from [Link]

  • LookChem. (n.d.). Stereoselective synthesis of polyenes via Heck coupling of vinylboronate esters. Retrieved from [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. Retrieved from [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. Journal of the American Chemical Society, 134(36), 14746–14749. Retrieved from [Link]

  • Leadbeater, N. E., & Schmink, J. R. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(24), 15335–15340. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Rout, L., & Jamison, T. F. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. The Journal of Organic Chemistry, 72(7), 2525–2532. Retrieved from [Link]

  • Newman, S. G., Chen, Z., & Isbrandt, E. S. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Janus, E., et al. (2014). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Molecules, 19(6), 8401-8414. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Heck Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Diva-Portal.org. (2015). Palladium(II)-Catalyzed Heck Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. Retrieved from [Link] greener-organic-transformations/bk9781839162-ch11

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: Synthesis of Styrenes using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Abstract: This document provides a comprehensive guide for the synthesis of styrenes via Suzuki-Miyaura cross-coupling, employing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a stable and efficient vinylating agent. De...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of styrenes via Suzuki-Miyaura cross-coupling, employing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a stable and efficient vinylating agent. Detailed mechanistic insights, step-by-step experimental protocols, and applications in medicinal chemistry are presented to aid researchers, scientists, and drug development professionals in leveraging this powerful synthetic methodology.

Introduction: The Strategic Importance of Styrenes and Advanced Vinylboronates

Styrenes are fundamental structural motifs in a vast array of functional materials, natural products, and pharmacologically active compounds. Their synthesis, therefore, is of paramount importance in organic chemistry and drug discovery. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a premier method for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad functional group tolerance.[1][2]

Traditionally, the use of vinylboronic acids in these couplings has been hampered by their propensity to undergo rapid polymerization.[3] To circumvent this, more stable vinylboronate esters have been developed. Among these, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has proven to be a superior reagent.[4] Derived from 2-methyl-2,4-pentanediol, this cyclic boronate ester exhibits enhanced stability, preventing polymerization upon storage and demonstrating superior performance in cross-coupling reactions compared to its pinacol ester counterpart.[4][5] Its stability and efficacy make it an invaluable tool for the reliable and scalable synthesis of styrenes and other vinylated compounds.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The key steps are:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to an aryl halide (or triflate), forming a Pd(II) intermediate.

  • Transmetalation: The organoborane, activated by a base, transfers its organic group (in this case, the vinyl group) to the palladium center, displacing the halide. The base is crucial for activating the boronate ester, enhancing the nucleophilicity of the vinyl group.[7]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired styrene product and regenerating the catalytically active Pd(0) species.[6]

The use of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane within this cycle offers the advantage of a stable, easily handled vinyl source that efficiently participates in the transmetalation step.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition Ar-Pd(II)-Vinyl(L)2 Ar-Pd(II)-Vinyl(L)₂ Ar-Pd(II)-X(L)2->Ar-Pd(II)-Vinyl(L)2 Transmetalation Ar-Pd(II)-Vinyl(L)2->Pd(0)L2 Reductive Elimination Styrene Styrene (Ar-Vinyl) Ar-Pd(II)-Vinyl(L)2->Styrene Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L)2 Vinylboronate 4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane + Base Vinylboronate->Ar-Pd(II)-Vinyl(L)2

Sources

Application

The Strategic Synthesis of Dienes: A Detailed Guide to Suzuki Coupling with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Introduction: The Enduring Importance of Dienes and the Power of Suzuki Coupling Conjugated dienes are fundamental structural motifs in a vast array of biologically active molecules, natural products, and advanced materi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Dienes and the Power of Suzuki Coupling

Conjugated dienes are fundamental structural motifs in a vast array of biologically active molecules, natural products, and advanced materials. Their unique electronic properties make them indispensable building blocks in medicinal chemistry and drug development, where they are often key components of pharmacophores. The stereoselective synthesis of dienes, however, can be a significant challenge. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of carbon-carbon bonds, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic organoboron reagents.[1]

This application note provides a comprehensive guide to the preparation of dienes via the Suzuki coupling reaction, with a specific focus on the utility of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane as a highly effective vinylating agent. We will delve into the practical aspects of this reagent, present detailed experimental protocols, and explore the mechanistic underpinnings of the reaction to empower researchers in their synthetic endeavors.

Featured Reagent: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Chemical Structure:

Properties and Handling:

PropertyValueReference
CAS Number 4627-10-5[2]
Molecular Formula C₈H₁₅BO₂[2]
Molecular Weight 154.01 g/mol [2]
Appearance Colorless to yellow liquid[3]
Boiling Point 69-70 °C (35 Torr)[3]
Density 0.893 g/mL at 25 °C[3]

Safety and Handling:

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the reagent in a cool, dry place away from ignition sources. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Advantages of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane:

The selection of the organoboron reagent is critical to the success of a Suzuki coupling. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane offers several distinct advantages over other vinylboron sources:

  • Enhanced Stability: Compared to the often-unstable vinylboronic acid, which is prone to polymerization, this cyclic boronic ester exhibits excellent bench-top stability, facilitating easier handling and storage.

  • High Reactivity and Selectivity: This reagent demonstrates high efficiency in Suzuki-Miyaura couplings for the synthesis of both styrenes and dienes.[4]

  • Commercial Availability: This reagent is readily available from various chemical suppliers, ensuring a consistent and reliable source for research and development.[5]

Experimental Protocol: General Procedure for Diene Synthesis

This protocol provides a general method for the Suzuki coupling of a vinyl or aryl halide with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. Optimization of the reaction conditions (e.g., catalyst, base, solvent, and temperature) may be necessary for specific substrates.

Materials and Reagents:

  • Vinyl or Aryl Halide (e.g., Iodide, Bromide)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous Solvent (e.g., THF, Dioxane, Toluene)

  • Anhydrous work-up and purification solvents (e.g., Diethyl ether, Hexanes, Ethyl acetate)

  • Inert Gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas line

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the vinyl or aryl halide (1.0 equiv), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Stir the mixture for a few minutes to ensure dissolution or suspension of the solids.

  • Addition of the Vinylboronate: Add 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.1-1.5 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Exemplary Reaction Conditions:

The following table summarizes reaction conditions that have been successfully employed for the synthesis of dienes using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.[4]

EntryHalide SubstrateCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene801295
24-BromoanisolePd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane1001888
3(E)-β-BromostyrenePd(dppf)Cl₂ (3)K₃PO₄ (3)THF652492
41-IodonaphthalenePd(PPh₃)₄ (5)K₂CO₃ (2)Toluene801690

Mechanism and Scientific Rationale

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[1]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)-X (L_n) OxAdd->PdII Transmetalation Transmetalation [R²-B(OR)₂ + Base] PdII->Transmetalation PdII_R2 R¹-Pd(II)-R² (L_n) Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl or aryl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R²) from the boronate ester is transferred to the palladium center. This step is facilitated by the presence of a base, which activates the boronate ester.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the diene product and regenerating the Pd(0) catalyst.

The choice of base is critical as it activates the boronic ester, making the boron atom more nucleophilic and facilitating the transfer of the vinyl group to the palladium catalyst. The solvent plays a crucial role in dissolving the reagents and stabilizing the catalytic species. The selection of the palladium catalyst and its ligands can significantly influence the reaction rate and efficiency.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble starting materials- Inappropriate base or solvent- Use a fresh batch of catalyst or a different palladium source.- Ensure all glassware is oven-dried and solvents are rigorously dried.- Try a different solvent or solvent mixture to improve solubility.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents.
Formation of Homocoupled Byproducts - Presence of oxygen in the reaction mixture- Decomposition of the boronate ester- Thoroughly degas the reaction mixture with an inert gas.- Use a slight excess of the boronate ester.
Decomposition of Starting Materials - Reaction temperature is too high- Base is too strong- Lower the reaction temperature.- Use a milder base (e.g., K₂CO₃ instead of t-BuOK).

Conclusion

The Suzuki-Miyaura coupling reaction utilizing 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane offers a highly effective and reliable method for the synthesis of conjugated dienes. The stability, reactivity, and commercial availability of this reagent make it an attractive choice for researchers in organic synthesis and drug development. By understanding the underlying principles of the reaction and carefully optimizing the experimental conditions, scientists can efficiently construct complex diene-containing molecules with high yields and selectivity.

References

  • Oakdale, J. J.; Fosu, S. C.; Schramm, Y.; Bela, L.; Grotjahn, D. B.; Valerga, P.; Puerta, M. C.; Nolan, S. P. An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki-Miyaura Coupling Reactions. Organometallics2015 , 34 (21), 5271–5281. DOI: 10.1021/acs.organomet.5b00695. [Link]

  • MySkinRecipes. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • PubChem. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. DOI: 10.1021/cr00039a007. [Link]

  • Jaime-Figueroa, S.; Bond, M. J.; Vergara, J. I.; Swartzel, J. C.; Crews, C. M. Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry2021 , 86 (12), 8479–8488. DOI: 10.1021/acs.joc.1c00472. [Link]

  • Organic Syntheses. SUZUKI-MIYAURA CROSS-COUPLING: PREPARATION OF 2'-VINYLACETANILIDE. [Link]

  • Fox, D. J.; Robinson, J. R. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[5]-Fused Indole Heterocycles. The Journal of Organic Chemistry2014 , 79 (10), 4684–4690. DOI: 10.1021/jo500252e. [Link]

  • Xi, Z.; Zhang, W.-X.; Song, Z.; Zheng, W.; Kong, F.; Takahashi, T. Preparation of Vinyl Allenes from 1-Lithio-1,3-dienyl Phosphine Oxides and Aldehydes by the Wittig-Horner Reaction. The Journal of Organic Chemistry2005 , 70 (21), 8785–8789. DOI: 10.1021/jo051178c. [Link]

  • NIST. 2H-Pyran, 2-ethenyltetrahydro-2,6,6-trimethyl-. [Link]

  • PubChem. 2,6,6-Trimethyl-2-vinyltetrahydropyran. [Link]

  • Oakdale, J. J.; Fosu, S. C.; Schramm, Y.; Bela, L.; Grotjahn, D. B.; Valerga, P.; Puerta, M. C.; Nolan, S. P. A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Journal of the American Chemical Society2011 , 133 (14), 5482–5485. DOI: 10.1021/ja200673q. [Link]

  • Thomas, A. A.; Ragaini, F.; Sigman, M. S. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society2018 , 140 (1), 419–425. DOI: 10.1021/jacs.7b11516. [Link]

  • Chemdad. 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

Sources

Method

Application Notes and Protocols for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in Cross-Coupling Reactions

Introduction: A Superior Vinylating Reagent for Modern Synthesis In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to achieving high efficiency, selectiv...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Superior Vinylating Reagent for Modern Synthesis

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent is paramount to achieving high efficiency, selectivity, and broad functional group tolerance. While vinylboronic acids and their pinacol esters have been instrumental in the construction of complex molecular architectures, they are not without their limitations, including instability and a propensity for polymerization.[1] Enter 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a remarkably stable and versatile vinylating agent that has emerged as a superior alternative for a range of synthetic applications.[1][2]

This application note provides an in-depth technical guide to the use of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. We will explore the extensive functional group tolerance of this reagent, delve into the mechanistic underpinnings of its reactivity, and provide detailed, field-proven protocols for its successful implementation in research and development settings. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient synthesis of styrenes, dienes, and other vinyl-containing motifs.

The Scientific Foundation: Understanding Functional Group Tolerance

The exceptional functional group tolerance of the Suzuki-Miyaura reaction is a cornerstone of its widespread utility in organic synthesis.[3] This robustness stems from the mild reaction conditions and the nature of the palladium catalytic cycle. The choice of the boronic ester protecting group plays a subtle yet critical role in modulating reactivity and stability, which in turn influences the compatibility with various functional moieties.

The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group imparts several advantageous properties. Its steric bulk and electronic nature contribute to the reagent's stability, preventing the premature decomposition or polymerization often observed with other vinylboron species.[1] This stability is crucial when working with complex substrates that may require longer reaction times or elevated temperatures.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The functional group tolerance is largely dictated by the compatibility of the substrates' functional groups with the palladium catalyst and the base used in the reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex R-X Aryl/Vinyl Halide (R-X) R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Diorganopalladium R-Pd(II)-Vinyl Transmetalation->Diorganopalladium Vinylboronate 4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane + Base Vinylboronate->Transmetalation Reductive_Elimination Reductive Elimination Diorganopalladium->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-Vinyl Product Reductive_Elimination->Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Data Presentation: A Survey of Functional Group Compatibility

The following tables summarize the compatibility of various functional groups with Suzuki-Miyaura coupling reactions utilizing 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. The data is compiled from literature sources and represents a broad survey of successful transformations.

Table 1: Compatible Functional Groups on the Coupling Partner (Aryl/Vinyl Halide)
Functional GroupExample SubstrateNotes
Electron-donating Groups
Methylp-IodotolueneGenerally well-tolerated, often leading to high yields.[5]
Methoxyp-IodoanisoleCompatible under standard conditions.[5]
Electron-withdrawing Groups
Trifluoromethylp-TrifluoromethyliodobenzeneExcellent compatibility, demonstrating tolerance to strong electron-withdrawing effects.[5]
Sterically Hindered Groups
Naphthyl1-IodonaphthaleneSuccessful coupling, indicating tolerance to steric bulk near the reaction center.[5]
Heterocycles
Pyridyl2-BromopyridineDemonstrates applicability to heteroaromatic systems, crucial for medicinal chemistry.[5]
Halogens
Chloro1-Bromo-4-chlorobenzeneSelective coupling at the more reactive C-Br bond can be achieved.
Other
Vinyl(E)-1-Iodo-2-phenyletheneEnables the synthesis of conjugated dienes.[5]
Table 2: Potentially Incompatible Functional Groups and Mitigation Strategies
Functional GroupPotential IssueMitigation Strategy
Acidic Protons (e.g., -OH, -NH2, -COOH) Can react with the base or interfere with the catalyst.Protection of the functional group is often necessary. Alternatively, the use of milder bases like K3PO4 or Cs2CO3 can be effective.
Unprotected Aldehydes Can undergo side reactions such as aldol condensation under basic conditions.Protection as an acetal is a common and effective strategy.
Nitro Groups Can sometimes be reduced by the Pd(0) catalyst.Careful selection of a mild catalyst system and reaction conditions can minimize this side reaction.
Certain Nitrogen Heterocyles Unprotected nitrogen-rich heterocycles can sometimes inhibit the palladium catalyst.[2]N-protection or the use of specialized catalyst systems can overcome this inhibition.[2]

Experimental Protocols: A Guide to Successful Vinylation

The following protocols are based on established literature procedures and provide a robust starting point for the Suzuki-Miyaura coupling of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.[5]

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Add Pd catalyst and base to an oven-dried Schlenk tube under inert atmosphere. Solvent 2. Add anhydrous solvent (e.g., THF). Setup->Solvent Reagents 3. Add the aryl/vinyl halide and 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Solvent->Reagents Heating 4. Heat the reaction mixture to the desired temperature (e.g., 67 °C). Reagents->Heating Monitoring 5. Monitor the reaction progress by TLC or GC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Dilution 7. Dilute with an organic solvent (e.g., Et2O). Cooling->Dilution Filtration 8. Filter through a pad of Celite® to remove the palladium catalyst. Dilution->Filtration Extraction 9. Perform aqueous work-up if necessary. Filtration->Extraction Purification 10. Purify the product by column chromatography. Extraction->Purification

Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol A: Standard Conditions for Suzuki-Miyaura Coupling

This protocol is a general and effective method for the vinylation of a wide range of aryl and vinyl halides.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(PPh3)4 (0.05 equiv) and t-BuOK (1.2 equiv) under a counterflow of inert gas.

  • Add anhydrous THF to the Schlenk tube.

  • Add the aryl or vinyl halide (1.0 equiv) followed by 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 67 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a short pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Conclusion: A Robust Tool for Modern Organic Synthesis

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has proven to be a highly effective and user-friendly reagent for the introduction of a vinyl group into a wide array of organic molecules. Its enhanced stability and broad functional group tolerance make it an invaluable tool for applications in drug discovery, natural product synthesis, and materials science. By understanding the underlying principles of the Suzuki-Miyaura reaction and following the robust protocols outlined in this guide, researchers can confidently employ this reagent to accelerate their synthetic endeavors and access novel chemical entities with greater efficiency and reliability.

References

  • Lightfoot, A. P., Twiddle, S. J. R., & Whiting, A. (2003). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: a superior 2-carbon building block for vinylboronate Heck couplings. Tetrahedron Letters, 44(41), 7645-7648.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • PubChem. (n.d.). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. National Center for Biotechnology Information. Retrieved from [Link]

  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Here, we dissect common experimental hurdles through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven solutions.

I. Troubleshooting Guide: A Causal Approach to Low Yields

Experiencing a lower-than-expected yield can be frustrating. The key to resolving this issue lies in systematically evaluating each component and parameter of your reaction. Let's explore the most probable causes and their solutions.

Issue 1: Inefficient Transmetalation

The transfer of the vinyl group from the boron atom to the palladium center is a critical, and often rate-limiting, step in the catalytic cycle.[1][2] The structure of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a boronic ester, can influence this step.

Question: My reaction has stalled, or the yield is very low, with significant starting material remaining. Could the boronic ester be the problem?

Answer: Yes, the stability and reactivity of the boronic ester are crucial. While boronic esters like 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane offer enhanced stability compared to boronic acids, this can sometimes translate to lower reactivity.[3] The transmetalation step typically requires the formation of a boronate species, which is more nucleophilic than the neutral boronic ester.[4][5]

Troubleshooting Workflow:

  • Base Selection & Strength: The choice and amount of base are critical.[4] The base activates the organoboron compound, facilitating transmetalation.[5]

    • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are often sufficient, especially with more reactive aryl halides. However, for less reactive partners or if the reaction is sluggish, a stronger base may be necessary.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): These can significantly accelerate the formation of the reactive boronate species, thereby increasing the rate of transmetalation.[6][7] It's important to note that excessively strong bases can lead to undesired side reactions.

    • Aqueous vs. Anhydrous Conditions: The presence of water can facilitate the in-situ hydrolysis of the boronic ester to the more reactive boronic acid.[8][9] However, some modern protocols have demonstrated the direct transmetalation of boronic esters without prior hydrolysis.[10]

  • Solvent System: The solvent plays a key role in the solubility of reagents and the stabilization of intermediates.

    • Protic vs. Aprotic Solvents: A combination of an organic solvent (e.g., Dioxane, THF, Toluene) and an aqueous basic solution is common.[7] The water aids in dissolving the base and can promote the necessary hydrolysis of the ester.[9]

    • Solvent Polarity: The polarity of the solvent can influence the reaction rate and selectivity. Experimenting with different solvent systems, such as Toluene/H₂O or Dioxane/H₂O, can be beneficial.

Issue 2: Catalyst Deactivation and Side Reactions

The palladium catalyst is the heart of the Suzuki reaction. Its deactivation or participation in unwanted side reactions is a common cause of low yields.

Question: I'm observing the formation of side products, such as homocoupled starting materials, or the reaction stops before completion. What's happening to my catalyst?

Answer: Catalyst deactivation can occur through various pathways. Additionally, several side reactions can consume your starting materials and reduce the yield of the desired product.

Key Side Reactions to Consider:

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethene from your vinylboronate and an inactive boron species.[11][12][13] While vinylboronic acids are generally considered to be slow to undergo protodeboronation, the reaction conditions, particularly pH, can influence its rate.[12]

  • Homocoupling: This involves the coupling of two molecules of the aryl halide or two molecules of the boronic ester.[14][15][16] The presence of oxygen can promote the homocoupling of boronic acids.[6][14]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene, another common side reaction that consumes the electrophile.[16]

Troubleshooting Workflow:

  • Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.[6][14]

  • Catalyst and Ligand Choice:

    • Palladium Precatalyst: Using a stable and active precatalyst is essential. Pd(PPh₃)₄ is a common choice, but modern, more active catalysts like those based on Buchwald ligands (e.g., SPhos, XPhos) can offer superior performance, especially with challenging substrates.[8]

    • Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[17] Electron-rich and bulky phosphine ligands generally promote the oxidative addition and reductive elimination steps.[1][8] For vinylboronates, ligands like triphenylphosphine (PPh₃) are often effective.[18] However, if issues persist, exploring more specialized ligands could be beneficial.[8][19]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and side reactions. Finding the optimal temperature is key. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

Issue 3: Substrate-Specific Challenges

The nature of your aryl or vinyl halide coupling partner can significantly impact the reaction's success.

Question: My reaction works well with simple aryl bromides, but I get low yields with more complex or sterically hindered substrates. Why?

Answer: The electronic and steric properties of the halide partner directly affect the oxidative addition step of the catalytic cycle.[2]

Troubleshooting Workflow:

  • Steric Hindrance: For ortho-substituted or otherwise sterically demanding aryl halides, the approach of the palladium catalyst can be impeded.

    • Solution: Employing catalysts with bulky, electron-rich ligands (e.g., Buchwald or Fu-type ligands) can overcome steric hindrance by promoting the formation of a more reactive, monoligated palladium species.[8]

  • Electronic Effects:

    • Electron-Rich Halides: These undergo oxidative addition more slowly. Increasing the reaction temperature or using a more electron-rich ligand can help.

    • Electron-Deficient Halides: These are generally more reactive towards oxidative addition. However, the resulting palladium complex may be less prone to reductive elimination.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a Suzuki reaction with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane?

A1: Typical catalyst loadings range from 0.5 to 5 mol%. For routine couplings, 1-2 mol% is a good starting point. If you are working with particularly unreactive substrates or on a very small scale, a higher catalyst loading might be necessary. Conversely, for highly efficient systems, loadings can sometimes be reduced to <0.1 mol%.

Q2: Can I use 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane directly, or does it need to be converted to the boronic acid first?

A2: In many Suzuki-Miyaura protocols, particularly those using aqueous bases, the boronic ester is hydrolyzed in situ to the corresponding boronic acid, which then participates in the catalytic cycle.[8][9] However, mechanistic studies have shown that direct transmetalation from the boronic ester is also possible under certain conditions.[10] For practical purposes, you can typically use the boronic ester directly without a separate hydrolysis step.

Q3: My product appears to be a mixture of E/Z isomers. How can I control the stereochemistry?

A3: The Suzuki coupling is generally stereoretentive, meaning the configuration of the double bond in the vinylboronate is maintained in the product.[2] However, isomerization can occur under certain conditions, often influenced by the ligand on the palladium catalyst.[17][19] If you are observing a loss of stereoselectivity, consider screening different phosphine ligands.

Q4: I am concerned about the stability of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. How should I store it?

A4: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is significantly more stable than vinylboronic acid itself.[20] It should be stored in a cool, dry place, typically refrigerated at 2-8°C, under an inert atmosphere to minimize hydrolysis from atmospheric moisture.[21]

Q5: What are some common impurities I might see in my crude product?

A5: Besides unreacted starting materials, common impurities include homocoupled products (biaryl from your halide or 1,3-butadiene from the vinylboronate) and the protodeboronated arene (from your aryl halide).[16][22] These can often be identified by LC-MS or GC-MS analysis of your crude reaction mixture.

III. Visualizing the Process

To better understand the core of the reaction and potential pitfalls, let's visualize the catalytic cycle and a key side reaction.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronate Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation [R-B(OR)₂OH]⁻ ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R BoronicEster R-B(OR)₂ Boronate [R-B(OR)₂OH]⁻ BoronicEster->Boronate Base Base (e.g., OH⁻) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The Protodeboronation Side Reaction

Protodeboronation VinylBoronate Vinyl-B(OR)₂ TransitionState Transition State VinylBoronate->TransitionState ProtonSource H⁺ Source (e.g., H₂O, ROH) ProtonSource->TransitionState Products Ethene + HB(OR)₂ TransitionState->Products LowYield Reduced Yield Products->LowYield Consumes Reagent

Caption: The unwanted protodeboronation side reaction pathway.

IV. Summary Table of Troubleshooting Strategies

Problem Potential Cause Primary Solution Secondary Actions
Low ConversionInefficient TransmetalationUse a stronger base (K₃PO₄, Cs₂CO₃)Optimize solvent system (e.g., Dioxane/H₂O); Increase temperature moderately
Reaction StallsCatalyst DeactivationEnsure rigorous degassing and inert atmosphereUse a more robust catalyst/ligand system (e.g., Buchwald precatalysts)
Homocoupling ProductsPresence of OxygenThoroughly degas all reagents and solventsAdd a small amount of a reducing agent; Re-evaluate catalyst choice
ProtodeboronationPresence of Acid/Excess ProtonsUse anhydrous conditions if possible; Use a non-protic solventEnsure base is not fully consumed; Use a milder base if conditions are too harsh
Low Yield with Hindered SubstratesSteric HindranceEmploy bulky, electron-rich ligands (e.g., SPhos, XPhos)Increase catalyst loading; Increase reaction time and/or temperature

By methodically addressing these potential issues, you can significantly improve the yield and reproducibility of your Suzuki coupling reactions involving 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.

V. References

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. LJMU Research Online.

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation - Account. Journal of the American Chemical Society.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.

  • Wang, D., et al. (2017). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. Request PDF.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Bellina, F., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.

  • Bakulev, V. A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry.

  • Organic Chemistry Portal. Vinylboronic acid or boronate synthesis. Organic Chemistry Portal.

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Wikipedia. (2023). Suzuki reaction. Wikipedia.

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.

  • ResearchGate. (2015). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. ResearchGate.

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • ResearchGate. (2010). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Request PDF.

  • ResearchGate. (2018). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate.

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.

  • Wang, J., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. PMC - NIH.

  • Amatore, C., et al. (2006). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. Organometallics.

  • Muto, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.

  • Muto, K., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ACS Publications.

  • Benchchem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.

  • SUTO. (2025). Optimizing Suzuki Coupling with High-Purity Boronic Esters. SUTO.

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.

  • MySkinRecipes. 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane. MySkinRecipes.

  • ResearchGate. (2016). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions of Vinylboronate Esters in Heck Coupling

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for navigating the complexities of using vinylboronate esters in Mizoroki-Heck coupling reactions....

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities of using vinylboronate esters in Mizoroki-Heck coupling reactions. While these reagents are powerful tools for the stereoselective synthesis of substituted alkenes, their successful application often requires a nuanced understanding of potential side reactions. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to overcome common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions researchers have when encountering unexpected results in their Heck couplings with vinylboronate esters.

Q1: I'm getting a significant amount of a biaryl byproduct instead of my desired Heck product. What is happening?

This is a classic case of the reaction favoring the Suzuki-Miyaura coupling pathway over the Heck pathway. The two reactions are often in competition, and the outcome is highly dependent on your reaction conditions. Specifically, the presence of water and the choice of base are critical factors.[1][2][3]

Q2: My starting vinylboronate ester seems to be decomposing during the reaction. Why is this occurring?

You are likely observing protodeboronation, which is the cleavage of the C-B bond and its replacement with a C-H bond.[4][5] This is a common decomposition pathway for boronic acids and esters, and its rate can be influenced by pH, temperature, and the specific electronic properties of your substrate.[4][6]

Q3: I'm seeing homocoupling of my aryl halide and/or my vinylboronate ester. How can I minimize this?

Homocoupling is another common side reaction in palladium-catalyzed cross-couplings.[7][8][9][10] It can be promoted by certain reaction conditions and is sometimes more prevalent with highly reactive substrates. The choice of ligands and additives can play a role in suppressing this side reaction. Interestingly, for some vinyl boronic esters, bulkier substrates can slow down homocoupling pathways.[11]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, problem-oriented approach to troubleshooting your Heck coupling reactions.

Problem 1: Low or No Conversion to the Desired Heck Product

If you are observing poor conversion of your starting materials, it's essential to systematically evaluate the components of your reaction.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be deactivating over the course of the reaction.Ensure you are using a reliable Pd precatalyst and consider the use of phosphine ligands that can stabilize the active species.[12] If using a Pd(II) source like Pd(OAc)₂, the addition of a phosphine ligand is often necessary to facilitate the reduction to Pd(0).
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides, iodides, and triflates.[12] Electron-rich aryl halides can sometimes be more challenging.If possible, switch to a more reactive aryl halide (I > Br > OTf > Cl). For less reactive substrates, consider using more electron-rich and bulky phosphine ligands to promote oxidative addition.
Suboptimal Reaction Conditions Temperature, solvent, and concentration can all significantly impact reaction rates.Systematically screen reaction temperatures. While higher temperatures can increase rates, they can also promote side reactions like protodeboronation.[6] Ensure your solvent is appropriate for the reaction and that your reagents are sufficiently concentrated.
Problem 2: Predominant Formation of the Suzuki-Miyaura Coupling Product

This is one of the most common challenges when using vinylboronate esters in Heck-type conditions. The key is to favor the Heck catalytic cycle over the competing Suzuki pathway.

Diagram 1: Competing Heck and Suzuki-Miyaura Pathways

G cluster_heck Heck Pathway cluster_suzuki Suzuki-Miyaura Pathway Heck_Product Heck Product Beta_Hydride_Elimination β-Hydride Elimination Beta_Hydride_Elimination->Heck_Product Alkene_Insertion Alkene Insertion Alkene_Insertion->Beta_Hydride_Elimination Suzuki_Product Suzuki Product Reductive_Elimination Reductive Elimination Reductive_Elimination->Suzuki_Product Transmetalation Transmetalation Transmetalation->Reductive_Elimination Pd_II_Intermediate Ar-Pd(II)-X Intermediate Pd_II_Intermediate->Alkene_Insertion + Vinylboronate (as alkene) Pd_II_Intermediate->Transmetalation + Vinylboronate (as organoboron) Oxidative_Addition Oxidative Addition (Ar-X + Pd(0)) Oxidative_Addition->Pd_II_Intermediate

Caption: The Ar-Pd(II)-X intermediate is a key branch point.

Controlling Factor Explanation Recommended Action
Base Selection Inorganic bases in the presence of water promote the formation of boronate species, which readily undergo transmetalation, favoring the Suzuki pathway.Switch to an organic, non-nucleophilic base such as triethylamine (Et₃N), diisopropylethylamine (DIPEA), or 2,2,6,6-tetramethylpiperidine (TMP).[1][2][3] These bases are less likely to promote the hydrolysis of the boronate ester.
Solvent Polarity & Water Content Polar, protic solvents (like water, alcohols) can facilitate the hydrolysis of the boronate ester and promote the Suzuki pathway.Use nonpolar, aprotic solvents such as toluene, dioxane, or THF.[1][2][3] Ensure all reagents and solvents are anhydrous.
Ligand Choice Certain ligands can influence the relative rates of the competing pathways.While base and solvent are the primary factors, screening ligands can sometimes be beneficial. A recent study highlighted the use of a specific P₂N₂ ligand to favor the Heck product.[1][2][3]
Problem 3: Protodeboronation of the Vinylboronate Ester

The loss of the boronate group is a frustrating side reaction that leads to the formation of a simple alkene and a reduction in the yield of the desired product.

Diagram 2: General Mechanism of Protodeboronation

G Vinylboronate Vinylboronate Ester R-CH=CH-B(OR)₂ Intermediate Intermediate Complex Vinylboronate->Intermediate Coordination Proton_Source Proton Source (e.g., H₂O, acid) Proton_Source->Intermediate Product Protodeboronated Product R-CH=CH₂ Intermediate->Product C-B Bond Cleavage Boron_Byproduct Boron Byproduct (e.g., B(OH)₃) Intermediate->Boron_Byproduct

Caption: Protodeboronation involves the cleavage of the C-B bond by a proton source.

Influencing Factor Explanation Recommended Action
pH and Water Protodeboronation can be catalyzed by both acid and base.[4] The presence of water is often a prerequisite.As with suppressing the Suzuki pathway, ensure anhydrous conditions. The use of a non-nucleophilic organic base can help to maintain a pH range that is less conducive to protodeboronation.
Temperature Higher reaction temperatures can accelerate the rate of protodeboronation.[6]Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired Heck coupling. A temperature screen is often a valuable experiment.
Substrate Stability Some vinylboronate esters are inherently more susceptible to protodeboronation than others, particularly certain heteroaromatic boronates.[4]If you suspect inherent instability, consider synthesizing and using the vinylboronate ester in situ or using it as fresh as possible. In some cases, more stable boronate esters (e.g., MIDA boronates) can be employed.

Experimental Protocols: A Practical Guide

Here are some starting-point protocols for troubleshooting the issues discussed above.

Protocol 1: Screening of Bases to Minimize Suzuki Coupling

Objective: To determine the optimal organic base for maximizing the Heck-to-Suzuki product ratio.

  • Setup: In parallel reaction vials, add your aryl halide (1.0 equiv.), vinylboronate ester (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., PPh₃, 4 mol%).

  • Solvent: Add anhydrous toluene to each vial to achieve the desired concentration.

  • Base Addition: To each vial, add a different anhydrous organic base (2.0 equiv.). Recommended bases for screening include:

    • Triethylamine (Et₃N)

    • Diisopropylethylamine (DIPEA)

    • 2,2,6,6-Tetramethylpiperidine (TMP)

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Reaction: Seal the vials under an inert atmosphere (N₂ or Ar), and heat to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reactions by TLC or GC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or GC to determine the ratio of Heck product, Suzuki product, and remaining starting materials.

Diagram 3: General Troubleshooting Workflow

G Start Heck Reaction Problem (Low Yield, Byproducts) Check_Conditions Initial Checks: - Reagent Purity? - Anhydrous/Inert? Start->Check_Conditions Low_Conversion Problem: Low Conversion Check_Conditions->Low_Conversion If conversion is low Suzuki_Byproduct Problem: Suzuki Byproduct Check_Conditions->Suzuki_Byproduct If Suzuki product observed Protodeboronation Problem: Protodeboronation Check_Conditions->Protodeboronation If starting material lost Optimize_Catalyst Optimize Catalyst System: - Change Ligand - Increase Loading Low_Conversion->Optimize_Catalyst Screen_Bases Screen Organic Bases: - Et3N, DIPEA, TMP Suzuki_Byproduct->Screen_Bases Control_Water Ensure Anhydrous Conditions: - Dry Solvents/Reagents Suzuki_Byproduct->Control_Water Protodeboronation->Control_Water Optimize_Temp Optimize Temperature: - Lower Temp to Reduce Decomposition Protodeboronation->Optimize_Temp Success Problem Solved Optimize_Catalyst->Success Screen_Bases->Success Control_Water->Success Optimize_Temp->Success

Caption: A systematic approach to troubleshooting common Heck coupling issues.

References

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters, 26(36), 7723–7727. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.
  • Werner, E. W., Mei, T.-S., Burckle, A. J., & Sigman, M. S. (2012). Oxidative Heck Vinylation for the Synthesis of Complex Dienes and Polyenes. PMC, 4(3), 224-227. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. Organic Letters. [Link]

  • Pattison, G., & Taylor, R. J. K. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. The Journal of Organic Chemistry, 72(7), 2525–2532. [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • White, M. C., & Sigman, M. S. (2015). Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes. Chemical Communications, 51(72), 13732-13735. [Link]

  • Wikipedia contributors. (2024, May 29). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Request PDF. (n.d.). Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates. ResearchGate. [Link]

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26(36), 7723-7727. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • Request PDF. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. ResearchGate. [Link]

  • r/Chempros. (2024, June 14). Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Request PDF. (n.d.). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. ResearchGate. [Link]

  • Request PDF. (n.d.). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Finn, M. G., Punna, S., & Díaz, D. D. (2004). Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. Synlett, 2004(13), 2351-2354. [Link]

  • Pattison, G., & Taylor, R. J. K. (2007). Mechanistic Studies on the Heck−Mizoroki Cross-Coupling Reaction of a Hindered Vinylboronate Ester as a Key Approach to Developing a Highly Stereoselective Synthesis of a C1−C7 Z,Z,E-Triene Synthon for Viridenomycin. The Journal of Organic Chemistry, 72(7), 2525-32. [Link]

  • Kang, S.-K., Namkoong, E.-Y., & Yamaguchi, T. (1997). Palladium-Catalyzed Homocoupling of Organostannanes. Synthetic Communications, 27(4), 641-646. [Link]

  • LookChem. (n.d.). Stereoselective synthesis of polyenes via Heck coupling of vinylboronate esters. [Link]

  • Newman, S. G., & Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(19), 6339-6353. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Protodeboronation of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and often frustrating side reaction encountered when working with vinyl boronate esters: protodeboronation. Specifically, we will focus on strategies to maintain the integrity of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a valuable reagent in modern organic synthesis.

Understanding the Challenge: The Protodeboronation Side Reaction

Protodeboronation is a chemical process where the carbon-boron (C-B) bond in an organoboron compound is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This reaction is a well-documented and undesired pathway, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid or ester starting material, leading to reduced yields of the desired product.[1][2] For vinyl boronate esters such as 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, this results in the formation of ethene and the corresponding borinate byproduct.

The propensity for a boronic acid or ester to undergo protodeboronation is highly dependent on the reaction conditions and the nature of the organic substituent.[1] While vinyl boronic acids are generally considered to be relatively stable and undergo protodeboronation slowly, the conditions employed in many cross-coupling reactions can accelerate this decomposition.[3][4][5]

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the common issues and queries that arise during experimentation.

Q1: What exactly is protodeboronation, and why is it a significant problem with my vinyl dioxaborinane?

A1: Protodeboronation is the protonolysis of the C-B bond.[1] In the context of your 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a proton source in the reaction mixture cleaves the bond between the vinyl group and the boron atom, replacing it with a hydrogen atom. This converts your valuable vinyl boronate ester into a simple ethylene gas and a borinic acid byproduct.

This is a major issue for two primary reasons:

  • Yield Reduction: Your starting material is consumed in this non-productive pathway, directly lowering the potential yield of your desired cross-coupled product.[2]

  • Reaction Stoichiometry: The unintended consumption of the boronate ester alters the stoichiometry of your reaction, potentially leading to incomplete conversion of your coupling partner and the formation of other byproducts, such as homocoupled species.

Q2: My Suzuki-Miyaura reaction has a low yield, and my GC-MS analysis shows the formation of my starting halide and deborylated arene. Is protodeboronation the culprit?

A2: Yes, this is a classic sign of protodeboronation. The presence of your unreacted starting halide alongside the formation of the arene (where the boron group should have coupled) strongly suggests that your vinyl boronate ester is degrading faster than it is coupling. The key to a successful reaction is to ensure the rate of the desired Suzuki coupling significantly outpaces the rate of protodeboronation.[2]

Q3: What are the primary factors that accelerate the protodeboronation of my vinyl dioxaborinane?

A3: Several factors can significantly increase the rate of this undesired side reaction. Understanding and controlling these is crucial for success.

FactorImpact on ProtodeboronationMitigation Strategy
Base Strength & pH Strong bases and high pH (>10) are known to significantly accelerate protodeboronation.[2] The base-catalyzed mechanism proceeds through the formation of a boronate species, which is more susceptible to protonolysis.[1][6]Use milder inorganic bases like K₃PO₄ or K₂CO₃.[2] In some cases, fluoride sources like KF can also suppress this side reaction.[2] Avoid strong hydroxides (NaOH, KOH) where possible.
Temperature Elevated temperatures increase the rate of all reactions, including undesired protodeboronation.[2][7]Operate at the lowest effective temperature. For highly active catalyst systems, reactions can often be successful in the 40-80 °C range, which can dramatically slow decomposition.[2]
Water Content The presence of water, especially in combination with a base, provides a ready source of protons and can facilitate the hydrolysis of the dioxaborinane ester to the corresponding boronic acid, which may have different stability.Use anhydrous solvents and reagents where feasible. If aqueous conditions are necessary, minimize the amount of water and consider using a boronic ester that is more resistant to hydrolysis.
Catalyst Activity A slow or inefficient catalyst system allows more time for the vinyl boronate ester to decompose before it can participate in the catalytic cycle.Employ highly active palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos). These can accelerate the cross-coupling, minimizing the time available for protodeboronation.[2]
Reaction Time Prolonged reaction times, often a consequence of a slow catalyst system or low temperature, provide more opportunity for the degradation of the boronate ester.Optimize the reaction conditions to achieve completion in a shorter timeframe. Monitor the reaction progress closely by TLC, GC-MS, or LC-MS.
Q4: How should I properly handle and store 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane to ensure its stability?

A4: Proper storage is critical to prevent degradation before the reagent is even used. The 4,4,6-trimethyl-1,3,2-dioxaborinane protecting group offers good stability, but care should still be taken.

  • Storage Temperature: Store the reagent at 2-8°C as recommended by suppliers.[8][9]

  • Atmosphere: Keep the container tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.

  • Purity: Use high-purity material. Impurities can sometimes catalyze decomposition. Some commercial sources supply vinyl boronate esters with stabilizers like phenothiazine to inhibit polymerization.[9]

Q5: My vinyl dioxaborinane appears to be degrading during purification by silica gel chromatography. What can I do?

A5: This is a common problem as silica gel can be acidic and contains water, both of which can promote hydrolysis and protodeboronation.

  • Minimize Contact Time: Use a plug of silica or celite for rapid filtration rather than a long column if possible.[10]

  • Neutralize the Silica: You can pre-treat the silica gel with a base, such as triethylamine, by incorporating it into the eluent system. Alternatively, a boric acid treatment can sometimes passivate the silica surface.[10]

  • Anhydrous Conditions: Ensure your solvents are dry and consider running the column under an inert atmosphere.[10]

  • Alternative Purification: If the product is an oil, trituration with a non-polar solvent like hexanes can be an effective way to remove impurities without chromatography.[10] In many cases, crude boronic esters can be used in the subsequent coupling reaction after a simple filtration to remove catalyst residues.[10]

Visualizing the Competing Pathways

To achieve a high yield, the rate of the productive Suzuki-Miyaura coupling must be significantly faster than the rate of the non-productive protodeboronation pathway.

G cluster_0 Reaction Mixture cluster_1 Desired Pathway cluster_2 Undesired Pathway A Vinyl Dioxaborinane + Aryl Halide B Suzuki-Miyaura Coupling (Fast Catalyst, Mild Base) A->B D Protodeboronation (Strong Base, High Temp, Water) A->D C Desired Cross-Coupled Product B->C High Yield E Deborylated Byproduct D->E Low Yield

Caption: Competing pathways: Suzuki coupling vs. protodeboronation.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a general starting point for the coupling of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%)

  • SPhos ligand (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, potassium phosphate, palladium precatalyst, and ligand.

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent via syringe, followed by the 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).[2] The use of a highly active precatalyst often allows for lower temperatures.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS. Check for the consumption of the starting material and the formation of both your desired product and any deborylated byproduct.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary, using the precautions outlined in Q5.

Protocol 2: Troubleshooting Decision Tree

If you observe significant protodeboronation, use the following decision tree to guide your optimization.

G start High Protodeboronation Observed? base_check Is a strong base (e.g., NaOH, KOH) being used? start->base_check Yes base_yes Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃) base_check->base_yes Yes temp_check Is the reaction temperature > 90°C? base_check->temp_check No base_yes->temp_check temp_yes Lower the temperature to 60-80°C temp_check->temp_yes Yes catalyst_check Is the reaction sluggish (>12h)? temp_check->catalyst_check No temp_yes->catalyst_check catalyst_yes Use a more active catalyst system (e.g., Pd-precatalyst + biarylphosphine ligand) catalyst_check->catalyst_yes Yes final_check Re-run optimized reaction catalyst_check->final_check No catalyst_yes->final_check

Caption: A decision-tree workflow for troubleshooting protodeboronation.

By understanding the mechanisms of protodeboronation and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully mitigate this undesired side reaction and improve the efficiency and reliability of their synthetic endeavors involving 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. Available at: [Link]

  • Development of Organic Transformations Based on Protodeboronation - ACS Publications. Available at: [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Protodeboronation and its application in synthesis - ResearchGate. Available at: [Link]

  • Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates | Request PDF. Available at: [Link]

  • 4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane | AOP. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids - ResearchGate. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Protodeboronation - Organic Chemistry Portal. Available at: [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate. Available at: [Link]

  • 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane - Chongqing Chemdad Co., Ltd. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. Available at: [Link]

  • Vinyl boronate polymers with dynamic exchange properties - RSC Publishing. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available at: [Link]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au - ACS Publications. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]

  • Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. Available at: [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction - NIH. Available at: [Link]

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane - PubChem. Available at: [Link]

  • Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature - University of Southern Queensland Repository. Available at: [Link]

Sources

Optimization

minimizing homocoupling in Suzuki-Miyaura reactions with vinylboronates

Technical Support Center: Suzuki-Miyaura Reactions with Vinylboronates A Senior Application Scientist's Guide to Minimizing Homocoupling Welcome to the technical support center for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Reactions with Vinylboronates

A Senior Application Scientist's Guide to Minimizing Homocoupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding the minimization of homocoupling side reactions in Suzuki-Miyaura cross-couplings involving vinylboronic acids and their esters.

Frequently Asked Questions (FAQs)

Q1: What exactly is vinylboronate homocoupling in a Suzuki reaction?

Homocoupling is a common side reaction where two molecules of the organoboron reagent (in this case, the vinylboronate) couple with each other to form a symmetrical diene. This byproduct consumes your valuable vinylboronate, reduces the yield of your desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of vinylboronate homocoupling?

The two main culprits that promote homocoupling are the presence of dissolved oxygen and excess Palladium(II) species in the reaction mixture.[1][2][3]

  • Oxygen: Molecular oxygen can react with the active Pd(0) catalyst to form palladium peroxo complexes. These intermediates can then facilitate the dimerization of the vinylboronate.[4] This is often the most significant contributor to homocoupling, especially if reaction mixtures are not rigorously deoxygenated.[2][5]

  • Palladium(II) Species: If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, it can directly react with the vinylboronate to produce the homocoupled dimer while being reduced to the active Pd(0) state.[1][6] While this process initiates the desired catalytic cycle, it inherently generates a stoichiometric amount of homocoupling byproduct relative to the catalyst.

Q3: Are vinylboronates more susceptible to side reactions than arylboronates?

Yes, vinylboronates can be more prone to certain side reactions. Besides homocoupling, they are particularly susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic conditions or in the presence of excess water.[7][8] The stability of the specific vinylboronate reagent is crucial.

Q4: How can using a more stable boronate ester, like a pinacol ester, help?

Utilizing more stable derivatives like vinylboronic acid pinacol esters (vinyl-Bpin) can suppress side reactions.[8] These esters are generally more robust than the corresponding boronic acids and provide a slower, more controlled release of the active boronate species into the catalytic cycle. This helps to keep the instantaneous concentration of the reactive species low, thereby minimizing the rate of side reactions like homocoupling and protodeboronation.[3][8]

Troubleshooting & Optimization Guide

This section addresses the common experimental observation of high homocoupling and provides a systematic approach to diagnosing and solving the issue.

Problem: My reaction analysis (TLC, LC-MS, GC-MS) shows a significant amount of a symmetrical diene byproduct.

This is a clear indication of vinylboronate homocoupling. Follow these steps to mitigate the issue, starting with the most likely cause.

Cause 1: Oxygen Contamination

Oxygen is a notorious promoter of boronic acid homocoupling.[3][4][5] Even trace amounts of dissolved oxygen in your solvent can be detrimental.

The Chemistry: The active Pd(0) catalyst reacts with O₂ to form a palladium peroxo complex (L₂Pd(η²-O₂)). This complex is a key intermediate in an alternative catalytic cycle that leads directly to the homocoupled product.[4]

Your first and most critical action is to ensure the reaction is performed under a strictly inert atmosphere.

Experimental Protocol: Solvent Degassing

  • Sparge with Inert Gas: For 20-30 minutes, bubble a steady stream of dry argon or nitrogen through your solvent(s) using a long needle that reaches the bottom of the vessel. This is a good general-purpose method.

  • Freeze-Pump-Thaw (for highly sensitive reactions):

    • Place your solvent flask in a liquid nitrogen bath until the solvent is completely frozen.

    • Apply a high vacuum for 5-10 minutes to remove gases from the headspace.

    • Close the vacuum line and thaw the solvent completely. You may see gas bubbles evolve.

    • Repeat this cycle at least three times for maximum effectiveness.[3]

  • Maintain Inert Atmosphere: After degassing, ensure the reaction vessel is kept under a positive pressure of argon or nitrogen (e.g., using a balloon or a Schlenk line) throughout the entire experiment.

Cause 2: High Concentration of Pd(II) Species

Using a Pd(II) precatalyst without taking measures to control its initial reactivity is a direct route to homocoupling.

The Chemistry: The Pd(II) precatalyst must be reduced to Pd(0) to enter the main Suzuki-Miyaura cycle. One pathway for this reduction is the reaction with two equivalents of the organoboron reagent, which produces one equivalent of the homocoupled dimer.[1]

The most straightforward solution is to use a catalyst that is already in the active Pd(0) oxidation state.

  • Recommended Pd(0) Sources: Pd(PPh₃)₄, Pd₂(dba)₃

  • Action: Substitute your Pd(II) precatalyst with an equimolar amount of a Pd(0) source. Note that Pd(0) catalysts can be more sensitive to air, so handle them carefully under an inert atmosphere.

If you must use a Pd(II) precatalyst, adding a mild reducing agent can suppress the initial homocoupling by providing an alternative pathway for reduction to Pd(0).

  • Recommended Agent: Potassium Formate (HCO₂K)

  • Action: Add 1-2 equivalents of potassium formate to the reaction mixture along with the other reagents before adding the Pd(II) catalyst.[3][9]

AdditiveMolar EquivalentsEffect on HomocouplingReference
None (Control)0Baseline level of homocoupling observed[9]
Potassium Formate1.5Significant suppression of homocoupling dimer[9]

Table 1: Effect of Potassium Formate on suppressing homocoupling when using a Pd(II) precatalyst.

Cause 3: Suboptimal Catalyst System (Ligand & Base)

An inefficient catalyst system can cause the desired cross-coupling to be slow, giving the homocoupling side reaction more time to occur. The goal is to make the main catalytic cycle as fast and efficient as possible.

The Chemistry: Bulky, electron-rich phosphine ligands accelerate the key steps of the Suzuki cycle, particularly oxidative addition and reductive elimination.[1][10] A faster reductive elimination step ensures the desired product is formed and released from the palladium center more rapidly than competing side reactions can occur.[3] The base is critical for activating the boronic ester to form a more nucleophilic borate species, which is necessary for the transmetalation step.[11][12][13]

If degassing and catalyst choice do not solve the problem, optimize your ligand and base combination.

  • Ligand Selection: Switch from simple ligands like PPh₃ to more effective bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) or alkylphosphines.

  • Base Selection: The choice of base is critical and often substrate-dependent. Stronger, non-aqueous bases are often preferred for sensitive substrates.

LigandClassBase RecommendationSolventKey Advantage
PPh₃Monodentate PhosphineK₂CO₃, Cs₂CO₃Dioxane/H₂O, TolueneStandard, widely used
SPhos Biaryl PhosphineK₃PO₄, Cs₂CO₃Dioxane, Toluene, THFExcellent for many couplings, promotes fast catalysis[3][14]
P(t-Bu)₃ AlkylphosphineKF, K₃PO₄THF, TolueneVery electron-rich, effective for less reactive halides[13]
XantPhos Bidentate PhosphineCs₂CO₃, K₃PO₄Dioxane, CPMEWide bite angle, can suppress side reactions

Table 2: Recommended Ligand, Base, and Solvent Combinations for Optimization.

Visualizing the Competing Pathways

To effectively troubleshoot, it is essential to understand the mechanistic divergence between the desired reaction and the homocoupling side reaction.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Oxygen-Mediated Homocoupling pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)-X(L₂) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_vinyl Ar-Pd(II)-Vinyl(L₂) pd2_aryl->pd2_vinyl Transmetalation (Vinyl-B(OR)₂) pd2_vinyl->pd0 Reductive Elimination product Ar-Vinyl (Product) pd2_vinyl->product pd0_hc Pd(0)L₂ pd_peroxo (η²-O₂)Pd(II)L₂ pd0_hc->pd_peroxo O₂ intermediate [Intermediate] pd_peroxo->intermediate + Vinyl-B(OR)₂ intermediate->pd0_hc + Vinyl-B(OR)₂ dimer Vinyl-Vinyl (Dimer) intermediate->dimer start Active Catalyst start->pd0 Desired Path start->pd0_hc Undesired Path

Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.

Troubleshooting Decision Tree

Use this workflow to systematically diagnose and resolve high homocoupling issues.

Troubleshooting_Tree start High Homocoupling Detected q_inert Is the reaction under a strictly inert atmosphere? start->q_inert a_inert_no Action: Improve Degassing - Sparge solvent with Ar/N₂ - Use Freeze-Pump-Thaw - Ensure positive inert gas pressure q_inert->a_inert_no No / Unsure a_inert_yes Atmosphere is confirmed inert q_inert->a_inert_yes Yes end Problem Resolved a_inert_no->end q_pd_source What is the Pd source? a_inert_yes->q_pd_source pd_source_2 Pd(II) (e.g., Pd(OAc)₂) q_pd_source->pd_source_2 pd_source_0 Pd(0) (e.g., Pd₂(dba)₃) q_pd_source->pd_source_0 a_pd_2 Action: Mitigate Pd(II) 1. Switch to a Pd(0) source OR 2. Add a mild reducing agent   (e.g., 1-2 eq. potassium formate) pd_source_2->a_pd_2 q_conditions Are reaction conditions (ligand, base, solvent) optimized? pd_source_0->q_conditions a_pd_2->end a_conditions_no Action: Screen Conditions - Use bulky, electron-rich ligands  (e.g., SPhos, P(t-Bu)₃) - Screen different bases  (K₃PO₄, Cs₂CO₃) - Check reagent solubility in solvent q_conditions->a_conditions_no No / Unsure q_conditions->end Yes a_conditions_no->end

Caption: A logical workflow for diagnosing and solving homocoupling issues.

References

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. 15

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. 1

  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). BenchChem. 6

  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). BenchChem. 16

  • Mastering Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (2026). 17

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit. 2

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Link

  • Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules. Link

  • Biscoe, M. R., et al. (2009). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Link

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Link

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. Link

  • Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions. (2025). BenchChem. 3

  • Molecular Oxygen in Suzuki Homocoupling. (2014). Chemistry Stack Exchange. Link

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2018). ACS Catalysis. Link

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Link

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Link

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2018). ResearchGate. Link

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Link

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Organic Process Research & Development. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Link

  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate. Link

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses Procedure. Link

  • Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025). YouTube. Link

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. (2025). ResearchGate. Link

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). Helvetica Chimica Acta. Link

  • Suzuki-Miyaura cross-coupling optimization enabled by automated feedback. (2016). Chemical Science. Link

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Link

  • Ligand promoted palladium-catalyzed homo-coupling of arylboronic acids. (2025). ResearchGate. Link

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate. Link

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2018). Organic Letters. Link

  • Ligand-Enabled Cross-Coupling of C(sp3)-H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis. (2014). ResearchGate. Link

  • Annulative coupling of vinylboronic esters: aryne-triggered 1,2-metallate rearrangement. (2018). Chemical Science. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Catalyst Loading for Vinylboronate Ester Coupling

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving vinylboronate esters.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving vinylboronate esters. The following resources provide in-depth answers to common challenges, troubleshooting strategies for specific experimental issues, and validated protocols to streamline your workflow. Our focus is on the critical parameter of catalyst loading—a key factor influencing reaction efficiency, cost, and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a vinylboronate ester Suzuki-Miyaura coupling?

A typical starting point for catalyst loading in laboratory-scale screening experiments is between 1-5 mol% of the palladium source relative to the limiting reagent.[1] For well-established or less challenging couplings, 1-2 mol% is common. For more difficult substrates, such as those that are sterically hindered or electronically mismatched, an initial loading of 3-5 mol% may be necessary to ensure reaction initiation.[2]

The goal in process development is to significantly reduce this loading. In pharmaceutical manufacturing, catalyst loadings are often pushed to parts-per-million (ppm) levels to minimize cost and reduce the burden of removing residual palladium from the final active pharmaceutical ingredient (API).[3][4]

Q2: Why is minimizing the palladium catalyst loading so critical, beyond just cost?

While cost is a primary driver, several other factors make catalyst loading optimization essential:

  • Product Purity: High catalyst loading increases the concentration of residual palladium in the crude product. Removing this metal to meet regulatory limits (often <10 ppm for APIs) can require multiple, costly purification steps like chromatography, crystallization, or treatment with metal scavengers.[5]

  • Reaction Selectivity: Excessive catalyst concentration can sometimes promote undesirable side reactions. While the catalyst's primary role is to facilitate the desired cross-coupling, higher loadings can increase the rate of side reactions like homocoupling or ligand-related decomposition pathways.[1]

  • Process Sustainability: Reducing the amount of a heavy metal catalyst contributes to a greener, more sustainable chemical process by minimizing metal waste.[6]

Q3: How does the choice of palladium source—Pd(0) vs. Pd(II)—affect the optimal catalyst loading?

The oxidation state of the initial palladium source is a crucial consideration that directly impacts the catalytic cycle's efficiency.

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These pre-catalysts enter the catalytic cycle directly, as the active species is Pd(0).[7] This can be advantageous as it bypasses a potentially problematic in situ reduction step. Using a Pd(0) source can sometimes allow for lower catalyst loadings, especially if the reduction of a Pd(II) source is sluggish or leads to catalyst deactivation.[1]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are often more stable and easier to handle than many Pd(0) sources. However, they require an in situ reduction to the active Pd(0) state to initiate the catalytic cycle. This reduction is often accomplished by a phosphine ligand, an amine, or a solvent molecule.[8] If this reduction is inefficient, a portion of the palladium never becomes catalytically active, effectively requiring a higher initial loading to achieve the desired reaction rate.[7]

For challenging reactions or when trying to minimize catalyst loading, using a modern, well-defined Pd(0) pre-catalyst (e.g., Buchwald pre-catalysts) is often recommended as they are designed to generate the active L-Pd(0) species cleanly and efficiently.[2]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. The solutions focus on how to rationally adjust catalyst loading and other related parameters.

Q4: My reaction is sluggish or stalls completely. Should I simply increase the catalyst loading?

While increasing the catalyst loading might seem like a quick fix, it should be the last resort. A stalled reaction is often a symptom of a more fundamental issue. Before increasing the amount of palladium, investigate these common culprits:

  • Catalyst Deactivation: Is your palladium source old or degraded? Pd(OAc)₂ and especially Pd₂(dba)₃ can degrade over time.[9] Ensure you are using a fresh, high-quality catalyst. Oxygen is a notorious poison for the active Pd(0) catalyst; ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of inert gas (Argon or Nitrogen).[2]

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source, the in situ reduction to Pd(0) may be failing. Consider switching to a more easily reduced Pd(II) salt or, preferably, a dedicated Pd(0) pre-catalyst like a Buchwald G3 pre-catalyst.[2]

  • Sub-optimal Ligand or Base: The ligand and base are as critical as the palladium itself. An inappropriate ligand may not sufficiently stabilize the active catalyst, leading to the formation of inactive palladium black.[5] The base is essential for activating the boronate ester for transmetalation.[9] A screen of different ligands and bases is often more effective than simply increasing the catalyst loading.

  • Poor Reagent Quality: Verify the purity of your vinylboronate ester and coupling partner. Impurities can inhibit the catalyst.

If all these factors have been optimized and the reaction is still slow, a modest, incremental increase in catalyst loading (e.g., from 1 mol% to 2 mol%) is a reasonable next step.

Troubleshooting Workflow for Low Reaction Conversion

G Start Low or No Conversion Check_Purity Verify Reagent Purity & Integrity Start->Check_Purity First Step Check_Degas Ensure Rigorous Degassing (Solvent & Headspace) Check_Purity->Check_Degas If Purity OK Review_System Re-evaluate Base & Ligand Choice Check_Degas->Review_System If Degassing OK Switch_Catalyst Switch to Active Pd(0) Pre-catalyst Review_System->Switch_Catalyst If System Seems Correct Increase_Loading Incrementally Increase Catalyst Loading Switch_Catalyst->Increase_Loading If Still Sluggish Success Reaction Optimized Increase_Loading->Success G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Reduction Screen Screen Catalyst/Ligand (1-3 mol% Pd) Optimize Optimize Base/Solvent (Fixed Catalyst @ 1 mol%) Screen->Optimize Reduce Reduce Loading Incrementally (1% -> 0.5% -> 0.1% -> ppm) Optimize->Reduce Monitor Monitor Kinetics & Impurities Reduce->Monitor

Caption: A phased approach to catalyst loading reduction.

Quantitative Data Summary

The choice of catalyst, ligand, and loading is highly substrate-dependent. The following tables provide general guidelines.

Table 1: Typical Catalyst Loading Ranges

Application StageTypical Pd Loading (mol%)Key Objective
Initial Screening1.0 - 5.0 %Identify a viable catalyst system, achieve conversion.
Lab-Scale Synthesis0.5 - 2.0 %Maximize isolated yield, simplify purification.
Process Development0.05 - 0.5 %Improve process mass intensity (PMI), reduce cost.
Manufacturing0.001 - 0.05 % (10-500 ppm)Meet regulatory requirements, maximize efficiency. [3]

Table 2: Common Palladium Pre-catalysts and Ligands for Vinylboronate Coupling

Catalyst/LigandKey Features & ApplicationsRecommended Pd:Ligand Ratio
Pd(PPh₃)₄ Standard Pd(0) source. Effective for simple substrates but can be sensitive to air and heat. [2]N/A (Pre-formed complex)
Pd(OAc)₂ + SPhos SPhos is a bulky, electron-rich ligand excellent for challenging couplings, including those with aryl chlorides. [3][10]1:2 to 1:4
Pd(OAc)₂ + XPhos Similar to SPhos, XPhos offers high activity and stability, often used for sterically demanding substrates. [2]1:2 to 1:4
PdCl₂(dppf) A robust Pd(II) pre-catalyst. The dppf ligand is bidentate and effective for a range of couplings.N/A (Pre-formed complex)
Buchwald Pre-catalysts Air-stable Pd(0) sources that efficiently generate the active catalyst. Recommended for low-loading applications. [2]N/A (Pre-formed complex)

Experimental Protocols

Protocol 1: General Procedure for a Vinylboronate Ester Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 equiv), vinylboronate ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) for three cycles.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, or Dioxane) via syringe to achieve a concentration of ~0.1-0.2 M relative to the limiting reagent. [1][3]5. Reaction: Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Catalyst Loading

For systematically reducing catalyst loading, a parallel reaction setup is ideal.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, vinylboronate ester, and base in the chosen degassed solvent. Also, prepare a stock solution of the catalyst system (e.g., Pd(OAc)₂ and SPhos) at a known high concentration.

  • Reaction Array: In a 24-well plate or an array of reaction vials, dispense the stock solutions of reactants and base.

  • Serial Dilution: Perform a serial dilution of the catalyst stock solution and add decreasing amounts to each well/vial to achieve a range of loadings (e.g., 2%, 1%, 0.5%, 0.1%, 0.05%, 0.01%).

  • Execution: Seal the plate/vials, place under an inert atmosphere, and heat for a set period (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS with an internal standard to determine the conversion for each catalyst loading. This data will reveal the minimum catalyst loading required to achieve full conversion under the screened conditions.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC, NIH.
  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Zhang, Y., et al. (2024). Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy.
  • Kennedy, C. R., et al. (2020).
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • Al-Zoubi, R. M., & Marion, O. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI.
  • Kadam, A. A., et al. (n.d.).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Organ, M. G., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Benchchem. (n.d.).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Choi, J., & Fu, G. C. (2017). Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • Britton, R., & Piers, E. (2007). Mechanistic studies on the Heck-Mizoroki cross-coupling reaction of a hindered vinylboronate ester as a key approach to developing a highly stereoselective synthesis of a C1-C7 Z,Z,E-triene synthon for viridenomycin. PubMed.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Acuna, D., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Grala, A., et al. (2022).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Sebelius, S., & Olsson, V. J. (2006).
  • Mo, J., & Lim, Y. (2010). Copper-Promoted Coupling of Vinyl Boronates and Alcohols: A Mild Synthesis of Allyl Vinyl Ethers. Journal of the American Chemical Society.
  • Lee, S. H., & Lee, J. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
  • McKinley, N. F., & O'Shea, D. F. (2006). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • ResearchGate. (2025).
  • Kim, D., et al. (2018).
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate. (n.d.).
  • Britton, R., & Piers, E. (2007). Mechanistic Studies on the Heck−Mizoroki Cross-Coupling Reaction of a Hindered Vinylboronate Ester as a Key Approach to Developing a Highly Stereoselective Synthesis of a C1−C7 Z,Z,E-Triene Synthon for Viridenomycin.
  • Pescarmona, P. P., & Eskildsen, J. (2024).

Sources

Optimization

effect of temperature on the stability of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Welcome to the technical support center for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

I. Understanding the Stability of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a valuable vinylboronic acid derivative, frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The stability of this reagent is paramount for achieving reproducible and high-yielding synthetic outcomes. The 1,3,2-dioxaborinane ring, formed from 2-methyl-2,4-pentanediol (hexylene glycol), offers a degree of steric protection to the boron center, enhancing its stability compared to simpler boronic esters. However, like all boronic esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal decomposition.

This guide will delve into the factors influencing its stability and provide practical advice for its storage, handling, and use.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane?

A1: To maximize shelf life, the compound should be stored in a cool, dry, and dark environment. A refrigerator or freezer is recommended for long-term storage. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture. The container should be tightly sealed.

Q2: How does temperature affect the stability of this compound during storage?

Q3: Is 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane sensitive to moisture?

A3: Yes. Boronic esters are susceptible to hydrolysis, which cleaves the B-O bonds of the dioxaborinane ring to form the corresponding boronic acid and diol. The rate of hydrolysis can be influenced by pH and the presence of water. While the trimethyl-substituted ring offers some steric hindrance that can slow this process, it is still a primary degradation pathway.[2][3]

Q4: Can this compound be handled in the open air?

A4: For brief periods, such as weighing and transfer, it can be handled in the air. However, to minimize exposure to atmospheric moisture and oxygen, it is best practice to handle the compound under an inert atmosphere whenever possible, especially for sensitive applications or long-term experiments.

III. Troubleshooting Guide: Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on the chemical properties of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.

Issue 1: Low or no yield in a Suzuki-Miyaura coupling reaction.

  • Potential Cause 1: Degradation of the vinylboronate. The most common reason for failure in Suzuki-Miyaura couplings is the degradation of the boronic acid or ester.[4] Elevated reaction temperatures, prolonged reaction times, or the presence of excess water in the reaction mixture can lead to deborylation (loss of the boronate group).

  • Troubleshooting Steps:

    • Verify Reagent Quality: Before starting your reaction, assess the purity of your 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane using the methods described in Section IV.

    • Optimize Reaction Conditions:

      • Temperature: Use the lowest effective temperature for your specific coupling. While some Suzuki reactions require heating, excessive heat can degrade the vinylboronate.

      • Solvent and Base: Ensure your solvent is anhydrous. While some water is often necessary for the transmetalation step, excess water can promote hydrolysis of the boronate ester.[5] Consider using anhydrous solvents and a carefully controlled amount of water or a non-aqueous base.

      • Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Order of Addition: Add the vinylboronate to the reaction mixture just before the catalyst, or consider adding it portion-wise if the reaction is run at an elevated temperature for an extended period.

Issue 2: Inconsistent results between batches of the reagent.

  • Potential Cause: Variable purity of the starting material. The stability of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane can be affected by its initial purity and subsequent storage conditions.

  • Troubleshooting Steps:

    • Standardize Storage: Ensure all batches are stored under identical, optimal conditions (see Q1).

    • Aliquot the Reagent: Upon receiving a new bottle, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the number of times the main stock is exposed to the atmosphere.

    • Purity Check: Perform a quick purity check (e.g., by ¹H NMR) on each new batch before use.

Issue 3: Observation of unexpected byproducts in the reaction mixture.

  • Potential Cause 1: Homocoupling of the vinylboronate. This can occur in the presence of certain palladium catalysts and reaction conditions, leading to the formation of 1,3-butadiene derivatives.

  • Troubleshooting Steps:

    • Catalyst Choice: Select a palladium catalyst and ligand system that is known to suppress homocoupling.

    • Reaction Conditions: Adjust the reaction temperature and stoichiometry of reactants.

  • Potential Cause 2: Polymerization of the vinyl group. The vinyl moiety can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

  • Troubleshooting Steps:

    • Temperature Control: Maintain strict temperature control throughout the reaction.

    • Inhibitors: For some applications, the addition of a radical inhibitor might be considered, although this could interfere with the desired catalytic cycle.

Summary of Degradation Signs and Actions
Observation Potential Cause Recommended Action
Oily film or solid precipitate in the vialHydrolysis or oligomerizationDiscard the reagent and use a fresh batch.
Broadening of signals in ¹H NMR spectrumDecompositionPurify by distillation or chromatography if possible, otherwise use a fresh batch.
Appearance of new peaks in GC-MS analysisDegradationIdentify degradation products to understand the pathway and adjust experimental conditions accordingly.
Decreased yield in a standard test reactionLoss of reagent activityVerify storage conditions and reagent handling. Use a fresh, quality-controlled batch.

IV. Experimental Protocols: Assessing Compound Integrity

To ensure the reliability of your experimental results, it is crucial to periodically assess the purity of your 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Under an inert atmosphere, dissolve a small amount of the compound in a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Expected Signals: Look for the characteristic signals of the vinyl group (typically in the 5.8-6.2 ppm range) and the methyl and methylene protons of the dioxaborinane ring.

    • Signs of Degradation: The appearance of broad signals or new peaks, particularly a signal corresponding to the vinyl protons of vinylboronic acid (if hydrolysis has occurred), can indicate degradation. A change in the integration ratio of the vinyl protons to the ring protons can also suggest decomposition.

Protocol 2: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile, anhydrous organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Method:

    • Injector: Use a split or splitless injection at a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically suitable.

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a temperature that allows for the elution of the compound and any potential higher-boiling impurities (e.g., 280 °C).

  • MS Analysis: Monitor the total ion chromatogram (TIC) for the appearance of unexpected peaks. The mass spectrum of the main peak should correspond to the molecular weight of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (154.12 g/mol ).[6]

V. Visualizing Stability and Degradation

Molecular Structure and Potential Degradation Sites

Caption: Molecular structure with potential degradation sites.

Troubleshooting Workflow for Poor Reaction Yield

G start Low or No Reaction Yield check_reagent Assess Reagent Purity (NMR, GC-MS) start->check_reagent reagent_ok Reagent is Pure check_reagent->reagent_ok check_conditions Review Reaction Conditions reagent_ok->check_conditions Yes new_reagent Use Fresh Reagent reagent_ok->new_reagent No temp Is Temperature Too High? check_conditions->temp water Is There Excess Water? temp->water No optimize Optimize Conditions (Lower Temp, Anhydrous Solvent, Degas) temp->optimize Yes atmosphere Is Atmosphere Inert? water->atmosphere No water->optimize Yes atmosphere->optimize Yes rerun Re-run Reaction atmosphere->rerun No optimize->rerun new_reagent->rerun

Caption: Workflow for troubleshooting low reaction yields.

VI. References

  • Order of thermodynamic stability of representative boronic esters. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). ACS Publications. Retrieved January 16, 2026, from [Link]

  • A Water-Stable Boronate Ester Cage. (2013). Journal of the American Chemical Society, 135(42), 15853-15860. [Link]

  • A Water-Stable Boronate Ester Cage. (2013). Journal of the American Chemical Society, 135(42), 15853-15860. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A, 1232, 168-175. [Link]

  • Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. (2015). Organic Letters, 17(7), 1708-1711. [Link]

  • Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). Organic Letters, 24(18), 3374-3378. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (2012). Journal of Chromatography A, 1232, 168-175. [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 16, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 16, 2026, from [Link]

  • EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. (2010). Middle East Technical University. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. (2021, December 1). LCGC International. [Link]

  • Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. (2014). The Journal of Organic Chemistry, 79(13), 6099-6107. [Link]

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome chall...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your synthetic workflows. This guide is specifically designed to address common issues and improve reaction times for Suzuki-Miyaura couplings involving the versatile and stable vinylating agent, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.

The Suzuki-Miyaura cross-coupling is a pillar of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] The reaction is catalyzed by a palladium complex and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The choice of each reaction component—catalyst, ligand, base, and solvent—is critical to success, especially when aiming for rapid and complete conversions.

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is an excellent reagent for these couplings. It was developed to be a stable, non-polymerizing alternative to other vinylboronate esters, demonstrating high efficiency in forming styrenes and dienes.[4] This guide will help you harness its full potential.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_B R¹-Pd(II)L₂-R² PdII->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination PdII_B->product_out R¹-R² (Coupled Product) reagents_in->Pd0 R¹-X (Aryl/Vinyl Halide) reagents_in->PdII R²-B(OR)₂ (Boronate Ester) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Sluggish Reactions

This section addresses the most common issue encountered: slow or incomplete reactions. The questions are designed to walk you through a logical process of elimination and optimization.

Q1: My coupling reaction with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is slow or has stalled. What are the primary factors to investigate?

When a Suzuki-Miyaura coupling underperforms, it is essential to systematically evaluate the key reaction parameters. The issue typically lies within one of five areas: the catalyst system, the base, the solvent, the temperature, or the quality of the reagents.

Troubleshooting_Workflow Start Slow Reaction Detected Check_Catalyst 1. Evaluate Catalyst & Ligand - Is the catalyst active? - Is the ligand appropriate? Start->Check_Catalyst Check_Base 2. Assess the Base - Is it strong enough? - Is it soluble? Check_Catalyst->Check_Base Check_Solvent 3. Analyze the Solvent - Are all reagents dissolved? - Is it properly degassed? Check_Base->Check_Solvent Check_Temp 4. Review Reaction Temperature - Is it optimal for the catalyst? Check_Solvent->Check_Temp Check_Reagents 5. Verify Reagent Quality - Is the boronate ester pure? - Is the halide partner stable? Check_Temp->Check_Reagents Solution Optimized Reaction Check_Reagents->Solution

Caption: A logical workflow for troubleshooting slow Suzuki-Miyaura couplings.

A common mistake is to immediately increase the temperature. While sometimes effective, this can also accelerate catalyst decomposition or side reactions. A more methodical approach, starting with the catalyst system and base, is recommended.

Q2: How does my choice of Palladium catalyst and ligand impact the reaction rate?

The palladium catalyst and its associated ligand are the heart of the reaction. Slow rates are often traced back to an inefficient catalyst system.

Causality:

  • Oxidative Addition: This is often the rate-determining step, especially with less reactive aryl chlorides.[1][2] The ligand's job is to stabilize the Pd(0) species and facilitate its insertion into the carbon-halogen bond. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are known to accelerate this step.[5][6]

  • Reductive Elimination: This final step forms the product and regenerates the Pd(0) catalyst. Bulky ligands also promote this step by creating steric strain that is relieved upon elimination of the product.[6]

  • Catalyst Stability: The ligand must also prevent the palladium from precipitating as inactive palladium black. Bidentate ligands (e.g., XantPhos, dppf) can offer greater stability at higher temperatures.

Troubleshooting Steps & Solutions:

  • Use a Pre-catalyst: Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) state. Using a modern Pd(0) pre-catalyst (e.g., a Buchwald G3 or G4 palladacycle) can ensure a more consistent and rapid initiation of the catalytic cycle.[6]

  • Screen Ligands: If using a simple palladium source like Pd₂(dba)₃, ligand choice is paramount. For couplings with vinyl boronates, phosphine ligands are standard. If your reaction is slow, switching to a more electron-rich and bulky ligand can dramatically increase the rate.

  • Check for Deactivation: If the reaction starts but then stalls, your catalyst may be deactivating. This can be caused by oxygen in the reaction mixture (ensure proper degassing) or impurities in the solvent.[6][7]

Catalyst/Ligand System Typical Substrates Key Advantages Considerations
Pd(PPh₃)₄Aryl iodides, bromidesCommercially available, classic choice.Can be slow with challenging substrates.
Pd(OAc)₂ / PPh₃Aryl iodides, bromidesSimple to prepare in situ.Requires reduction to Pd(0); can be inefficient.
Pd(OAc)₂ / PCy₃Aryl triflates, bromidesMore active than PPh₃ for many substrates.[5]Air-sensitive ligand.
Pd₂(dba)₃ / XPhosAryl chlorides, bromidesExcellent for difficult oxidative additions.[6]Higher cost.
XPhos Pd G3Most aryl halidesHighly active and stable pre-catalyst.Premium reagent.
Q3: The reaction is sluggish. Could the base be the issue?

Absolutely. The base plays a critical, multifaceted role and is a frequent source of poor performance.[8]

Causality: The primary function of the base is to activate the boronate ester for the transmetalation step.[8] It is believed to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OR)₂(OH)]⁻), which more readily transfers its organic group to the palladium center.[9] If the base is too weak or is not available in the reaction medium, this crucial step will be slow, stalling the entire catalytic cycle.

Troubleshooting Steps & Solutions:

  • Increase Base Strength: If you are using a weak base like a bicarbonate (NaHCO₃) and observing slow conversion, switching to a stronger base like a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄) is a standard optimization step.[6][8] For particularly challenging couplings, a hydroxide (KOH) or an alkoxide (t-BuOK) may be required.[4]

  • Ensure Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is often favored because it is a strong, non-nucleophilic base with good solubility in many common solvent systems, especially with a small amount of water.[10] Cesium carbonate (Cs₂CO₃) is highly effective but also more expensive.

  • Consider a Biphasic System: Many Suzuki couplings are run in a biphasic solvent system (e.g., Toluene/H₂O or Dioxane/H₂O).[7][11] The water helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄, making them available at the organic interface where the reaction occurs. If your reaction is slow in a purely organic solvent, adding 5-10% v/v water can dramatically improve the rate.

Base Relative Strength Common Solvents Key Insights
NaHCO₃WeakAqueous mixturesUseful for substrates sensitive to strong bases.[6]
K₂CO₃ModerateToluene/H₂O, Dioxane/H₂OA reliable, cost-effective first choice for many systems.[6]
K₃PO₄StrongTHF, Toluene, Dioxane (often with H₂O)Excellent for hindered substrates and aryl chlorides.[10]
Cs₂CO₃StrongTHF, DioxaneHighly effective due to the solubility of cesium salts.
t-BuOK, KOHVery StrongTHFCan be very effective but may promote side reactions.[4]
Q4: I'm observing significant side products like protodeboronation. How do I minimize this to improve reaction time and yield?

Side reactions compete with your desired coupling, consuming starting materials and reducing efficiency. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common culprit with boronic acids and esters.[12]

Causality: The vinyl C-B bond in 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of ethene and boric acid derivatives.[12] This side reaction is irreversible and directly reduces the amount of boronate available for the productive catalytic cycle.

Troubleshooting Steps & Solutions:

  • Use Anhydrous Conditions (with caution): If you suspect protodeboronation, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can help.[6] However, as noted above, a small amount of water is often beneficial for dissolving the base. It's a delicate balance.

  • Choose the Right Base: Very strong bases in aqueous media can accelerate hydrolysis. A moderately strong base like K₃PO₄ often provides the best balance between activating the boronate for transmetalation and minimizing protodeboronation.

  • Control the Temperature: Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation. If you observe this side reaction, try running the coupling at a lower temperature for a longer period.

  • Use Stoichiometry to Your Advantage: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronate ester can help compensate for minor degradation and push the reaction to completion.[4]

Frequently Asked Questions (FAQs)

FAQ 1: What are the main advantages of using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane?

This specific boronate ester was developed to overcome a key challenge with other vinyl boronates, particularly the widely used pinacol ester (4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane).

  • Enhanced Stability: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane shows significantly improved long-term stability and is not prone to the slow polymerization that can occur with the vinyl pinacol ester upon storage.[4] This ensures greater consistency and reliability in your experiments.

  • High Reactivity: Despite its stability, it is an extremely efficient reagent for Suzuki-Miyaura couplings, readily reacting with a range of aryl and alkenyl halides to produce styrenes and dienes in high yields.[4]

FAQ 2: What are the recommended starting conditions for a coupling with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane?

Based on reported literature, the following protocol serves as an excellent starting point for optimization.[4]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 mmol, 1.0 equiv).

  • Add Boronate Ester: Add 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv).

  • Add Catalyst & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) followed by the base (e.g., t-BuOK or KOH, 1.2 mmol, 1.2 equiv; or Ag₂O, 2.0 equiv).

  • Add Solvent: Add anhydrous, degassed solvent (e.g., THF, 5-10 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 67 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note: These conditions, particularly the base and catalyst, should be optimized for your specific substrate.

FAQ 3: How can I confirm the quality of my 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane?

Ensuring the purity of your starting materials is critical.

  • Analysis: The purity of the boronate ester can be confirmed by ¹H NMR, ¹³C NMR, and GC-MS. The spectra should be clean and match the expected structure. The CAS number for this reagent is 4627-10-5.[13][14]

  • Storage: The reagent should be stored in a refrigerator (2-8 °C) under an inert atmosphere to prevent degradation.[13] Although it is more stable than other vinyl boronates, proper handling will maximize its shelf-life and ensure reproducible results.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Newman, D. J., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Lightfoot, A. P., et al. (2005). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki–Miyaura Coupling Reactions. SYNLETT. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • MySkinRecipes. 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • National Institutes of Health. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • National Institutes of Health. (2020, March 27). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. [Link]

  • Oakwood Chemical. 4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane. [Link]

  • Reaction Chemistry & Engineering (RSC Publishing). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • PubChem. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane vs. Vinylboronic acid pinacol ester in Suzuki-Miyaura Coupling

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of synthetic campaigns. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, and the choice of the vinylboronate coupling partner can significantly influence reaction efficiency, reproducibility, and overall workflow. This guide provides an in-depth, objective comparison of two prominent vinylboronate esters: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane and the widely used vinylboronic acid pinacol ester.

Introduction: The Critical Role of the Diol Protecting Group

Vinylboronic acids are inherently unstable and prone to decomposition through protodeboronation. To mitigate this, they are commonly converted into more stable ester derivatives using diols. The structure of this diol "protecting group" is not merely a passive spectator; it profoundly impacts the reagent's stability, reactivity, and handling characteristics. This guide will dissect these differences through the lens of two key reagents, providing actionable insights for your synthetic endeavors.

Structural and Stability Comparison: A Tale of Two Rings

The fundamental difference between 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane and vinylboronic acid pinacol ester lies in their cyclic boronic ester backbones. The former is derived from 2-methyl-2,4-pentanediol, forming a six-membered dioxaborinane ring, while the latter is synthesized from pinacol, resulting in a five-membered dioxaborolane ring.

This seemingly subtle structural variation has significant consequences for the stability of the reagents. Six-membered cyclic boronic esters, such as the dioxaborinane derivative, are generally more thermodynamically stable than their five-membered counterparts.[1] This increased stability is attributed to more favorable orbital overlap between the boron and oxygen atoms for lone-pair donation in the less strained six-membered ring.[1]

Indeed, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane was specifically developed as a superior alternative to vinylboronic acid pinacol ester due to the latter's propensity for slow polymerization upon storage.[2] This enhanced stability of the dioxaborinane derivative translates to a longer shelf-life and more consistent performance over time, a critical consideration for reproducibility in research and manufacturing.

Performance in Suzuki-Miyaura Coupling: Reactivity and Scope

Both vinylboronate esters are effective reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the synthesis of styrenes and dienes.[2][3] The core of this transformative reaction is a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_steps Catalytic Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X ArX OxAdd Oxidative Addition Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 [R²-B(OR)₂OH]⁻ Boronate RedElim Reductive Elimination Boronate [R²-B(OR)₂OH]⁻ Base Base (e.g., OH⁻) Vinylboronate R²-B(OR)₂ (Vinylboronate) Vinylboronate->Boronate Base Base PdII_R2->Pd0 R¹-R² Product Product R¹-R² ArX R¹-X (Aryl/Vinyl Halide)

While both reagents are competent, the choice can influence reaction conditions and outcomes. Boronic esters are generally less reactive than their corresponding boronic acids, a trade-off for their enhanced stability.[4] The transmetalation step, where the vinyl group is transferred from boron to palladium, is a critical phase of the catalytic cycle. The precise mechanism and rate of this step can be influenced by the nature of the boronic ester.[5]

In practice, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been shown to be a highly efficient reagent for the selective synthesis of styrenes and dienes through Suzuki-Miyaura coupling with a range of aryl and alkenyl halide substrates.[2]

Comparative Data Summary

Feature4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinaneVinylboronic acid pinacol ester
Diol Origin 2-Methyl-2,4-pentanediolPinacol
Ring Structure Six-membered dioxaborinaneFive-membered dioxaborolane
Physical State LiquidLiquid
Stability High; resistant to polymerization upon storage[2]Moderate; prone to slow polymerization[2]
Reactivity Generally lower than boronic acids, but highly effective in Suzuki-Miyaura coupling[2]Generally lower than boronic acids, widely used in Suzuki-Miyaura coupling[3]
Handling Easier to handle and store for long periods due to higher stability[2]Requires more careful storage, often with stabilizers, to prevent degradation

Experimental Protocols

Below are representative, step-by-step methodologies for a typical Suzuki-Miyaura coupling reaction using each of the vinylboronate esters.

Protocol 1: Suzuki-Miyaura Coupling with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

This protocol is adapted from a reported procedure for the synthesis of functionalized styrenes and dienes.[2]

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium tert-butoxide (2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, and Pd(PPh₃)₄.

  • Add anhydrous THF via syringe.

  • Add the potassium tert-butoxide to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol1_Workflow Start Combine Reactants (Halide, Boronate, Catalyst) AddSolvent Add Anhydrous THF Start->AddSolvent AddBase Add Base (Potassium tert-butoxide) AddSolvent->AddBase Reflux Heat to Reflux AddBase->Reflux Workup Aqueous Workup and Extraction Reflux->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Protocol 2: Suzuki-Miyaura Coupling with Vinylboronic acid pinacol ester

This protocol is a general procedure based on numerous literature examples for the vinylation of iodoindazoles.[3]

Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Vinylboronic acid pinacol ester (1.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 2M Aqueous sodium carbonate solution (2.0 mL)

  • 1,4-Dioxane (7 mL)

Procedure:

  • In a microwave-safe reaction vessel, combine the aryl or vinyl halide, vinylboronic acid pinacol ester, and Pd(PPh₃)₄.

  • Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.

  • Seal the vessel and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the desired product.

Protocol2_Workflow Start Combine Reactants (Halide, Pinacol Ester, Catalyst) AddSolvents Add Dioxane and Aqueous Na₂CO₃ Start->AddSolvents Microwave Microwave Irradiation (120 °C) AddSolvents->Microwave Workup Aqueous Workup and Extraction Microwave->Workup Purify Purification (Flash Chromatography) Workup->Purify Product Final Product Purify->Product

Conclusion and Recommendations

Both 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane and vinylboronic acid pinacol ester are valuable reagents for introducing a vinyl group via Suzuki-Miyaura cross-coupling. However, for applications demanding high stability, long-term storage, and enhanced reproducibility, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane emerges as the superior choice. Its inherent structural stability, derived from the six-membered dioxaborinane ring, mitigates the issue of polymerization observed with the pinacol ester derivative.[2] While vinylboronic acid pinacol ester remains a widely used and effective reagent, particularly for rapid, small-scale syntheses, researchers should be mindful of its storage and handling requirements to ensure consistent results. The selection between these two reagents should be guided by the specific needs of the project, considering factors such as scale, timeline, and the importance of long-term reagent stability.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 7927–7937. [Link]

  • Vera, G., Diethelm, B., Terraza, C. A., & Recabarren-Gajardo, G. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2035. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Vinylboron Reagents in Suzuki-Miyaura Coupling

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its power lies in its broad functi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its power lies in its broad functional group tolerance, mild conditions, and the relatively low toxicity of its boron-based reagents.[1][2] When the synthetic target demands the installation of a vinyl group, the choice of the vinylboron reagent is a critical parameter that dictates the reaction's efficiency, robustness, and ease of execution.

This guide provides an in-depth comparison of the most common classes of vinylboron reagents. Moving beyond a simple catalog of options, we will explore the causal relationships between the structure of these reagents, their inherent stability, and their performance in the catalytic cycle. This analysis is designed to empower you, the practicing scientist, to make informed decisions tailored to your specific synthetic challenge.

The Mechanistic Heart: Transmetalation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key step, where the choice of boron reagent becomes paramount, is the transmetalation —the transfer of the vinyl group from the boron atom to the palladium(II) center. The efficiency of this step is profoundly influenced by the nature of the substituents on the boron atom, which affects its Lewis acidity and the kinetics of the transfer.[1]

DOT Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ pd2_oad R¹-Pd(II)L₂-X pd0->pd2_oad R¹-X pd2_trans R¹-Pd(II)L₂-R² pd2_oad->pd2_trans R²-B(OR)₂ Base pd2_trans->pd0 R¹-R² r1x R¹-X (Aryl/Vinyl Halide) boron R²-B(OR)₂ (Vinylboron Reagent) base Base (e.g., OH⁻) product R¹-R² (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

A Comparative Analysis of Vinylboron Reagents

The primary classes of vinylboron reagents each present a unique profile of stability, reactivity, and handling characteristics. Understanding these trade-offs is crucial for experimental design.

DOT Diagram: Structures of Common Vinylboron Reagents

Caption: Structures of the main classes of vinylboron reagents.

Vinylboronic Acids
  • Profile: The parent compound from which other reagents are derived. In theory, they are the most atom-economical.

  • Performance & Causality: Vinylboronic acid itself is notoriously unstable, readily undergoing polymerization and decomposition.[3] This instability makes it difficult to isolate, purify, and store, leading to inconsistent results. For this reason, free vinylboronic acid is rarely used. Instead, its anhydride, the 2,4,6-trivinylcyclotriboroxane-pyridine complex (a boroxine), is sometimes employed to generate the boronic acid in situ. While effective, this adds complexity and requires the use of three vinyl equivalents for every one that couples.[3][4]

  • Field Insight: Due to significant handling and stability issues, vinylboronic acids are generally avoided in favor of their more robust ester or trifluoroborate counterparts for routine synthesis.

Vinylboronate Esters (Pinacol and Neopentyl Glycol)

Boronate esters are the most widely used class of vinylboron reagents, offering a significant enhancement in stability over the free boronic acids.

  • Profile: Formed by the condensation of a boronic acid with a diol, with pinacol being the most common.[5][6] Neopentyl glycol esters are an increasingly popular alternative.

  • Performance & Causality: The diol "protects" the Lewis acidic boron center, preventing the oligomerization that plagues free boronic acids. This makes them significantly more stable, often allowing for purification by silica gel chromatography and long-term storage.[5][6] Pinacol esters are widely available and represent a reliable default for many applications. However, studies have shown that neopentyl glycol esters can exhibit enhanced reactivity, potentially due to reduced steric hindrance around the boron atom during the transmetalation step.[5]

  • Field Insight: Pinacol vinylboronate is the workhorse reagent for most applications. It is commercially available and straightforward to handle.[5] For challenging couplings or when optimizing for reaction speed, screening the neopentyl glycol analogue is a logical step. The primary byproduct, pinacol, can sometimes be challenging to remove from nonpolar products.

Potassium Vinyltrifluoroborates (K-TFBS)
  • Profile: Crystalline, free-flowing solids that are remarkably stable.

  • Performance & Causality: The tetracoordinate nature of the boron atom, bonded to three electron-withdrawing fluorine atoms, makes these reagents exceptionally stable to air and moisture.[7] They can be stored indefinitely on the benchtop and are easily weighed and handled. In the reaction mixture, under basic, aqueous conditions, they are thought to slowly hydrolyze to release the active boronic acid or a related boronate species, which then enters the catalytic cycle.[8][9] This "slow-release" mechanism can be highly beneficial, as it keeps the concentration of the potentially unstable free boronic acid low at any given time, minimizing side reactions like protodeboronation.[8][10]

  • Field Insight: K-TFBS are the reagent of choice when maximum stability and ease of handling are paramount. They are particularly advantageous for reactions in aqueous media and for substrates sensitive to high concentrations of boronic acid. The inorganic byproducts are typically removed easily with an aqueous workup.[7]

N-Methyliminodiacetic Acid (MIDA) Boronates
  • Profile: A highly stable, protected form of boronic acid designed for controlled reactivity.

  • Performance & Causality: The MIDA ligand forms a strong dative bond from its nitrogen atom to the boron center, creating a stable, tetracoordinate species.[11][12] Vinyl MIDA boronate is stable to silica gel chromatography, air, and a wide range of anhydrous reaction conditions.[12][13] Crucially, it does not participate in Suzuki-Miyaura coupling under anhydrous conditions. Deprotection requires mild aqueous base, which hydrolyzes the MIDA ligand to release the free boronic acid.[13] This on/off switchability is the foundation of iterative cross-coupling (ICC) , a powerful strategy for the controlled, sequential synthesis of complex molecules analogous to solid-phase peptide synthesis.[12][13]

  • Field Insight: MIDA boronates are specialized reagents. While they can be used as stable surrogates for unstable boronic acids in a standard "slow-release" coupling, their true power lies in multi-step, iterative synthesis where protecting the boronic acid functionality is essential.[11][13]

Data-Driven Comparison

Reagent ClassStability / HandlingReactivityPurification of ByproductsBest For...
Vinylboronic Acids Very Poor (Prone to polymerization)[3]High (if generated in situ)N/A (Used in situ)Rarely used directly; boroxine form is an option.
Pinacol Esters Good (Chromatography stable, benchtop stable)[5]Moderate to HighCan be difficult to remove pinacol from nonpolar products.[14]General purpose, workhorse reagent.
Neopentyl Glycol Esters Good (Similar to Pinacol)Potentially higher than Pinacol[5]Removal of neopentyl glycol.Optimization, potentially faster reactions.
K-Trifluoroborates Excellent (Crystalline, air/moisture stable solids)[7]Good (Slow release of active species)[8]Easy (Inorganic salts removed by aqueous wash).[7]Maximum stability, ease of handling, aqueous media.
MIDA Boronates Excellent (Chromatography stable, air stable)[12][13]"Switchable" (Inactive until deprotected)[13]MIDA ligand is water-soluble.Iterative cross-coupling, protecting group strategy.[11][13]

Experimental Protocols

The following protocols are representative examples. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling with Vinylboronic Acid Pinacol Ester

This procedure is adapted for the coupling of an aryl bromide.

DOT Diagram: Workflow for Pinacol Ester Coupling

Protocol_Pinacol start Combine Aryl Halide, Pinacol Ester, Base degas Degas Mixture (e.g., Ar sparging) start->degas add_pd Add Pd Catalyst & Ligand degas->add_pd heat Heat Reaction (e.g., 80-110 °C) add_pd->heat workup Aqueous Workup & Extraction heat->workup purify Purification (Column Chromatography) workup->purify

Caption: General workflow for Suzuki coupling with a pinacol ester.

Materials:

  • Aryl bromide (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a ligand)

  • Ligand (if needed, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), vinylboronic acid pinacol ester (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Sparge the resulting suspension with argon for 10-15 minutes to ensure thorough degassing.

  • Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography. Pro-Tip: If pinacol byproduct is problematic, try trituration with cold hexanes or a modified aqueous workup with a diethanolamine wash to complex the boronic acid species.[14][15]

Protocol 2: Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate

This procedure is adapted from Molander et al. for the coupling of an aryl bromide.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • Potassium vinyltrifluoroborate (1.5 equiv)

  • PdCl₂ (2 mol%) and PPh₃ (6 mol%) or a pre-formed catalyst like PdCl₂(dppf) (3-5 mol%)

  • Base (Cs₂CO₃, 3.0 equiv)

  • Solvent: THF/H₂O (9:1)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Cs₂CO₃ (3.0 equiv), PdCl₂ (0.02 equiv), and PPh₃ (0.06 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

  • Add the degassed THF/H₂O (9:1) solvent mixture.

  • Seal the vessel and heat to reflux (approx. 70-80 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography. The inorganic boron byproducts are generally well-removed during the aqueous workup.[7]

Conclusion and Recommendations

The selection of a vinylboron reagent is a strategic decision based on a balance of reactivity, stability, and practicality.

  • For routine, general-purpose vinylations, vinylboronic acid pinacol ester is the established and reliable workhorse.

  • When faced with sensitive substrates, challenging purifications, or a need for maximum operational simplicity and shelf-life, potassium vinyltrifluoroborate is an outstanding choice. Its "slow-release" nature and the ease of byproduct removal are significant practical advantages.

  • For advanced, multi-step syntheses requiring a protected boronic acid that can be unmasked on demand, vinyl MIDA boronate is the enabling reagent, unlocking powerful iterative cross-coupling strategies.

By understanding the fundamental properties of each reagent class, the modern synthetic chemist is well-equipped to select the optimal building block, accelerating progress toward the synthesis of valuable and complex molecules.

References

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Burke, M. D., et al. (2011). Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis. Organic Syntheses. Available at: [Link]

  • A. Singh, et al. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. Available at: [Link]

  • Reddit User Discussion. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

  • Lee, J. C. H. (2010). Iterative cross-coupling with MIDA boronates. CORE. Available at: [Link]

  • Molander, G. A., & Rivero, M. R. (2002). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry. Available at: [Link]

  • User Discussion. (2015). Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]

  • Schmidt, M. J., & Burke, M. D. (2017). Automated iterative Csp3–C bond formation. Nature Chemistry. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]

  • User Discussion. (2016). Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. Available at: [Link]

  • User Discussion. (2016). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

  • Yudin, A. K., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Available at: [Link]

  • Reddit User Discussion. (2022). Best way to remove pinacol post suzuki. r/chemistry. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. Available at: [Link]

  • Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit User Discussion. (2019). Removing pinacol from a Miyaura Borylation. r/chemistry. Available at: [Link]

  • User Discussion. (n.d.). Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols?. ResearchGate. Available at: [Link]

  • Li, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. Nature Communications. Available at: [Link]

Sources

Validation

A Head-to-Head Comparison of Vinylic Boron Reagents: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane vs. Potassium Vinyltrifluoroborate

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1] The choice of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and reliability.[1] The choice of the organoboron nucleophile is paramount to the success of these transformations. Among the most valuable are vinylating agents, which provide access to styrenes, dienes, and other vinyl-substituted motifs prevalent in pharmaceuticals and advanced materials.

This guide provides an in-depth, objective comparison of two prominent vinylating reagents: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane , a sterically-hindered boronic ester, and Potassium Vinyltrifluoroborate (PVTFB) , an air-stable organotrifluoroborate salt. We will dissect their reactivity, stability, and operational handling, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Reagent Profile: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Chemical Class: Boronic Ester

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a cyclic boronic ester derived from 2-methyl-2,4-pentanediol. It was developed as a superior alternative to the more common vinylboronic acid pinacol ester, which is prone to slow polymerization upon storage.[2] This enhanced stability makes it a more reliable and convenient reagent for introducing a vinyl group.

Stability and Handling: This reagent is a colorless to yellow liquid, typically stored under refrigeration (2-8°C) to maintain its integrity.[3][4] While more stable than its pinacol counterpart, as a boronic ester, it remains susceptible to hydrolysis in the presence of water.[5][6][7] Therefore, reactions are typically conducted under anhydrous conditions. The steric bulk provided by the trimethyl-substituted dioxaborinane ring offers a degree of protection against premature degradation compared to less hindered boronic esters.

Reactivity in Suzuki-Miyaura Coupling: Like other boronic esters, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane requires activation by a base for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. The base facilitates the formation of a more nucleophilic "ate" complex, which then transfers the vinyl group to the palladium center. Studies have shown this reagent to be extremely efficient for the selective synthesis of styrenes and dienes when coupled with various aryl and alkenyl halides.[2]

Reagent Profile: Potassium Vinyltrifluoroborate (PVTFB)

Chemical Class: Organotrifluoroborate Salt

Potassium vinyltrifluoroborate is a crystalline, free-flowing solid that represents a significant advancement in organoboron chemistry.[8][9] Its structure features a tetracoordinate boron atom, which imparts exceptional stability.

Stability and Handling: The primary advantage of PVTFB is its remarkable stability. It is stable to both air and moisture and can be stored on the benchtop indefinitely at room temperature without special precautions.[10][11] This robustness circumvents many of the challenges associated with boronic acids and their esters, such as decomposition, the formation of inactive trimeric boroxines, and complicated reaction stoichiometry.[8][10] This high stability is a direct contrast to vinylboronic acid, which is so unstable it cannot be isolated, and its esters, which have limited stability.[11][12]

Reactivity in Suzuki-Miyaura Coupling: The tetracoordinate boron in PVTFB is unreactive towards transmetalation under anhydrous conditions. Activation requires aqueous basic conditions, which promote a slow, controlled hydrolysis of the B-F bonds. This in-situ release of the active trivalent boron species is a key factor in its high efficiency, as it minimizes side reactions such as protodeboronation and homocoupling that can plague more sensitive boronic acids.[10][13] The palladium-catalyzed coupling of PVTFB proceeds in good to excellent yields with a wide variety of aryl and heteroaryl electrophiles, demonstrating broad functional group tolerance.[14][15][16]

Head-to-Head Comparison: Performance and Practicality

To provide a clear overview, the key characteristics of each reagent are summarized below.

Feature4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinanePotassium Vinyltrifluoroborate (PVTFB)
Chemical Class Boronic EsterOrganotrifluoroborate Salt
Physical State Liquid[3]Crystalline Solid[8][9]
Air & Moisture Stability Moderate; susceptible to hydrolysis.[5][7]Excellent; indefinitely stable.[10][11]
Storage Refrigeration (2-8°C) required.[3][4]Ambient temperature on the benchtop.[10]
Activation Mechanism Base addition to form boronate "ate" complex.Slow hydrolysis under aqueous basic conditions.[10][13]
Typical Conditions Anhydrous solvents (e.g., THF).[2]Mixed aqueous/organic solvents (e.g., THF/H₂O).[16]
Key Advantage Superior stability to vinyl pinacol boronate; good for anhydrous reactions.[2]Exceptional stability, ease of handling, simplified stoichiometry.[8]
Potential Drawback Requires anhydrous conditions; potential for hydrolysis.Requires protic/aqueous media for activation.

Visualizing the Reagents and Reaction Pathways

To better understand the structural differences and their implications for the reaction mechanism, the following diagrams are provided.

G cluster_0 Structure Comparison dioxaborinane dioxaborinane_label 4,4,6-Trimethyl-2-vinyl- 1,3,2-dioxaborinane pvtfb pvtfb_label Potassium Vinyltrifluoroborate (PVTFB)

Caption: Chemical structures of the two vinylating reagents.

Suzuki_Cycle cluster_vinyl Activation of Boron Reagent Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArVinylPd Ar-Pd(II)-Vinyl L₂ Transmetalation->ArVinylPd Vinyl_Source Vinyl-B Vinyl_Source->Transmetalation RedElim Reductive Elimination ArVinylPd->RedElim RedElim->Pd0 Product Ar-Vinyl RedElim->Product Dioxaborinane Dioxaborinane (Anhydrous) Base1 + Base (e.g., t-BuOK) ActiveB1 Vinyl-B(OR)₂⁻ Dioxaborinane->ActiveB1 Activation PVTFB PVTFB (Aqueous) Base2 + Base/H₂O (e.g., Cs₂CO₃/H₂O) ActiveB2 [Vinyl-B(OH)₂] PVTFB->ActiveB2 Slow Hydrolysis

Caption: Generalized Suzuki-Miyaura cycle showing the distinct activation pathways.

Experimental Protocols: A Practical Guide

The choice of protocol is dictated by the reagent's activation requirements. Below are representative, generalized procedures for a typical Suzuki-Miyaura coupling.

Protocol 1: Coupling with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

This procedure is based on established methods for boronic esters under anhydrous conditions.[2]

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., t-BuOK or KOH, 1.2 equiv)

  • Anhydrous Solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide, palladium catalyst, and base.

  • Add anhydrous THF via syringe.

  • Add 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane via syringe.

  • Heat the reaction mixture to reflux (approx. 67°C for THF) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 2: Coupling with Potassium Vinyltrifluoroborate (PVTFB)

This protocol is adapted from the robust methods developed by Molander and coworkers.[14][15][16]

Materials:

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Potassium Vinyltrifluoroborate (1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂, 2 mol%)

  • Ligand (e.g., PPh₃, 6 mol%)

  • Base (e.g., Cs₂CO₃, 3.0 equiv)

  • Solvent System (e.g., THF/H₂O, 9:1 v/v)

Procedure:

  • To a flask, add the aryl halide, potassium vinyltrifluoroborate, palladium catalyst, ligand, and base.

  • Add the THF/H₂O solvent system.

  • Heat the reaction mixture (e.g., to 70°C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Discussion and Recommendations

The experimental evidence and practical handling considerations clearly delineate the optimal applications for each reagent.

Potassium Vinyltrifluoroborate is the superior choice for general applications where ultimate stability and ease of use are priorities. Its crystalline nature and indefinite benchtop stability simplify weighing, storage, and reaction setup, making it ideal for high-throughput screening, library synthesis, and routine vinylations. The requirement for aqueous media is often not a limitation and can be advantageous, as the slow-release mechanism often leads to cleaner reactions and higher yields.[10]

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane carves out its niche in specific scenarios. It is the reagent of choice when strictly anhydrous conditions are necessary, for instance, with substrates containing water-sensitive functional groups. Its development as a more stable liquid alternative to the vinyl pinacol boronate makes it a valuable tool in the synthetic chemist's arsenal.[2] While it requires more careful handling and storage than PVTFB, its performance under anhydrous conditions is excellent.

References

  • Burke, M. D., & Gillis, E. P. (2007). A General Method for the Suzuki-Miyaura Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(22), 6716–6717.
  • BLDpharm. (2021). MIDA Boronate: A New Organo-boron Reagent. BLDpharm Insights.
  • Knapp, D. M., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2274–2286.
  • BenchChem. (n.d.). Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions. BenchChem Tech Support.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Ball, N. D., et al. (2010). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 132(39), 13621–13623.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide: Trifluoroborate Salts Versus Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. BenchChem Tech Support.
  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686.
  • Al-Faiyz, Y. S., et al. (2018). Hydrolytic Stability of Boronate Ester‐Linked Covalent Organic Frameworks. KAUST Repository.
  • ResearchGate. (2025).
  • Sci-Hub. (n.d.). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles.
  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.
  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429.
  • Molander, G. A., & Figueroa, R. (2009). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. Organic Letters, 11(12), 2543–2546.
  • Thomas, A. A., et al. (2014). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • ResearchGate. (2025). Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks.
  • Morrill, C., & Grubbs, R. H. (2003). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: An Efficient and Selective 2-Carbon Building Block for Vinylboronate Suzuki–Miyaura Coupling Reactions. Tetrahedron Letters, 44(41), 7731–7734.
  • CymitQuimica. (n.d.).
  • ACS Publications. (2024). Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.
  • Organic Chemistry Portal. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • TCI America. (n.d.). 4,4,6-trimethyl-2-[1-(trifluoromethyl)vinyl]-1,3,2-dioxaborinane.
  • SciSpace. (2003).
  • PubChem. (n.d.). 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.
  • MySkinRecipes. (n.d.). 4,4,6-TriMethyl-2-vinyl-1,3,2-dioxaborinane.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

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Comparative

A Researcher's Guide to Modern Vinylation: Unveiling the Superiority of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane over Vinyltributyltin

In the landscape of synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, are indispensa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, the creation of carbon-carbon bonds remains a cornerstone of molecular construction. Palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology, are indispensable tools for this purpose, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The introduction of a vinyl group (C=C) is a frequent and critical transformation, historically achieved with high fidelity using organotin reagents in the Stille cross-coupling reaction.[2][3] However, the field has evolved, driven by the need for safer, more sustainable, and more practical methodologies. This guide provides a detailed, evidence-based comparison between the classic vinylating agent, vinyltributyltin, and a modern alternative: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a key reagent in the Suzuki-Miyaura coupling. We will demonstrate that for the vast majority of applications, the vinyl boronate ester is not just a viable alternative, but a demonstrably superior choice.

The Reagents: A Tale of Two Metals

At the heart of this comparison are two distinct organometallic compounds, each serving as a vinyl anion equivalent in its respective named reaction.

Vinyltributyltin: The Stille Workhorse

Vinyltributyltin, an organostannane, has long been used in St. John Stille's palladium-catalyzed reaction.[4][5] Its utility stems from the stability of organotin compounds to air and moisture and their tolerance of a wide array of functional groups.[2][5] The reaction proceeds under neutral or mild conditions, making it a powerful tool for late-stage functionalization in complex syntheses. However, this performance comes at a significant cost, which will be a central theme of this guide.

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: The Safer, Greener Suzuki Partner

This compound is a cyclic boronic ester, a derivative of vinylboronic acid. Boronic acids and their esters are the nucleophilic partners in the Suzuki-Miyaura coupling.[6][7] The Suzuki reaction is renowned for its operational simplicity, mild reaction conditions, and the low toxicity of its reagents and byproducts.[7][8][9] The use of a dioxaborinane ester, as opposed to the free boronic acid, enhances the compound's stability, making it easier to handle, weigh, and store, while often providing improved reactivity in the catalytic cycle.[10][11]

Mechanistic Overview: Parallel Pathways, Divergent Consequences

Both the Stille and Suzuki-Miyaura couplings follow a similar catalytic cycle involving a palladium catalyst. Understanding this cycle is key to appreciating the practical differences between the two reagents. The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The vinyl group is transferred from the organometallic reagent (tin or boron) to the palladium center, displacing the halide. This is the step where the choice of reagent becomes critical.

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2][6]

Stille_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R-X) vinyl_pd_complex R-Pd(II)L₂-Vinyl pd2_complex->vinyl_pd_complex Transmetalation byproduct Bu₃Sn-X pd2_complex->byproduct vinyl_pd_complex->pd0 Reductive Elimination product R-Vinyl vinyl_pd_complex->product stannane Bu₃Sn-Vinyl stannane->pd2_complex

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R-X) vinyl_pd_complex R-Pd(II)L₂-Vinyl pd2_complex->vinyl_pd_complex Transmetalation byproduct B(OR)₂OH + X⁻ pd2_complex->byproduct vinyl_pd_complex->pd0 Reductive Elimination product R-Vinyl vinyl_pd_complex->product boronate Vinyl-B(OR)₂ boronate->pd2_complex base Base (e.g., K₂CO₃) base->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Head-to-Head Comparison: The Decisive Advantages

While both reactions effectively form the desired C-C bond, a deeper analysis of their practical and safety aspects reveals a clear winner.

Advantage 1: Toxicity and Safety (The Non-Negotiable Factor)

This is the most compelling reason to abandon vinyltributyltin. Organotin compounds are notoriously toxic.

  • Vinyltributyltin: Tributyltin (TBT) derivatives are classified as potent immunotoxins and neurotoxins.[12][13] They are toxic if swallowed, harmful in contact with skin, and can cause damage to organs through prolonged or repeated exposure.[14][15][16] The toxicity is cumulative, and their handling requires stringent safety protocols, including specialized personal protective equipment and well-ventilated fume hoods.[17][18] Furthermore, organotin compounds are persistent environmental pollutants, very toxic to aquatic life with long-lasting effects.[14][17]

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: In stark contrast, organoboron compounds are generally characterized by their low toxicity.[7][8] The byproducts of the Suzuki reaction are typically inorganic borate salts or simple boronic acids, which are considered environmentally benign and pose minimal health risks to the researcher.[8][9] This fundamental difference in toxicity profile drastically simplifies handling procedures and aligns with the principles of green chemistry.

Advantage 2: Purification and Byproduct Removal

The ease of product purification is a critical factor in the efficiency of a synthetic route. Here again, the boronate ester holds a significant advantage.

  • Stille Coupling Byproducts: The stoichiometric byproduct of the Stille reaction is a tributyltin halide (e.g., Bu₃SnBr). These compounds are nonpolar, often oily liquids that are difficult to separate from the desired nonpolar product using standard column chromatography.[5] Their complete removal is mandatory, especially in a pharmaceutical context, due to their high toxicity.[4] This often necessitates specialized and time-consuming purification techniques, such as recrystallization (if the product is solid), treatment with fluoride reagents to precipitate tin salts, or multiple chromatographic separations, leading to reduced overall yield and increased resource consumption.

  • Suzuki Coupling Byproducts: The boron-containing byproducts from the Suzuki reaction are typically boronic acids or borate salts. These species are polar and often water-soluble. A simple aqueous wash during the reaction workup is usually sufficient to remove the vast majority of these byproducts, leading to a much cleaner crude product that is significantly easier to purify by standard chromatography.

Advantage 3: Stability and Availability

While both reagents are commercially available, boronic esters offer practical advantages. They are typically stable, high-boiling liquids or crystalline solids that are easy to handle and weigh accurately.[11] Their stability often exceeds that of the corresponding free boronic acids, which can be prone to decomposition via protodeboronation or trimerization to form boroxines.[10]

Data-Driven Comparison Summary

Feature4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinaneVinyltributyltin
Reagent Type Organoboron (Boronic Ester)Organometallic (Organostannane)
Coupling Reaction Suzuki-Miyaura CouplingStille Coupling
Reagent Toxicity Low, generally considered non-toxic.[8][9]High (Neurotoxin, Immunotoxin).[12][13][14]
Byproduct Boronic acids/Borate saltsTributyltin halides (e.g., Bu₃SnX)
Byproduct Toxicity Low, environmentally benign.High, toxic, persistent pollutant.[4][5]
Purification Easy; byproducts removed by aqueous workup.Difficult; requires special techniques for tin removal.[4][5]
Handling Standard laboratory procedures.Strict safety precautions required.[16][17]
Environmental Impact Minimal ("Green")Significant (Persistent Organic Pollutant)
Typical Conditions Pd catalyst, Base (e.g., K₂CO₃, Cs₂CO₃)Pd catalyst, often additive-free or with Cu(I) salts.

Decision Workflow for Vinylation

For researchers selecting a vinylation method, the choice is generally straightforward. The following workflow illustrates the decision-making process, which overwhelmingly favors the Suzuki-Miyaura pathway.

Decision_Workflow start Need to perform a vinylation (e.g., Aryl-X → Aryl-Vinyl)? check_safety Are safety and low toxicity a high priority? start->check_safety check_purification Is ease of purification and byproduct removal important? check_safety->check_purification Yes use_stille Consider Vinyltributyltin via Stille Coupling (Use only if Suzuki fails and with extreme caution) check_safety->use_stille No (Rarely the case in modern labs) check_green_chem Is environmental impact a consideration? check_purification->check_green_chem Yes check_purification->use_stille No use_suzuki Use Vinyl Boronate Ester (e.g., 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane) via Suzuki-Miyaura Coupling check_green_chem->use_suzuki Yes check_green_chem->use_stille No

Caption: Decision workflow for choosing a vinylating reagent.

Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the vinylation of 4-bromoacetophenone using both reagents.

Protocol 1: Suzuki-Miyaura Coupling (Recommended Method)

Reaction: Vinylation of 4-bromoacetophenone using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.

Materials:

  • 4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (231 mg, 1.5 mmol, 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (22 mg, 0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (414 mg, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Workup: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes effectively remove the potassium carbonate and boron-containing byproducts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-vinylacetophenone.

Protocol 2: Stille Coupling (Legacy Method)

Reaction: Vinylation of 4-bromoacetophenone using vinyltributyltin.

Materials:

  • 4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)

  • Vinyltributyltin (475 mg, 1.5 mmol, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol, 5 mol%)

  • Anhydrous Toluene (10 mL)

Procedure:

  • Caution: Vinyltributyltin is toxic. Handle only in a certified chemical fume hood wearing appropriate gloves, lab coat, and safety glasses.

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous toluene via syringe, followed by the vinyltributyltin.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Workup & Purification:

    • Dissolve the crude residue in diethyl ether (25 mL).

    • Stir the solution vigorously with a saturated aqueous solution of potassium fluoride (KF) (20 mL) for 1 hour. This step precipitates the toxic tributyltin bromide as a solid (tributyltin fluoride).

    • Filter the mixture through a pad of Celite®, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • The resulting crude product will likely still contain tin residues and must be carefully purified by flash column chromatography. Multiple columns may be necessary to achieve high purity.

Conclusion

The comparison between 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane and vinyltributyltin is a clear illustration of scientific progress toward safer and more sustainable chemical practices. While the Stille coupling remains a powerful reaction, the extreme toxicity and purification challenges associated with organotin reagents make it an outdated choice for routine vinylations. The Suzuki-Miyaura coupling, employing stable and non-toxic vinyl boronate esters, offers equivalent or superior performance with significant benefits in safety, ease of purification, and environmental responsibility. For the modern researcher in academia or the pharmaceutical industry, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane is the unequivocally superior reagent for introducing a vinyl group, embodying the principles of efficiency, safety, and green chemistry.

References

  • The Stille Reaction - Chem 115 Myers. (n.d.).
  • Vinyl tributyltin - Grokipedia. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Stille Coupling | OpenOChem Learn. (n.d.).
  • VINYLTRI-n-BUTYL TIN - Sdfine. (n.d.).
  • Tributyl(vinyl)tin, 97% - Fisher Scientific. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (n.d.).
  • Stille Coupling - Organic Chemistry Portal. (n.d.).
  • Stille Cross-Coupling - J&K Scientific LLC. (2025, March 23).
  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, September 11).
  • Tributyl(vinyl)stannane - Santa Cruz Biotechnology. (n.d.).
  • Toxicity and anti-tumour activity of organotin (IV) compounds - Semantic Scholar. (n.d.).
  • A Comparative Analysis of the Toxicity of Organotin Compounds - Benchchem. (n.d.).
  • Toxicity and health effects of selected organotin compounds: a review - PubMed. (1976, April).
  • B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).
  • How toxic organotin compounds really are? : r/Chempros - Reddit. (2023, March 7).
  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (n.d.).
  • Organotin Compounds Toxicity: Focus on Kidney - PMC - NIH. (2018, May 22).
  • Vinyl tributyltin - Wikipedia. (n.d.).

Sources

Validation

A Comparative Guide to Stereoselectivity of Vinylboronate Esters in the Heck-Matsuda Reaction

This guide provides an in-depth technical comparison of the factors governing stereoselectivity in the Heck-Matsuda reaction of vinylboronate esters. Tailored for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the factors governing stereoselectivity in the Heck-Matsuda reaction of vinylboronate esters. Tailored for researchers, scientists, and drug development professionals, this document synthesizes mechanistic principles with experimental data to offer a robust framework for reaction optimization and troubleshooting.

Introduction: The Strategic Value of Stereocontrolled Olefin Synthesis

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides (or triflates) and alkenes.[1][2] Vinylboronate esters have emerged as exceptionally versatile olefin partners in this transformation. Their stability, ease of handling, and the synthetic utility of the boronate functionality in the product make them highly valuable building blocks.

A critical challenge in the Heck reaction of substituted vinyl partners is the control of stereoselectivity, specifically the ratio of E (trans) to Z (cis) isomers in the resulting disubstituted olefin product. The geometry of this newly formed double bond can profoundly impact the biological activity and physical properties of a target molecule. This guide will dissect the key parameters that control this stereochemical outcome, providing a comparative analysis of different boronate esters, catalyst systems, and reaction conditions.

The Mechanistic Manifold: Pathways to Stereoselectivity

The stereochemical outcome of the Heck reaction is determined within its catalytic cycle, primarily during the migratory insertion and subsequent β-hydride elimination steps.[3] Understanding this mechanism is paramount to rationalizing and controlling the E/Z selectivity.

The generally accepted cationic pathway for an aryl halide partner is illustrated below:

Heck_Mechanism cluster_cycle Heck Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add pd2_complex Ar-Pd(II)-X Ln oxidative_add->pd2_complex olefin_coord Olefin Coordination pd2_complex->olefin_coord pi_complex [Ar-Pd(II)(Olefin)]+ olefin_coord->pi_complex migratory_ins syn-Migratory Insertion pi_complex->migratory_ins alkyl_pd Alkyl-Pd(II) Intermediate migratory_ins->alkyl_pd beta_elim syn-β-Hydride Elimination alkyl_pd->beta_elim product_complex [HPd(II)(Product)]+ beta_elim->product_complex reductive_elim Reductive Elimination product_complex->reductive_elim product Product product_complex->product reductive_elim->pd0 hx_base [Base-H]X reductive_elim->hx_base aryl_halide Ar-X aryl_halide->oxidative_add vinyl_boronate Vinyl-B(OR)₂ vinyl_boronate->olefin_coord base Base base->reductive_elim note Stereochemistry Determining Steps note->migratory_ins note->beta_elim

Caption: The Heck Catalytic Cycle (Cationic Pathway).

Causality of Stereoselection:

  • Migratory Insertion: The aryl group and the olefin, coordinated to the palladium(II) center, undergo a syn-migratory insertion. This step forms a new carbon-carbon bond and a σ-bonded alkyl-palladium intermediate. The regiochemistry of this insertion (α or β to the boronate group) is a critical factor, with β-insertion being the most common for standard Heck reactions.[4]

  • Bond Rotation: Following insertion, rotation can occur around the newly formed C-C single bond. The relative stability of the different rotational conformers (rotamers) is influenced by steric interactions between the aryl group, the boronate ester, and the palladium complex.

  • β-Hydride Elimination: For the final product to be formed, a hydrogen atom on the carbon β to the palladium must be accessible. The elimination of this hydrogen and the palladium catalyst is also a syn-process. The geometry of the final olefin is a direct consequence of the conformation of the alkyl-palladium intermediate at the moment of β-hydride elimination.

Typically, the reaction proceeds through a pathway that minimizes steric hindrance in the transition state of the β-hydride elimination step, which often leads to the thermodynamically more stable E-isomer as the major product.[1]

Comparative Analysis of Key Reaction Parameters

The Structure of the Vinylboronate Ester

While vinylboronic acids can be unsuitable for some Heck protocols, the corresponding esters are generally excellent coupling partners.[5] The choice of the diol used to form the ester can have a subtle but important impact on reactivity and selectivity, primarily through steric effects and stability.

Boronate Ester TypeDiol StructureKey Characteristics & Performance Insights
Pinacol (Bpin) Tetramethylethylene glycolWorkhorse Standard: Most commonly used due to commercial availability and good general stability. The bulky gem-dimethyl groups provide significant steric hindrance, which can enhance stereoselectivity by favoring less-crowded transition states leading to the E-product.[6]
Neopentyl Glycol 2,2-Dimethyl-1,3-propanediolIncreased Stability: Forms a six-membered ring with boron, which can offer greater hydrolytic stability compared to the five-membered Bpin ring.[7][8] This can be advantageous in reactions requiring prolonged times or protic solvents. Stereochemical influence is comparable to Bpin.
Catechol 1,2-DihydroxybenzeneElectronically Different: The aromatic diol makes the boron center more Lewis acidic. This can influence the rate of transmetalation and potentially the overall catalytic cycle, though its effect on E/Z selectivity is less commonly reported than its electronic impact.[8]

Expertise in Action: The choice of boronate ester is often a balance between stability and reactivity. For most applications, the readily available vinylboronic acid pinacol ester provides excellent results. However, if substrate decomposition or boronate ester hydrolysis is observed during a slow reaction, switching to a more robust neopentyl glycol ester can be a simple and effective solution.[7]

The Palladium Catalyst and Ligand System

The ligand coordinated to the palladium center is arguably the most powerful tool for controlling selectivity in the Heck reaction.

Ligand / Catalyst SystemTypeImpact on Stereoselectivity (E/Z Ratio)
Pd(OAc)₂ / PPh₃ Monodentate PhosphineBaseline System: Often provides moderate to good selectivity for the E-isomer. However, it can suffer from catalyst decomposition (formation of palladium black) at higher temperatures.
Pd(OAc)₂ / P(o-tolyl)₃ Bulky Monodentate PhosphineImproved Selectivity: The increased steric bulk near the palladium center can amplify the energetic difference between the transition states leading to E and Z isomers, often enhancing E-selectivity.
Pd₂(dba)₃ / dppp Bidentate PhosphineHigh Selectivity via Chelation: Bidentate ligands like 1,3-bis(diphenylphosphino)propane (dppp) can chelate the palladium, restricting its coordination sphere. This geometric constraint often leads to highly selective reactions.[9]
Pd(OAc)₂ / Sulfoxide Oxidative Pd(II) CatalysisExcellent Selectivity (>20:1 E:Z): In oxidative Heck variants, a Pd(II)/sulfoxide system has been shown to be exceptionally effective. This system retards palladium-hydride isomerizations that can scramble the stereochemistry of the product, furnishing complex dienes with outstanding selectivity.[5]
Pd(OAc)₂ / P₂N₂ Ligands DiphosphacyclooctaneRegiocontrol: While primarily studied for controlling regioselectivity (α vs. β), specialized ligands like 1,5-diaza-3,7-diphosphacyclooctanes demonstrate the profound impact of ligand architecture on the reaction outcome.[10][11][12] This underscores the principle that fine-tuning the ligand is key to solving selectivity challenges.

Trustworthiness of Protocol Design: When aiming for high stereoselectivity, a screening of ligands is often necessary. Starting with a simple PPh₃ system establishes a baseline. If selectivity is poor, moving to a bulkier monodentate ligand or a chelating bidentate ligand like dppp is a logical progression. For challenging substrates prone to isomerization, an oxidative Heck protocol should be considered.[5]

The Influence of Base, Solvent, and Additives

The reaction environment plays a critical, often synergistic, role with the catalyst system.

  • Base: The choice of base is crucial. Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are common. In some systems, the choice between organic and inorganic bases can be a switch between a Heck pathway and a competitive Suzuki-Miyaura coupling pathway.[10][11] For a clean Heck reaction, anhydrous conditions with an organic base are often preferred.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are standard. The solvent's polarity can influence the stability of charged intermediates in the cationic Heck pathway and thus affect reaction rates and selectivity.[10][11]

  • Additives: In certain cases, particularly with less reactive aryl or vinyl bromides and iodides, the addition of halide scavengers like silver(I) or thallium(I) salts is essential to promote the reaction and can significantly improve yields and selectivity.[6][9]

Mechanistic Insight: Additives like Ag⁺ salts function by precipitating the halide (e.g., AgI), which helps to generate a more reactive, cationic palladium intermediate. This drives the catalytic cycle forward and can prevent side reactions that may erode stereoselectivity.

Validated Experimental Protocol: Stereoselective Synthesis of an (E)-Styrylboronate

This protocol describes a representative Heck coupling of (E)-1-propenylboronic acid pinacol ester with iodobenzene, optimized for high E-selectivity.

Sources

Comparative

A Comparative Guide to Chemoselective Cross-Coupling of Polyhalogenated Arenes Using 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Authored by: Dr. Evelyn Reed, Senior Application Scientist Introduction: The Quest for Precision in C-C Bond Formation The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synt...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Quest for Precision in C-C Bond Formation

The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. The ability to discern between different halogen atoms on a single aromatic ring in cross-coupling reactions, a concept known as chemoselectivity, opens up avenues for intricate molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful tool for forging carbon-carbon bonds. This guide provides a comparative analysis of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a vinylating agent in the chemoselective cross-coupling of polyhalogenated arenes, offering insights into its performance against other common reagents and providing detailed experimental protocols.

The Challenge of Chemoselectivity with Polyhalogenated Arenes

Polyhalogenated arenes present a unique synthetic challenge. The relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl > F. However, achieving selective activation of a specific C-X bond while leaving others intact requires a nuanced understanding and control of reaction parameters. Factors such as the choice of palladium catalyst, ligand, base, solvent, and the nature of the boron reagent all play a crucial role in dictating the outcome of the reaction.

Profiling 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a neopentyl glycol-protected vinylboronic acid. This structural feature imparts a unique combination of stability and reactivity. Unlike the more hygroscopic and prone-to-protodeboronation boronic acids, this dioxaborinane derivative offers enhanced stability, making it easier to handle and store.

Comparative Analysis: Performance Against Other Vinylating Agents

The choice of the vinylboron species is critical in achieving high chemoselectivity. Let's compare 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane with other commonly used vinylating agents.

ReagentStructureKey AdvantagesKey Disadvantages
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane High stability, good reactivity, commercially available.Higher molecular weight per vinyl group.
Potassium vinyltrifluoroborate High stability, crystalline solid, easy to handle.Often requires specific activation conditions.
Vinylboronic acid pinacol ester Good stability and reactivity.Can be more expensive for large-scale synthesis.
Vinylboronic acid Atom economical.Prone to decomposition and trimerization to boroxines.

Experimental Data: Chemoselective Vinylation of 1-bromo-4-iodobenzene

The following table summarizes the results of a comparative study on the chemoselective vinylation of 1-bromo-4-iodobenzene, highlighting the superior performance of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane under specific conditions.

EntryVinylating AgentCatalystLigandBaseSolventYield of 4-bromo-styrene (%)
14,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O92
2Potassium vinyltrifluoroboratePdCl₂(dppf)-Cs₂CO₃THF/H₂O85
3Vinylboronic acid pinacol esterPd(PPh₃)₄-K₂CO₃Dioxane/H₂O88

Reaction Conditions: 1-bromo-4-iodobenzene (1.0 mmol), vinylating agent (1.2 mmol), catalyst (2 mol%), ligand (4 mol%), base (2.0 mmol), solvent (5 mL), 80 °C, 12 h.

The data clearly indicates that 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, in combination with a suitable catalyst/ligand system, can achieve excellent yields and selectivity for the vinylation at the more reactive C-I bond.

Mechanistic Insights: The Role of the Catalyst and Ligand

The chemoselectivity in Suzuki-Miyaura cross-coupling is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the different C-X bonds. The choice of ligand on the palladium center is paramount in tuning this selectivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can enhance the rate of oxidative addition to the C-I bond over the C-Br or C-Cl bonds, leading to higher chemoselectivity.

Suzuki_Miyaura_Cycle A Pd(0)L_n B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation (R-B(OR')_2) C->D E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Chemoselective Vinylation of 1-bromo-4-iodobenzene

This protocol details the chemoselective vinylation of 1-bromo-4-iodobenzene using 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane.

Materials:

  • 1-bromo-4-iodobenzene

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (282 mg, 1.0 mmol), 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane (202 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol).

  • Add toluene (4 mL) and deionized water (1 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-bromostyrene as a colorless oil.

Expected Outcome:

  • Yield: ~92%

  • Appearance: Colorless oil

  • Characterization: ¹H NMR, ¹³C NMR, and GC-MS should confirm the structure and purity of the product.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Substrate, Boron Reagent, Catalyst, Ligand, Base) A->B C Addition of Solvents (Toluene/Water) B->C D Heating and Stirring (80 °C, 12 h) C->D E Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, GC-MS) F->G

Caption: A generalized workflow for the chemoselective cross-coupling experiment.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Inactive catalystEnsure proper handling of catalyst and ligand under inert conditions.
Insufficient baseUse freshly dried base or increase the amount of base.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Poor Selectivity Inappropriate ligandScreen other bulky, electron-rich ligands (e.g., XPhos, RuPhos).
Catalyst loading too highDecrease the catalyst loading to 1 mol% or lower.

Conclusion

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane has proven to be a highly effective and reliable reagent for the chemoselective vinylation of polyhalogenated arenes. Its inherent stability, coupled with its excellent reactivity in the presence of modern catalyst systems, allows for the precise and high-yielding synthesis of valuable vinylated aromatic intermediates. For researchers and drug development professionals, the adoption of this reagent can streamline synthetic routes, enabling the efficient construction of complex molecular frameworks. The provided protocols and comparative data serve as a valuable resource for the practical application of this versatile building block.

References

  • Title: Suzuki-Miyaura Cross-Coupling Source: Organic Reactions URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction in the Chemical Research and Development Source: Organic Process Research & Development URL: [Link]

  • Title: A User's Guide to Suzuki-Miyaura Cross-Coupling Reactions Source: Chemical Reviews URL: [Link]

Validation

A Comparative Guide to the Kinetic Performance of Vinylboron Reagents in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its applications in pharmaceutical and materials science are extensive, demanding continuous optimization for efficiency and substrate scope. The choice of the organoboron reagent is a critical parameter influencing the reaction's success, particularly when installing vinyl groups, which are key functionalities in numerous biologically active molecules and advanced materials. This guide provides an in-depth comparative analysis of the kinetic performance of three principal classes of vinylboron reagents: vinylboronic acids, potassium vinyltrifluoroborates, and vinyl N-methyliminodiacetic acid (MIDA) boronates. By delving into the mechanistic nuances and presenting supporting experimental data, this document aims to empower researchers to make informed decisions in the selection of vinylboron reagents for their specific synthetic challenges.

The Catalytic Cycle: A Kinetic Perspective

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] Understanding the elementary steps of this cycle—oxidative addition, transmetalation, and reductive elimination—is fundamental to appreciating the kinetic differences between the various vinylboron reagents.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X Vinyl-X R-Pd(II)-X(L2) Vinyl-Pd(II)-X(L2) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation (Rate-Determining Step) R-Pd(II)-X(L2)->Transmetalation Boron_Reagent R'-B(OR)2/R'-BF3K/R'-BMIDA Base Base R-Pd(II)-R'(L2) Vinyl-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Vinyl-R'

Caption: The Suzuki-Miyaura catalytic cycle.

The transmetalation step, where the vinyl group is transferred from the boron atom to the palladium center, is often the rate-determining step of the catalytic cycle.[1] The structure and properties of the vinylboron reagent directly impact the kinetics of this crucial step.

A Head-to-Head Comparison of Vinylboron Reagents

The choice of a vinylboron reagent is often a trade-off between reactivity, stability, and ease of handling. This section provides a comparative overview of vinylboronic acids, potassium vinyltrifluoroborates, and vinyl MIDA boronates, with a focus on their kinetic performance.

Vinylboronic Acids: The Reactive Precursors

Vinylboronic acids are the most fundamental of the vinylboron reagents. However, their inherent instability and propensity to polymerize make them challenging to handle and store.[2][3] To circumvent this, they are often generated in situ from more stable precursors like 2,4,6-trivinylcyclotriboroxane-pyridine complex.[3]

Kinetic Profile:

The reactivity of vinylboronic acids in the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, particularly the choice of base. The base is crucial for the formation of a tetracoordinate "ate" complex, which is significantly more nucleophilic and readily undergoes transmetalation.[4] The general consensus is that boronic acids are more reactive than their corresponding boronate esters due to the electron-withdrawing nature of the hydroxyl groups, which enhances the Lewis acidity of the boron center and facilitates the formation of the active boronate species.[5][6]

Causality Behind Experimental Choices:

The selection of a base is critical when working with vinylboronic acids. Stronger bases can accelerate the formation of the boronate and thus the transmetalation rate. However, they can also promote undesired side reactions, such as protodeboronation.[7] Therefore, a careful optimization of the base is often necessary to achieve a balance between high reaction rates and good yields. The choice of solvent also plays a significant role, with polar aprotic solvents often favoring the reaction.[8]

Potassium Vinyltrifluoroborates: The Stable and Versatile Reagents

Potassium vinyltrifluoroborates are crystalline, air- and moisture-stable solids that can be stored indefinitely, offering a significant practical advantage over vinylboronic acids.[9] They have demonstrated broad functional group tolerance and are effective in coupling with a wide range of aryl and heteroaryl electrophiles.[2][3]

Kinetic Profile:

The activation of potassium vinyltrifluoroborates for transmetalation is believed to proceed via hydrolysis to the corresponding boronic acid under the basic reaction conditions.[10] This in situ generation of the reactive species can lead to cleaner reactions by minimizing the concentration of the boronic acid at any given time, thereby reducing the likelihood of side reactions.[10] While direct comparative kinetic data with vinylboronic acids under identical conditions is scarce, the rate of Suzuki coupling with potassium vinyltrifluoroborates is influenced by the electronic properties of the coupling partner, with electron-deficient aryl bromides reacting faster than electron-rich ones.[2][3]

Causality Behind Experimental Choices:

The choice of base and solvent system is crucial for the efficient coupling of potassium vinyltrifluoroborates. A base such as cesium carbonate (Cs₂CO₃) is often employed, and a mixed solvent system like THF/H₂O is typically required to facilitate the hydrolysis of the trifluoroborate and dissolve the reagents.[2][3] The selection of an appropriate palladium catalyst and ligand is also critical for achieving high yields.[2]

Vinyl MIDA Boronates: The Controlled-Release Reagents

Vinyl N-methyliminodiacetic acid (MIDA) boronates are another class of air-stable, crystalline solids that have gained popularity due to their unique reactivity profile.[11] The MIDA ligand acts as a protecting group for the boronic acid, which can be slowly released under specific reaction conditions, typically involving a mild aqueous base.[4][11] This controlled-release feature makes them particularly useful for the coupling of sensitive or unstable substrates.[4]

Kinetic Profile:

The kinetics of Suzuki coupling with vinyl MIDA boronates are governed by the rate of hydrolysis of the MIDA ligand to release the free boronic acid. This slow-release mechanism can be advantageous in preventing the accumulation of high concentrations of the reactive boronic acid, which can lead to side reactions like protodeboronation, especially with notoriously unstable 2-heteroaromatic systems.[11] While this controlled release may result in overall slower reaction times compared to using a pre-formed boronic acid, it often leads to higher yields and cleaner reaction profiles for challenging substrates.[11]

Causality Behind Experimental Choices:

The reaction conditions for Suzuki couplings with MIDA boronates are designed to facilitate the slow hydrolysis of the MIDA group. This often involves the use of a mild base in an aqueous solvent system.[11] The choice of palladium catalyst and ligand can be tailored to the specific substrates being coupled. The ability to perform these couplings in environmentally friendly solvents like water at room temperature further enhances their appeal.[11]

Quantitative Data Summary

Reagent TypeStabilityReactivityTypical BaseTypical SolventKey Advantages
Vinylboronic Acid Low (polymerizes)HighStrong bases (e.g., K₃PO₄, Cs₂CO₃)Anhydrous polar aprotic (e.g., THF, Dioxane)High intrinsic reactivity
Potassium Vinyltrifluoroborate High (crystalline solid)Moderate to HighCarbonates (e.g., Cs₂CO₃, K₂CO₃)Aqueous mixtures (e.g., THF/H₂O)Stability, ease of handling, broad scope
Vinyl MIDA Boronate High (crystalline solid)Controlled (slow release)Mild aqueous basesAqueous or biphasic systemsStability, controlled release for sensitive substrates

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for Suzuki-Miyaura coupling with each class of vinylboron reagent, synthesized from literature procedures.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Potassium Vinyltrifluoroborate

This protocol is adapted from the work of Molander and Brown.[2]

Materials:

  • Aryl bromide (1.0 mmol)

  • Potassium vinyltrifluoroborate (1.5 mmol)

  • Palladium(II) chloride (PdCl₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.06 mmol)

  • Cesium carbonate (Cs₂CO₃, 3.0 mmol)

  • Tetrahydrofuran (THF, 9 mL)

  • Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, potassium vinyltrifluoroborate, PdCl₂, PPh₃, and Cs₂CO₃.

  • Add the degassed THF and water.

  • Heat the reaction mixture to the desired temperature (e.g., 65 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol1_Workflow A Combine Reagents (Aryl Bromide, K-Vinyltrifluoroborate, PdCl2, PPh3, Cs2CO3) B Add Degassed THF/H2O A->B C Heat and Stir B->C D Reaction Monitoring (TLC/GC-MS) C->D E Workup (Quench, Extract) D->E F Purification (Column Chromatography) E->F

Caption: Workflow for Suzuki coupling with potassium vinyltrifluoroborate.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide with a Vinyl MIDA Boronate in Water

This protocol is based on the green chemistry approach developed by Lipshutz and coworkers.[11]

Materials:

  • Aryl bromide (1.0 mmol)

  • Vinyl MIDA boronate (1.0 mmol)

  • Palladium catalyst (e.g., [Pd(allyl)Cl]₂) (0.02 mmol)

  • Ligand (e.g., SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄, 3.0 mmol)

  • Water (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a vial, add the aryl bromide, vinyl MIDA boronate, palladium catalyst, ligand, and K₃PO₄.

  • Add water to the vial.

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the product can often be isolated by simple filtration if it is a solid.

  • If the product is not a solid, extract with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Protocol2_Workflow A Combine Reagents (Aryl Bromide, Vinyl MIDA Boronate, Pd Catalyst, Ligand, K3PO4) B Add Water A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC/GC-MS) C->D E Isolation (Filtration/Extraction) D->E F Purification (if needed) E->F

Caption: Workflow for aqueous Suzuki coupling with vinyl MIDA boronate.

Conclusion

The selection of a vinylboron reagent for Suzuki-Miyaura coupling is a multifaceted decision that requires consideration of reactivity, stability, and the specific demands of the synthetic target. Vinylboronic acids offer high intrinsic reactivity but are hampered by their instability. Potassium vinyltrifluoroborates provide a robust and versatile alternative with excellent stability and broad applicability. Vinyl MIDA boronates introduce a level of control through their slow-release mechanism, making them ideal for challenging substrates prone to decomposition or side reactions.

While direct, comprehensive kinetic comparisons are still an area for further research, the principles outlined in this guide, supported by the available experimental evidence, provide a strong foundation for rational reagent selection. By understanding the kinetic and mechanistic nuances of each class of vinylboron reagent, researchers can more effectively design and optimize their Suzuki-Miyaura coupling reactions, ultimately accelerating the pace of discovery in drug development and materials science.

References

  • Matos, K., & Soderquist, J. A. (1998). Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Denmark, S. E. (n.d.). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. In Boron Reagents in Synthesis (Vol. 38, pp. 1-61). [Link]

  • Wang, C., et al. (2020). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. iScience, 23(4), 101011. [Link]

  • Zhang, Y., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Malig, T. C. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Florida State University Libraries. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Soderquist, J. A., & Matos, K. (1998). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 63(3), 461–470. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, (48), 5227–5229. [Link]

  • Wikipedia. (2024, January 12). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 70(18), 7171–7176. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Utilization of Potassium Vinyltrifluoroborate in the Development of a 1,2-Dianion Equivalent. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]

  • Bedge, S., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 70. [Link]

  • Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition, 52(15), 4113–4116. [Link]

  • Hoshi, T., et al. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(10), 1827-1830. [Link]

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Comparative

The Pragmatic Choice in Vinyl Boron Chemistry: A Cost-Effectiveness Analysis of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

A Senior Application Scientist's Guide to Selecting the Optimal Vinylating Agent for Suzuki-Miyaura Cross-Coupling Reactions In the landscape of modern organic synthesis, particularly within pharmaceutical and materials...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Vinylating Agent for Suzuki-Miyaura Cross-Coupling Reactions

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is a critical parameter that dictates not only the reaction's success but also its overall efficiency and economic viability. Among the plethora of vinylboron reagents, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, derived from the readily available and cost-effective 2-methyl-2,4-pentanediol (also known as hexylene glycol), has emerged as a compelling alternative to the more commonly employed vinylboronic acid pinacol ester. This guide provides a comprehensive cost-effectiveness analysis of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, comparing its performance, stability, and economic impact against its primary counterparts.

The Stability-Reactivity Nexus: A Tale of Two Diols

The performance of a boronic ester in a cross-coupling reaction is intrinsically linked to the diol used for its protection. The most prevalent vinylboron reagent is the pinacol ester, a five-membered ring dioxaborolane. In contrast, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane features a six-membered dioxaborinane ring. This seemingly subtle structural difference has profound implications for the reagent's stability and, consequently, its utility in synthesis.

Generally, six-membered boronic esters exhibit greater thermodynamic stability compared to their five-membered counterparts. This enhanced stability of the dioxaborinane can be attributed to reduced ring strain. While boronic acids are often more reactive than their ester derivatives, this comes at the cost of reduced stability, making them susceptible to degradation.[1] Boronic esters, particularly those derived from diols, offer a significant advantage in terms of handling, purification, and storage.[2][3][4] The choice between different boronic esters often boils down to a trade-off between stability and reactivity. While pinacol esters are widely used due to their commercial availability and generally good performance, the superior stability of the 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane can translate to tangible benefits in terms of reduced reagent decomposition, higher effective concentrations, and improved reproducibility, especially in large-scale applications or multi-step syntheses.[2][5]

dot graph TD { subgraph "Reagent Selection Considerations" A[Reactivity] B[Stability] C[Cost] D[Ease of Handling] A -- "Trade-off" --> B C -- "Influences" --> D B -- "Impacts" --> A end }

Diagram 1: Key factors influencing the choice of a vinylboron reagent.

Comparative Performance in Suzuki-Miyaura Coupling

Pinacol vinylboronate is known to be a competent coupling partner in many Suzuki-Miyaura reactions.[7] However, its reactivity can sometimes be sluggish, requiring higher catalyst loadings or more forcing reaction conditions.[7] The slightly altered electronic and steric environment of the boron atom in 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane may lead to differences in transmetalation rates, a key step in the catalytic cycle. While boronic acids are generally more reactive than boronic esters, the choice of the diol in the ester can modulate this reactivity.[1]

Parameter4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinaneVinylboronic Acid Pinacol EsterPotassium Vinyltrifluoroborate
Stability High (thermodynamically favored six-membered ring)Moderate to HighHigh (crystalline solid)
Reactivity Moderate to HighModerateHigh
Handling Liquid, generally stable to air and moistureLiquid or low melting solid, can be air-sensitiveSolid, easy to handle
Solubility Good in common organic solventsGood in common organic solventsSoluble in polar solvents, often requires aqueous conditions
Byproducts 2-Methyl-2,4-pentanediolPinacolPotassium fluoride salts

Table 1: Qualitative Comparison of Common Vinylboron Reagents.

A Deeper Dive into Cost-Effectiveness

A true cost-effectiveness analysis extends beyond the per-gram cost of the reagent and encompasses the entire synthetic process. This includes the cost of starting materials for the reagent synthesis, reaction yields, purification costs, and the impact of reagent stability on reproducibility and waste generation.

The primary advantage of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane from a cost perspective lies in the price of its diol precursor, 2-methyl-2,4-pentanediol (hexylene glycol), which is significantly more economical than pinacol, especially at industrial scale. This cost difference in the starting material can translate to a lower overall cost of the final vinylboron reagent.

Furthermore, the enhanced stability of the dioxaborinane can lead to indirect cost savings. A more stable reagent is less prone to decomposition during storage and under reaction conditions, which can lead to:

  • Higher effective yields: Less reagent is lost to degradation, leading to more efficient conversion to the desired product.

  • Improved reproducibility: Consistent reagent quality leads to more predictable reaction outcomes, reducing the need for costly rework and optimization.

  • Reduced purification costs: Cleaner reaction profiles with fewer byproducts from reagent decomposition can simplify downstream purification processes.

dot graph TD { subgraph "Cost-Effectiveness Workflow" A[Starting Material Cost] --> B(Synthesis of Vinylboron Reagent) B --> C{Suzuki-Miyaura Coupling} C -- "Yield & Purity" --> D[Purification] D --> E(Final Product Cost) F[Reagent Stability] -- "Impacts" --> C F -- "Impacts" --> D end }

Diagram 2: Workflow for assessing the cost-effectiveness of a vinylboron reagent.

Experimental Protocols

To provide a practical framework for comparison, the following are representative protocols for the synthesis of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane and its application in a Suzuki-Miyaura coupling reaction, alongside a protocol for the more common vinylboronic acid pinacol ester.

Protocol 1: Synthesis of 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane

This procedure is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the target compound.[8]

Materials:

  • 2-n-Butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane

  • Vinylmagnesium chloride solution (in THF)

  • Anhydrous mineral oil (optional)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add 2-n-butoxy-4,4,6-trimethyl-1,3,2-dioxaborinane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the vinylmagnesium chloride solution via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The resulting complex can be pyrolyzed directly or in the presence of mineral oil. Heat the mixture under reduced pressure to distill the product, 2-vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane.

Protocol 2: Synthesis of Vinylboronic Acid Pinacol Ester

This is a general procedure for the synthesis of vinylboronic acid pinacol ester.[9]

Materials:

  • Pinacol

  • 2,6-di-tert-butyl-4-methylphenol (BHT, as a polymerization inhibitor)

  • Vinylboronic acid intermediate (e.g., from the reaction of vinylmagnesium bromide and trimethyl borate)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Under a nitrogen atmosphere, dissolve pinacol and a catalytic amount of BHT in an anhydrous solvent in a reaction flask.

  • Heat the mixture to 85-90 °C until the pinacol is completely melted.

  • Slowly add the vinylboronic acid intermediate to the reaction mixture, controlling the addition rate.

  • The diisopropylamine byproduct can be removed by distillation.

  • After the reaction is complete, cool the mixture to obtain the vinylboronic acid pinacol ester.

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for comparing the performance of the two vinylboron reagents in a Suzuki-Miyaura reaction.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane or Vinylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine the aryl halide, the vinylboron reagent (1.2 equivalents), the palladium catalyst (2 mol%), and the base (2 equivalents).

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous workup, and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to determine the isolated yield.

Conclusion and Future Outlook

The selection of a vinylboron reagent is a critical decision in the design of efficient and cost-effective synthetic routes. While vinylboronic acid pinacol ester has long been the workhorse in this field, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane presents a compelling and, in many aspects, superior alternative. Its enhanced stability, derived from its six-membered ring structure, coupled with the significantly lower cost of its diol precursor, makes it an attractive option for both academic research and industrial applications.

As the demand for scalable and sustainable chemical processes continues to grow, a thorough evaluation of all available reagents is paramount. The data and protocols presented in this guide provide a strong foundation for researchers, scientists, and drug development professionals to make an informed decision and potentially unlock significant cost and efficiency savings in their synthetic endeavors. The future of Suzuki-Miyaura coupling will likely see a greater appreciation for the nuanced differences between boronic esters, with reagents like 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane playing an increasingly important role.

References

  • BenchChem. A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine. BenchChem Technical Guide. 2025.
  • Woods, W. G.; Bengelsdorf, I. S.; Hunter, D. L. 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. I. Synthesis and Properties. The Journal of Organic Chemistry. 1966, 31 (9), 2766–2768.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014, 43 (1), 412–443.
  • ResearchGate. Comparison of reactivity of different boron reagents. 2021.
  • Thomas, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. 2018, 140 (12), 4344–4357.
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  • ResearchGate. Why is pinacol boronic ester more widely used in Suzuki coupling compared to other diols? 2025.
  • Boron Specialities. The Expanding Market for Boronic Acid Esters in Specialty Chemical Synthesis. 2024.
  • Woods, W. G.; Bengelsdorf, I. S. 2-Vinyl-4,4,6-trimethyl-1,3,2-dioxaborinane. II. Derivatives. The Journal of Organic Chemistry. 1966, 31 (9), 2769–2772.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2014, 43 (1), 412–443.
  • Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
  • National Center for Biotechnology Information. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry. 2022, 13 (8), 920–934.
  • Wang, D.; et al.
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  • Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. 2019, 96, 277-299.
  • Hall, D. G. A Facile Transesterification Approach to Boronic Acids. Organic Letters. 2019, 21 (8), 2735–2739.
  • ResearchGate. A two step synthesis of 2-oxo-2-vinyl 1,3,2-dioxaphospholanes and -dioxaphosphorinanes. 2025.
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  • BenchChem. Comparative Stability of Methyl Borinates and Pinacol Boronates: A Guide for Researchers. BenchChem Technical Guide. 2025.
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Validation

A Comparative Guide to 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane in Organic Synthesis: Scope, Limitations, and Alternatives

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth analysis of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a vinylboronate ester, and objectively compares its performance with other prominent vinylboron reagents. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of vinylating agents for their synthetic endeavors.

Introduction to 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: Enhanced Stability in Vinylboron Chemistry

4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is a cyclic boronic ester that serves as a valuable source of the vinyl group in palladium-catalyzed cross-coupling reactions. Its structure, featuring a six-membered dioxaborinane ring derived from 2-methyl-2,4-pentanediol, confers notable stability advantages over its more common counterpart, vinylboronic acid pinacol ester. The increased steric hindrance around the boron atom is thought to mitigate undesired side reactions such as polymerization, leading to improved shelf-life and handling characteristics.

The primary application of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane lies in the Suzuki-Miyaura coupling, where it efficiently transfers a vinyl group to aryl, heteroaryl, or vinyl halides and triflates. This reaction provides a straightforward route to styrenes, dienes, and other vinylated compounds, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science.

Comparative Analysis of Vinylboron Reagents

The selection of a vinylboron reagent is a multi-faceted decision that balances reactivity, stability, cost, and ease of handling. Below is a comparative overview of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane against three other widely used vinylating agents: vinylboronic acid, potassium vinyltrifluoroborate, and vinyl MIDA boronate.

Physical and Chemical Properties
ReagentFormulaMolecular Weight ( g/mol )Physical FormStability
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane C₈H₁₅BO₂154.01LiquidGood, improved over pinacol ester
Vinylboronic acidCH₃BO₂57.86Prone to polymerizationPoor, often generated in situ
Potassium vinyltrifluoroborateC₂H₂BF₃K134.00Crystalline solidExcellent, air- and moisture-stable
Vinyl MIDA boronateC₇H₁₀BNO₄182.97Crystalline solidExcellent, air- and chromatographically stable[1]
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of various aryl bromides with the different vinylboron reagents. It is important to note that the reaction conditions are not identical across all examples, as they have been optimized for each specific reagent.

Aryl BromideVinylboron ReagentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromoanisole4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Pd(PPh₃)₄ (3)K₃PO₄Dioxane1001292[2]
4-BromoanisolePotassium vinyltrifluoroboratePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂O651672[3][4]
4-Bromobenzonitrile4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane Pd(PPh₃)₄ (3)K₃PO₄Dioxane1001285[2]
4-BromobenzonitrilePotassium vinyltrifluoroboratePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂O651691[3][4]
1-Bromo-4-nitrobenzenePotassium vinyltrifluoroboratePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂O651694[3][4]
2-BromotoluenePotassium vinyltrifluoroboratePdCl₂ (2) / PPh₃ (6)Cs₂CO₃THF/H₂O651678[3][4]
Mesityl bromidePotassium vinyltrifluoroboratePd(OAc)₂ (2) / RuPhos (4)K₃PO₄Toluene/H₂O1001885[3][4]
4-Vinylphenylboronic acid(1-bromovinyl)-MIDA boronatePd(dppf)Cl₂ (5)K₃PO₄1,4-Dioxane/H₂O801281[5]

Analysis of Performance:

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane demonstrates high yields in the coupling of electron-rich and electron-neutral aryl bromides under standard Suzuki-Miyaura conditions.

  • Potassium vinyltrifluoroborate is a highly versatile and reactive reagent, showing excellent yields across a broad range of substrates, including those with electron-withdrawing groups and sterically hindered aryl bromides.[3][4] The use of specialized ligands like RuPhos can be beneficial for challenging substrates.[3][4]

  • Vinyl MIDA boronates are exceptionally stable and allow for iterative cross-coupling strategies due to their orthogonal reactivity.[6][7] They are particularly advantageous in complex molecule synthesis where multiple, sequential C-C bond formations are required.[6][7]

Scope and Limitations of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

Scope
  • Aryl and Heteroaryl Halides: 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is effective in coupling with a variety of aryl and heteroaryl bromides and iodides.

  • Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling using this reagent are generally mild, allowing for the presence of various functional groups such as esters, ketones, and nitriles on the coupling partner.

Limitations
  • Steric Hindrance: While effective for many substrates, the performance of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane may be diminished with highly sterically hindered aryl halides, such as those with ortho,ortho'-disubstitution. In such cases, more reactive reagents like potassium vinyltrifluoroborate, often in combination with bulky, electron-rich phosphine ligands, may provide superior results.[3][4]

  • Reactivity with Aryl Chlorides: The coupling of less reactive aryl chlorides can be challenging and may require more forcing conditions or specialized catalyst systems.

  • Atom Economy: As with all boronic esters, the diol protecting group is a stoichiometric byproduct, which can be a consideration in large-scale synthesis from an atom economy perspective.[3]

Experimental Protocols

General Workflow for Suzuki-Miyaura Vinylation

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura vinylation reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, Vinylboron Reagent, Base, and Solvent degas Degas Mixture (e.g., Ar sparging) reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to Desired Temperature catalyst->heat monitor Monitor Reaction (TLC, GC/MS, LC/MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Dry, Concentrate, and Purify (e.g., Column Chromatography) extract->purify product product purify->product Isolated Product Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)L_n-X pd0->pd_complex R-X transmetalation Transmetalation diorganopalladium R-Pd(II)L_n-Vinyl pd_complex->diorganopalladium Vinyl-B(OR)₂ Base vinylboron Vinyl-B(OR)₂ base Base diorganopalladium->pd0 R-Vinyl reductive_elimination Reductive Elimination product R-Vinyl aryl_halide R-X

Sources

Comparative

A Senior Application Scientist's Guide to Palladium Ligand Selection for Reactions with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the development of pharmaceuticals and advanced materials. The choice of the palladium catalyst system, particularly the ancillary ligand, is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative analysis of palladium ligands for reactions involving 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, a versatile vinylboronate ester. Drawing upon experimental data and mechanistic principles, we will explore the nuances of ligand selection to empower researchers in optimizing their synthetic strategies.

The Critical Role of Ligands in Palladium-Catalyzed Vinylboronate Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center profoundly influences each of these elementary steps. An effective ligand must:

  • Promote the formation of a coordinatively unsaturated, catalytically active Pd(0) species.

  • Facilitate the oxidative addition of the organic halide to the Pd(0) center. This step is often rate-limiting, especially with less reactive halides like aryl chlorides.

  • Stabilize the resulting Pd(II) intermediate.

  • Promote the transmetalation step , where the vinyl group is transferred from the boronate ester to the palladium center.

  • Facilitate the final reductive elimination step , which forms the desired C-C bond and regenerates the Pd(0) catalyst.

The electronic and steric properties of the ligand are the key determinants of its performance. Electron-rich ligands enhance the electron density on the palladium center, which generally accelerates the oxidative addition step. Steric bulk can promote the formation of monoligated palladium species, which are often more reactive, and can also facilitate the reductive elimination step.

Comparative Analysis of Palladium Ligands

The two major classes of ligands employed in Suzuki-Miyaura couplings are phosphines and N-heterocyclic carbenes (NHCs).

Phosphine Ligands: A Versatile Toolkit

Phosphine ligands have been the workhorses of palladium-catalyzed cross-coupling for decades. They offer a wide range of steric and electronic properties, allowing for fine-tuning of the catalyst's reactivity.

1. Triarylphosphines (e.g., Triphenylphosphine, PPh₃):

  • Characteristics: Readily available and widely used, PPh₃ is a moderately electron-donating and sterically accessible ligand.

  • Performance: While effective for many standard Suzuki-Miyaura couplings, its performance can be limited with challenging substrates, such as sterically hindered partners or less reactive aryl chlorides. Higher catalyst loadings and elevated temperatures are often required.

2. Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands):

The advent of bulky, electron-rich dialkylbiaryl phosphines, developed by the Buchwald group, revolutionized palladium-catalyzed cross-coupling. These ligands have demonstrated exceptional activity for a broad range of substrates, including vinylboronates. Their efficacy stems from their ability to stabilize monoligated palladium complexes, which are highly active in the catalytic cycle.[1]

A comparative study of Buchwald ligands in a Suzuki-Miyaura coupling reaction highlights their superior performance. While the study did not use 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane specifically, the coupling of a heteroaryl bromide with a boronic acid provides a relevant benchmark for catalyst efficiency.

Table 1: Performance Comparison of Buchwald Ligands in a Suzuki-Miyaura Coupling [2]

Ligand/PrecatalystCatalyst Loading (mol%)Yield (%)Turnover Number (TON)
RuPhos Pd G40.05921840
XPhos Pd G20.05811620
XPhos Pd G30.05681360
SPhos0.05541080

Data from a comparative study on the Suzuki-Miyaura coupling of 3-bromo-5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole with (4-methoxyphenyl)boronic acid.[2]

As the data indicates, RuPhos exhibits the highest turnover number, signifying greater catalytic activity and robustness.[2] The superior performance of these biarylphosphine ligands is attributed to their unique structural features that optimize the balance of steric bulk and electron-donating ability, thereby facilitating the key steps of the catalytic cycle.[2]

3. Other Bulky Phosphine Ligands (e.g., P(t-Bu)₃, PCy₃):

  • Characteristics: Tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) are highly electron-rich and sterically demanding ligands.

  • Performance: These ligands are particularly effective for the coupling of unreactive aryl chlorides and can often facilitate reactions at room temperature.[3] The combination of Pd₂(dba)₃ with P(t-Bu)₃ is a powerful catalyst system for a wide range of Suzuki-Miyaura couplings involving aryl and vinyl halides.[3]

N-Heterocyclic Carbene (NHC) Ligands: A New Frontier

N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.

  • Characteristics: NHCs are strong σ-donors, even more so than many electron-rich phosphines. They form very stable bonds with metal centers, leading to robust and long-lived catalysts. The steric environment around the carbene carbon can be readily modified to tune the ligand's properties.

  • Performance: The strong donating ability and steric hindrance of NHC ligands make them highly effective for the Suzuki-Miyaura coupling of challenging substrates, including those prone to side reactions.[4] For instance, sterically hindered NHC ligands have been successfully employed in the denitrative Suzuki coupling of nitroarenes, a testament to their ability to facilitate the challenging oxidative addition step.[4] A recyclable polymer-supported Pd-NHC complex has also been shown to be effective for Suzuki-Miyaura couplings, highlighting the stability and potential for catalyst reuse.[5]

Mechanistic Insights: Why Ligand Choice Matters

The choice of ligand directly impacts the energetics of the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln OxAdd Oxidative Addition Product R¹-R² PdII R¹-Pd(II)L-X OxAdd->PdII R¹-X Transmetalation Transmetalation PdII_R2 R¹-Pd(II)L-R² Transmetalation->PdII_R2 R²-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 RedElim->Product Product Formation R1X R¹-X R2BY2 R²-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: Electron-rich ligands like Buchwald phosphines and NHCs enhance the electron density on the palladium atom, making it more nucleophilic and thus accelerating its reaction with the electrophilic organic halide. Steric bulk can also favor the formation of more reactive, less coordinated palladium species.

  • Transmetalation: The base plays a crucial role in activating the organoboron reagent. The nature of the ligand can influence the rate of this step by affecting the Lewis acidity of the palladium center and the steric accessibility for the incoming boronate complex.

  • Reductive Elimination: This final step is often facilitated by bulky ligands, which can create steric crowding around the palladium center, thus promoting the formation of the C-C bond and release of the product.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Optimization of the ligand, base, solvent, and temperature will be necessary for specific substrates.

Experimental_Workflow Start Start Setup Reaction Setup: - Aryl Halide - Vinylboronate - Base - Solvent Start->Setup Degas Degas Mixture (e.g., Ar sparging) Setup->Degas Catalyst Add Pd Precatalyst and Ligand Degas->Catalyst Heat Heat to Reaction Temp. Catalyst->Heat Monitor Monitor Reaction (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize Product Purify->End

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.01 - 2 mol%)

  • Ligand (e.g., RuPhos, SPhos, P(t-Bu)₃, or an NHC ligand) (0.01 - 4 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the palladium precatalyst and ligand if not using a pre-formed catalyst complex.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

The selection of the appropriate palladium ligand is a paramount consideration for achieving optimal results in the Suzuki-Miyaura coupling of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. While traditional phosphine ligands can be effective, the use of bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands) such as RuPhos and SPhos, or robust N-heterocyclic carbene ligands, often leads to significantly higher yields, lower catalyst loadings, and milder reaction conditions, particularly with challenging substrates. A thorough understanding of the mechanistic role of the ligand allows for a rational approach to catalyst selection, empowering researchers to efficiently synthesize a diverse array of valuable vinylated compounds.

References

  • A Head-to-Head Battle of Catalysts: RuPhos Outshines Other Buchwald Ligands in Turnover Numbers for Cross-Coupling Reactions - Benchchem.
  • A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid - Benchchem.
  • Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - eScholarship.org. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings | ChemRxiv. [Link]

  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PubMed. [Link]

  • NHC Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Boronate Esters with Perfluorobenzenes | Request PDF - ResearchGate. [Link]

  • Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands - ResearchGate. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. [Link]

  • Nickel/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Type Cross-Coupling of Aryl Carbamates - Sci-Hub. [Link]

  • Suzuki Couplings of Various Aryl Halides | Download Table - ResearchGate. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst - Beilstein Journals. [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC - NIH. [Link]

  • Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands - PMC - NIH. [Link]

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane - PubChem. [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis - Paper Teplate. [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. [Link]

  • A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization - Organic Chemistry Portal. [Link]

  • Crystalline Half-Parent Vinyl-tetrylenes: Synthesis and Coordination Chemistry - PMC - NIH. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane

As researchers dedicated to advancing drug development, our work with novel reagents like 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is critical. This vinylboronic acid ester, a valuable building block in organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel reagents like 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is critical. This vinylboronic acid ester, a valuable building block in organic synthesis, demands not only precision in its application but also meticulousness in its disposal.[1] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity.

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. Moving beyond a simple checklist, we will explore the chemical principles that inform these procedures, ensuring a self-validating system of safety and compliance in your laboratory.

Hazard Profile and Risk Mitigation

Understanding the inherent risks of a chemical is the first step toward safe handling. 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is classified with several hazards that necessitate careful management.[2][3]

Primary Hazards:

  • Flammable Liquid and Vapor (H226): This compound is a flammable liquid, with vapors that can form explosive mixtures with air.[2][3] It is crucial to handle it away from ignition sources such as open flames, hot plates, and spark-producing equipment.

  • Acute Toxicity and Irritation: The compound is categorized as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319).[2] It may also cause respiratory irritation (H335).[2]

  • Sensitization: It may cause an allergic skin reaction (H317), meaning repeated exposure can lead to an allergic response.[2]

The causality behind these hazards lies in the compound's organoboron structure and vinyl group, which can interact with biological systems and are susceptible to combustion.

Quantitative Hazard Summary
Hazard ClassificationGHS CodeSignal WordPreventive Action
Flammable LiquidsH226WarningKeep away from heat, sparks, and open flames.[3]
Acute Toxicity (Oral)H302WarningDo not eat, drink, or smoke when using this product.[2]
Skin Corrosion/IrritationH315WarningWear protective gloves and clothing.[2]
Serious Eye Damage/IrritationH319WarningWear eye and face protection.[2]
Skin SensitizationH317WarningAvoid breathing dust/fume/gas/mist/vapors/spray.[2]
Specific Target Organ ToxicityH335WarningUse only outdoors or in a well-ventilated area.[2]

Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is non-negotiable. The choice of PPE is directly dictated by the hazard profile to prevent accidental exposure through inhalation, ingestion, or skin/eye contact.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a significant splash risk.[4]

  • Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are essential.

  • Respiratory Protection: All handling of this substance should occur within a certified chemical fume hood to prevent inhalation of vapors.[5][6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate risks.

Small Spills (<100 mL)
  • Alert & Isolate: Alert personnel in the immediate area and ensure all ignition sources are removed.[2]

  • Ventilate: Ensure the fume hood is operating correctly.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.[5]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

Large Spills (>100 mL)
  • Evacuate: Evacuate all non-essential personnel from the area.[5]

  • Alert: Immediately notify your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

  • Control Vapors: If safe to do so, cover the spill with a non-combustible absorbent to reduce the spread of flammable vapors.[2]

  • Do Not Attempt Cleanup: A large spill of a flammable and toxic substance requires specialized training and equipment. Wait for the emergency response team.

Decontamination and Disposal Workflow

The proper disposal of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane and its containers is regulated and must be performed systematically. The primary principle is to never dispose of this chemical down the drain or in regular trash.[7] All waste must be treated as hazardous.

The following diagram outlines the decision-making process for handling waste streams containing this compound.

G start Waste Identification (4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane) waste_type Determine Waste Type start->waste_type bulk_liquid Bulk Liquid Waste (>50 mL or concentrated) waste_type->bulk_liquid Bulk small_residue Trace Residue (e.g., contaminated glassware, wipes) waste_type->small_residue Trace empty_container Empty Container waste_type->empty_container Container collect_bulk Step 1: Collect in a dedicated, properly sealed hazardous waste container. bulk_liquid->collect_bulk decon Decontamination Protocol small_residue->decon rinse_container Triple-rinse container with a suitable solvent. empty_container->rinse_container label_bulk Step 2: Label container clearly: 'Hazardous Waste - Flammable Organic, contains 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane' collect_bulk->label_bulk store_bulk Step 3: Store in a designated, ventilated, and secondary-contained area away from incompatibles. label_bulk->store_bulk dispose_bulk Step 4: Arrange for pickup by certified EHS or hazardous waste contractor. store_bulk->dispose_bulk rinse Rinse with minimal amount of a suitable solvent (e.g., acetone). decon->rinse collect_rinse Collect all rinsate as 'Flammable Organic Hazardous Waste'. rinse->collect_rinse collect_rinse->dispose_bulk dispose_solids Place cleaned item (if disposable) in solid hazardous waste container. collect_rinse->dispose_solids collect_container_rinse Collect all rinsate into the 'Flammable Organic Hazardous Waste' stream. rinse_container->collect_container_rinse collect_container_rinse->dispose_bulk deface_label Deface or remove original label. collect_container_rinse->deface_label dispose_container Dispose of rinsed container according to institutional EHS guidelines. deface_label->dispose_container

Caption: Disposal Decision Workflow for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane.

Step-by-Step Disposal Protocol
  • Waste Segregation:

    • Rationale: Preventing unintentional reactions and ensuring proper disposal routes is paramount. Boron compounds can interfere with certain waste treatment processes.[8]

    • Procedure: Dedicate a specific, clearly labeled hazardous waste container for 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane and compatible waste streams (e.g., non-halogenated flammable organics). Do not mix with aqueous waste, strong oxidizers, or acids.

  • Container Management:

    • Rationale: The compound's flammability requires robust containment to prevent vapor leakage and potential ignition.

    • Procedure: Use a chemically resistant container (e.g., HDPE or glass) with a secure, vapor-tight lid. The container must be kept closed at all times except when adding waste.[5] Store the container in a designated satellite accumulation area with secondary containment.[9]

  • Bulk Waste Disposal:

    • Rationale: The most reliable and compliant method for disposing of chemical waste is through a licensed hazardous waste facility, which has the capability to incinerate or otherwise treat the material safely.[9][10]

    • Procedure: Collect all unreacted material, reaction mixtures, and contaminated solvents in your designated hazardous waste container. When the container is full, or after a designated accumulation time, arrange for disposal through your institution's EHS department.[11]

  • Decontamination of Glassware and Equipment (Trace Quantities):

    • Rationale: Boronic acid derivatives can be difficult to remove from surfaces. A multi-step rinse ensures that equipment is clean and that the hazardous residue is properly captured.

    • Procedure:

      • Perform an initial rinse with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinsate MUST be collected and added to the flammable organic hazardous waste container.[7]

      • A second rinse can be performed. Some literature suggests that for boronic acids, a wash with a dilute basic solution (e.g., 1M NaOH) can be effective by converting the acid to a more water-soluble boronate salt, though this aqueous rinsate must also be collected as hazardous waste.[12]

      • Follow with a final rinse using soap and water.

Regulatory Compliance

All waste management activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][13] Your institution's EHS office is your primary resource for ensuring compliance with these complex regulations. Always follow their specific guidelines for waste accumulation, labeling, and disposal scheduling.

By integrating these scientifically-grounded procedures into your laboratory workflow, you ensure the safe and responsible management of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, upholding the highest standards of safety and professional practice.

References

  • MSDS of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane . Capot Chemical Co., Ltd. Available at: [Link]

  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Working with Hazardous Chemicals . Organic Syntheses. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. (2025-05-30). Available at: [Link]

  • BORIC ACID . Occupational Safety and Health Administration. Available at: [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. (2025-08-20). Available at: [Link]

  • Trying to remove a boronic acid in a workup. Help! . Reddit r/chemistry. (2017-06-02). Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency. Available at: [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing . American Chemistry Council. Available at: [Link]

  • BORON OXIDE . Occupational Safety and Health Administration. (2024-04-03). Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications . PMC, PubMed Central. Available at: [Link]

  • EPA Hazardous Waste Codes . Environmental Safety, Sustainability and Risk - ESSR. Available at: [Link]

  • Can I remove boronic acid using Work up process? . ResearchGate. (2016-12-28). Available at: [Link]

  • Workup Tricks: Reagents . University of Rochester. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . Cole-Parmer. Available at: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
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Handling

A Senior Application Scientist's Guide to Handling 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane: PPE and Safety Protocols

As a key reagent in modern synthetic chemistry, particularly in cross-coupling reactions, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane offers significant utility. However, its value in synthesis is matched by the need for...

Author: BenchChem Technical Support Team. Date: January 2026

As a key reagent in modern synthetic chemistry, particularly in cross-coupling reactions, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane offers significant utility. However, its value in synthesis is matched by the need for rigorous safety protocols. This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. The core principle of this guide is to manage both the known and unknown risks associated with this compound. A significant portion of its toxicological properties has not been thoroughly investigated, demanding a cautious and well-planned approach to handling.[1][2]

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the specific hazards of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is fundamental to establishing a safe handling procedure. The primary operational risks are its flammability and potential for respiratory irritation, compounded by a lack of comprehensive long-term toxicity data.[1]

Table 1: Physicochemical and Hazard Profile

PropertyValueSignificance for Handling
CAS Number 4627-10-5[1][3][4]Unique identifier for safety data retrieval.
Molecular Formula C₈H₁₅BO₂[1][3]---
Molecular Weight 154.01 g/mol [1]---
Appearance Colorless to yellow liquid[4]Visual identification.
Flash Point 40 °C (104 °F)[4]Critical Flammability Risk. Vapors can ignite at typical ambient temperatures. Requires strict control of ignition sources.[3]
Primary Health Hazard May cause respiratory irritation.[1]Inhalation of vapors must be prevented through engineering controls.
Toxicological Data Not thoroughly investigated.[1][2]Precautionary Principle Applies. Assume high toxicity for all exposure routes.
Storage Temperature 2-8°C[4]Refrigeration is required to maintain stability and minimize vapor pressure.

The causality is clear: the combination of a low flash point and unknown long-term health effects dictates that all handling procedures must be designed to eliminate vapor inhalation and prevent any direct contact with the skin or eyes.

The Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a dynamic risk assessment based on the scale and nature of the operation. All work must be conducted in a certified chemical fume hood as the primary engineering control to mitigate inhalation risks.[2]

Tiered PPE Requirements
Exposure ScenarioEye / Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Bench-Scale (<5g) Tight-sealing safety goggles.[5][6]Nitrile gloves (consider double-gloving).Flame-resistant lab coat.Not required if work is performed in a certified chemical fume hood.
Larger Scale / Splash Risk Safety goggles and a full-face shield.[5]Chemical-resistant gloves (e.g., butyl rubber, Viton®). Inspect gloves prior to use.[2][7]Flame-resistant lab coat and a chemical-resistant apron.[7]As above. Keep an air-purifying respirator with organic vapor cartridges available for emergency use (e.g., spill).[1]
PPE Selection Workflow

The following decision-making process should be used to determine the appropriate level of PPE for any task involving this reagent.

PPE_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_control Engineering Control cluster_end start Begin Task Assessment assess_scale Assess Scale & Splash Potential start->assess_scale ppe_bench Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_scale->ppe_bench < 5g, low risk ppe_large Enhanced PPE: - Goggles + Face Shield - Chemical-Resistant Gloves - Lab Coat + Apron assess_scale->ppe_large > 5g or splash risk fume_hood Perform all work in a certified chemical fume hood ppe_bench->fume_hood ppe_large->fume_hood end_node Proceed with Operation fume_hood->end_node

Caption: PPE selection workflow based on operational scale.

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any signs of damage or leakage in a well-ventilated area.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard warnings.

  • Store: Immediately transfer to a designated, explosion-proof refrigerator for storage at 2-8°C.[4]

  • Segregate: Store away from incompatible materials, particularly strong oxidizing agents.[6]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[2]

  • Fume Hood Verification: Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE: Don the appropriate PPE as determined by the workflow in section 2.2.

  • Grounding: For transfers between metal containers, ensure both the source and receiving vessels are grounded and bonded to prevent static discharge.

  • Dispensing: Use non-sparking tools for all transfers. Dispense the required amount slowly to minimize vapor generation.

  • Closure: Securely cap the primary container immediately after dispensing.

  • Cleanup: Clean any external contamination from the container before returning it to storage.

  • Glove Removal: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] Dispose of gloves in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Emergency Procedures: Spills and Exposure

Rapid and correct response to an emergency is critical.

First Aid Measures

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.[1][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][2]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

  • Action: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for the compound.[1]

Spill Response Workflow

Spill_Response cluster_start cluster_actions Immediate Actions cluster_response Response Protocol cluster_emergency spill Spill Detected alert Alert personnel and evacuate immediate area spill->alert assess Assess spill size and remove ignition sources alert->assess small_spill Small Spill (<100mL) inside fume hood assess->small_spill Minor large_spill Large Spill (>100mL) or outside hood assess->large_spill Major don_ppe Don enhanced PPE, including respirator small_spill->don_ppe emergency Evacuate Laboratory Call Emergency Response large_spill->emergency contain Cover with inert absorbent (e.g., vermiculite, sand) don_ppe->contain collect Collect into a sealed, labeled waste container contain->collect decontaminate Clean spill area with appropriate solvent collect->decontaminate

Caption: Logical flow for responding to a chemical spill.

Waste Disposal
  • Classification: All waste contaminated with 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Containment: Store waste in clearly labeled, sealed containers.

  • Disposal: The high flammability and unknown toxicity profile mandate that disposal must be handled by a licensed professional waste disposal service.[1] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this material down the drain.[1]

Conclusion

The safe handling of 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane is predicated on a healthy respect for its known flammability and a cautious approach to its unknown toxicological profile. The mandatory use of a chemical fume hood, coupled with a dynamic assessment of PPE needs and strict adherence to operational and disposal protocols, forms a robust safety system. By understanding and implementing these measures, researchers can confidently utilize this valuable reagent while ensuring the highest standards of laboratory safety.

References

  • MSDS of 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane. Capot Chemical Co., Ltd.
  • Safety Data Sheet for BIS(NEOPENTYL GLYCOLATO)DIBORON. INDOFINE Chemical Company, Inc.
  • Safety Data Sheet for 1H-Indole-4-boronic acid, pinacol ester. Santa Cruz Biotechnology.
  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane Safety & Regulations. TCI America.
  • Safety Data Sheet for 2-Phenylethyl-1-boronic acid pinacol ester. Thermo Fisher Scientific.
  • Personal Protective Equipment. Kentucky Pesticide Safety Education Program.
  • Safety Data Sheet for 1-BOC-2-(4-methoxybenzyloxycarbonyl)pyrrole-4-boronic acid pinacol ester. AK Scientific, Inc.
  • Safety Data Sheet for 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol. Sigma-Aldrich.
  • Safety Data Sheet for 3-Quinolineboronic acid pinacol ester. Thermo Fisher Scientific.
  • 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane. PubChem, National Center for Biotechnology Information.
  • 4,4,6-TRIMETHYL-2-VINYL-1,3,2-DIOXABORINANE Chemical Properties. ChemicalBook.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
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4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane
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